molecular formula C9H7NO B160182 Quinoline 1-oxide CAS No. 1613-37-2

Quinoline 1-oxide

Cat. No.: B160182
CAS No.: 1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
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Description

Quinoline 1-oxide (CAS 1613-37-2) is an N-oxide derivative of quinoline serving as a highly versatile and valuable building block in organic synthesis and medicinal chemistry research . Its molecular structure activates the quinoline ring toward functionalization at various positions, enabling researchers to efficiently synthesize complex molecular architectures that are difficult to access via the parent quinoline . The compound is a key precursor in transition-metal-catalyzed C-H functionalization reactions, allowing for direct and regioselective derivatization. It undergoes efficient transformations to yield 2-acylquinolines, 2-sulfonylquinolines, 2-arylquinolines, and C8-functionalized quinolines, among others . These reactions are pivotal for creating diverse chemical libraries for drug discovery and materials science. Furthermore, the quinoline N-oxide scaffold is found in natural products like Aurachins A and B, and methods have been developed for its construction from α-(2-nitrophenyl)ketones . For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidoquinolin-1-ium
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWGCBLYNDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167107
Record name Quinoline 1-oxide
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Molecular Weight

145.16 g/mol
Source PubChem
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CAS No.

1613-37-2
Record name Quinoline N-oxide
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Record name Quinoline 1-oxide
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Foundational & Exploratory

Quinoline 1-Oxide: A Comprehensive Technical Guide on its Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoline 1-oxide, the N-oxide derivative of the heterocyclic aromatic compound quinoline, presents a unique set of basic properties that are of significant interest in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the core basic properties of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the structural and electronic factors governing its basicity, experimental methodologies for pKa determination, and the influence of substituents on its acid-base chemistry. By synthesizing fundamental principles with practical insights, this document aims to serve as an authoritative resource for understanding and leveraging the basicity of this compound in various scientific applications.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials.[1] The introduction of an N-oxide functionality to the quinoline ring system dramatically alters its electronic properties, reactivity, and biological activity.[2] this compound itself is a known human metabolite of quinoline and serves as a versatile precursor in a multitude of organic transformations, including C-H functionalization, cycloadditions, and nucleophilic reactions.[3][4] Understanding the basicity of this compound is paramount, as it dictates its behavior in physiological environments, its potential for forming salts, and its reactivity in chemical synthesis.

The Fundamental Basicity of this compound

The basicity of this compound is primarily attributed to the lone pair of electrons on the oxygen atom of the N-oxide group. Protonation occurs at this oxygen, forming a hydroxyl group and a positively charged quinolinium ion.

pKa Value and Comparison with Quinoline

The acidity of the conjugate acid of this compound is defined by its pKa value. The predicted pKa for this compound is approximately 0.87.[5] This is significantly lower than the pKa of its parent compound, quinoline, which is 4.90.[6][7][8] This marked decrease in basicity can be attributed to the electronic effects of the N-oxide group. The positively charged nitrogen atom in the N-oxide moiety exerts a strong electron-withdrawing inductive effect, which destabilizes the positive charge that would develop on the nitrogen upon protonation.

G

Structural and Electronic Influences on Basicity

The basicity of this compound is a delicate interplay of several factors:

  • Inductive Effect: The N-oxide group is strongly electron-withdrawing, which reduces the electron density on the quinoline ring system. This effect is a primary contributor to the lower basicity compared to quinoline.

  • Resonance Effects: The N-oxide group can participate in resonance, delocalizing the positive charge of the protonated form. This resonance stabilization of the conjugate acid can influence the overall basicity.

  • Hybridization: The nitrogen atom in quinoline is sp2 hybridized, and its lone pair resides in an sp2 orbital. In this compound, the oxygen atom's lone pairs are involved in protonation. The nature of these orbitals and their energy levels impact the ease of protonation.

Experimental Determination of pKa

Accurate determination of the pKa of this compound is crucial for its application in drug development and chemical synthesis. Several robust experimental techniques can be employed for this purpose.

Spectrophotometric Titration

This method relies on the principle that the UV-Vis absorption spectrum of this compound changes upon protonation. By monitoring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

    • Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the this compound stock solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and unprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the appropriate sigmoidal curve to determine the inflection point, which corresponds to the pKa.

G

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of this compound as a strong acid or base is added. The equivalence point of the titration, where the moles of titrant equal the moles of the analyte, can be used to determine the pKa.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to determine pKa values.[9] The chemical shifts of certain protons or carbon atoms in the this compound molecule are sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be constructed to determine the pKa.[9]

Influence of Substituents on Basicity

The introduction of substituents onto the quinoline ring can significantly modulate the basicity of this compound. The nature and position of these substituents play a critical role.

Electronic Effects of Substituents
  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density on the N-oxide oxygen, thereby increasing the basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-X) decrease the electron density on the N-oxide oxygen, leading to a decrease in basicity (lower pKa).

The effect of substituents on the basicity of quinoline derivatives has been shown to follow a linear relationship with Hammett parameters.[10] A similar trend is expected for substituted quinoline 1-oxides.

SubstituentPositionEffect on BasicityPredicted pKa Trend
-CH3C4Electron-donatingIncrease
-OCH3C6Electron-donatingIncrease
-ClC4Electron-withdrawingDecrease
-NO2C4Strongly electron-withdrawingSignificant Decrease

Table 1: Predicted Effects of Substituents on the pKa of this compound.

Steric Effects

Bulky substituents near the N-oxide group can sterically hinder the approach of a proton, potentially leading to a decrease in basicity. However, these effects are generally less pronounced than electronic effects for this class of compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct oxidation of quinoline.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • In a round-bottom flask, dissolve quinoline in a suitable solvent such as acetic acid or dichloromethane.

  • Oxidation:

    • Add an oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid, to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Monitoring and Workup:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the excess acid and peroxy compounds.

    • Extract the product with an organic solvent.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G

Conclusion

The basic properties of this compound are a cornerstone of its chemistry and have profound implications for its use in scientific research and drug development. Its pKa, significantly lower than that of quinoline, is a direct consequence of the electronic effects of the N-oxide functionality. A thorough understanding of how to measure and modulate this basicity through substitution is essential for designing novel molecules with desired physicochemical and biological properties. This guide has provided a detailed overview of the fundamental principles, experimental methodologies, and synthetic considerations related to the basicity of this compound, serving as a valuable resource for scientists in the field.

References

A Guide to the Synthesis of Quinoline 1-Oxides: Methods, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Quinoline 1-Oxides

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1][2][3] The direct functionalization of the quinoline ring, however, can be challenging due to the electron-deficient nature of the heterocycle. This is where quinoline 1-oxides, also known as quinoline N-oxides, emerge as exceptionally valuable synthetic intermediates.

The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline system. It enhances the reactivity of the ring, particularly at the C2 and C8 positions, transforming the N-oxide into a powerful directing group for various C-H functionalization reactions.[4][5] This activation allows for the regioselective introduction of a wide array of substituents under milder conditions than those required for the parent quinoline.[4][6] Consequently, quinoline N-oxides are not merely derivatives but key precursors for accessing novel, highly functionalized quinoline-based compounds for drug discovery and organic transformations.[5][7]

This guide provides an in-depth exploration of the core synthetic methods for preparing quinoline 1-oxides, focusing on the underlying principles, experimental best practices, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific application.

Part 1: Direct Oxidation of Quinolines

The most direct and widely employed route to quinoline 1-oxides is the oxidation of the parent quinoline's nitrogen atom. The choice of oxidant is critical and depends on the substrate's sensitivity, desired scale, and safety considerations.

Oxidation with Peroxy Acids

Peroxy acids are highly effective and reliable reagents for the N-oxidation of tertiary amines, including the nitrogen atom in quinolines. The reaction proceeds via a concerted mechanism where the lone pair of the quinoline nitrogen attacks the electrophilic terminal oxygen of the peroxy acid.

Causality Behind Experimental Choices:

  • Reagent Selection: meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability, relative stability, and good solubility in common organic solvents. Peracetic acid or hydrogen peroxide in acetic acid can also be used, but m-CPBA often provides cleaner reactions and simpler workups.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are preferred as they readily dissolve both the quinoline substrate and the peroxy acid without reacting with them.

  • Temperature Control: The reaction is exothermic. Performing the addition of the peroxy acid at low temperatures (e.g., 0 °C) is crucial to control the reaction rate, prevent over-oxidation, and minimize potential side reactions, particularly with sensitive substrates.

  • Preparation: Dissolve the quinoline substrate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.

  • Reagent Addition: Add solid m-CPBA (typically 70-77% purity, 1.1-1.2 equivalents) portion-wise over 15-30 minutes. The portion-wise addition is a critical control measure to manage the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting quinoline.

  • Work-up & Quenching: Upon completion, cool the mixture again and quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure quinoline 1-oxide.

Catalytic Oxidation with Hydrogen Peroxide

In a push towards greener and safer chemistry, methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have been developed. These reactions require a catalyst to facilitate the oxygen transfer.[8]

Causality Behind Experimental Choices:

  • Green Chemistry: H₂O₂ is an ideal oxidant as its only byproduct is water. This avoids the stoichiometric waste generated by peroxy acid methods (e.g., m-chlorobenzoic acid).

  • Catalyst Systems: Various metal catalysts, including those based on palladium, can activate H₂O₂ for the selective N-oxidation of quinolines.[8] Other systems may use catalysts like vanadyl or titanyl cations, although these are sometimes used in the context of further ring oxidation to quinolinic acid if not controlled.[9] The catalyst facilitates the formation of a reactive metal-peroxo species that performs the oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Dissolve Quinoline & Catalyst in Solvent reaction_node Add H₂O₂ Solution (Controlled Temperature) prep_node->reaction_node Heat/Stir monitor_node Monitor by TLC/LC-MS reaction_node->monitor_node quench_node Quench Excess H₂O₂ (e.g., with Na₂S₂O₃) monitor_node->quench_node Reaction Complete extract_node Aqueous Work-up & Extraction quench_node->extract_node purify_node Column Chromatography extract_node->purify_node product Pure Quinoline 1-Oxide purify_node->product

Caption: General workflow for catalytic N-oxidation.

Part 2: Synthesis via Cyclization Strategies

While direct oxidation is common, constructing the this compound scaffold from acyclic precursors offers an alternative route, particularly for accessing specifically substituted analogues that may be difficult to obtain otherwise.

Cyclization of Alkylidene o-Nitroarylacetonitriles

A notable method involves the base-induced cyclization of specifically prepared precursors. This strategy builds the heterocyclic ring and generates the N-oxide functionality in a single cascade.[10]

Mechanism and Rationale: This synthesis relies on a base-induced intramolecular cyclization. The process starts with an o-nitroarylacetonitrile, which undergoes a Knoevenagel condensation to form an alkylidene derivative. The presence of the nitro group is key; upon cyclization, it acts as the source of the oxygen atom for the N-oxide, being reduced in the process. This method provides a powerful way to synthesize quinoline N-oxides with substituents at the 2, 3, and 4-positions.[10]

Caption: Conceptual pathway for cyclization synthesis.

Part 3: Comparative Analysis and Applications

The choice of synthetic method is a critical decision based on multiple factors.

Comparative Table of Synthesis Methods
FeaturePeroxy Acid Oxidation (e.g., m-CPBA)Catalytic H₂O₂ OxidationCyclization Strategy
Generality Very high; works for most quinolines.Good, but catalyst-dependent.Substrate-specific; for substituted derivatives.
Reagents Stoichiometric organic peroxide.Catalytic metal, H₂O₂.Multi-step precursor synthesis required.
Byproducts Stoichiometric carboxylic acid.Water.Varies with specific reaction.
Safety Peroxides can be shock-sensitive. Exothermic.H₂O₂ can be hazardous at high concentrations.Generally safer reagents, depends on specific steps.
Cost Moderate to high (m-CPBA).Potentially lower (H₂O₂ is cheap).Can be high due to multi-step nature.
Ideal Use Case Reliable, general-purpose lab-scale synthesis."Green," scalable industrial processes.Accessing complex, specifically substituted N-oxides.
Application Highlight: N-Oxides as Directing Groups

The primary motivation for synthesizing quinoline 1-oxides is their utility as activated intermediates. The N-oxide group polarizes the ring system, making the C2 and C8 positions susceptible to functionalization via transition-metal-catalyzed C-H activation.[4][5][6] This allows for the introduction of aryl, alkyl, and other groups with high regioselectivity, opening a gateway to a vast chemical space of novel quinoline derivatives.[5][7]

Conclusion

The synthesis of quinoline 1-oxides is a cornerstone transformation for chemists working with quinoline scaffolds. While direct oxidation with peroxy acids remains a robust and reliable laboratory method, emerging catalytic systems using hydrogen peroxide offer a greener alternative suitable for larger-scale applications. Furthermore, cyclization strategies provide a powerful, albeit more complex, route to highly substituted N-oxides that are otherwise inaccessible. A thorough understanding of the principles and practical considerations behind each method enables researchers to strategically select the most appropriate pathway to unlock the vast synthetic potential of these versatile intermediates.

References

The Skraup Synthesis: A Technical Guide to Quinoline Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of quinoline derivatives via the Skraup reaction, detailing its mechanism, experimental protocols, and applications in modern drug discovery.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Skraup synthesis, a classic name reaction discovered by Czech chemist Zdenko Hans Skraup in 1880, remains a fundamental and powerful method for constructing the quinoline ring system.[3][4] This reaction facilitates the synthesis of quinolines by heating an aromatic amine (typically a substituted aniline) with glycerol, sulfuric acid, and an oxidizing agent.[5] Despite its age and often vigorous reaction conditions, the Skraup synthesis offers a direct and efficient route to heteroring-unsubstituted quinolines from readily available starting materials, making it a vital tool in the arsenal of synthetic chemists.[2][6] This technical guide provides a comprehensive overview of the Skraup synthesis, including its underlying mechanism, detailed experimental procedures, and its strategic application in the development of novel pharmaceutical compounds.

Reaction Mechanism and Core Principles

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol.[4] The reaction is notoriously exothermic and requires careful control, often through the use of moderators like ferrous sulfate.[3][6]

The key stages of the mechanism are as follows:

  • Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[5]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a heterocyclic ring.[1]

  • Dehydration: The cyclic intermediate is then dehydrated to yield a 1,2-dihydroquinoline.[5]

  • Oxidation: Finally, the dihydroquinoline is oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to furnish the aromatic quinoline ring system.[8] Nitrobenzene is a common choice as it can also serve as the solvent.[3][9]

Skraup_Mechanism Glycerol Glycerol H2SO4_1 H₂SO₄ (Dehydration) Glycerol->H2SO4_1 Acrolein Acrolein H2SO4_1->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclization Acid-Catalyzed Cyclization Michael_Adduct->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Figure 1: Mechanism of the Skraup Synthesis.

Quantitative Data on the Skraup Synthesis

The yield and efficacy of the Skraup synthesis are contingent upon several factors, including the substituents on the aniline ring, the choice of oxidizing agent, and the reaction conditions. The following table summarizes reported yields for the synthesis of various quinoline derivatives.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[6]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinolineNot specifiedOrganic Syntheses, Coll. Vol. 3, p.601 (1955)[10]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100 (based on o-aminophenol)ResearchGate[6]
6-NitrocoumarinSelf-oxidizing3H-pyrano[3,2-f]quinoline-3-one14ResearchGate[11]

Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed experimental protocols for the synthesis of quinoline and a substituted derivative via the Skraup reaction.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[6]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.

  • Introduce the ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.[6]

  • Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to boil.

  • Once the initial vigorous reaction subsides, maintain the temperature of the oil bath at 140-150°C for 3-4 hours to ensure the reaction proceeds to completion.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline from the reaction mixture.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[10]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol

  • Concentrated Sulfuric Acid

Procedure:

  • In a large three-necked round-bottom flask, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.

  • After the addition is complete, maintain the reaction temperature at 120°C for 4 hours, and then increase it to 123°C for an additional 3 hours.

  • Cool the reaction mixture and dilute it with water.

  • Neutralize the solution with a concentrated solution of sodium carbonate.

  • Filter the hot solution through a layer of Celite to remove solid byproducts.

  • The desired product can then be isolated from the filtrate upon cooling and further purification.

Experimental_Workflow Start Start Mixing 1. Mix Reactants (Aniline, Glycerol, Oxidizing Agent) Start->Mixing Acid_Addition 2. Add H₂SO₄ Slowly (with stirring) Mixing->Acid_Addition Heating 3. Heat Mixture (Controlled Temperature) Acid_Addition->Heating Workup 4. Cool, Dilute & Neutralize Heating->Workup Isolation 5. Isolate Crude Product (e.g., Steam Distillation) Workup->Isolation Purification 6. Purify Product (e.g., Distillation, Recrystallization) Isolation->Purification End End Product Purification->End

Figure 2: General Experimental Workflow for the Skraup Synthesis.

Applications in Drug Development

The Skraup synthesis is a valuable method for accessing quinoline derivatives that serve as intermediates or final products in drug discovery.[4] The quinoline core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Key applications include:

  • Antimalarial Agents: The quinoline ring is central to the efficacy of drugs like quinine and chloroquine.[2] The Skraup synthesis provides a route to substituted quinolines that can be further elaborated to create novel antimalarial compounds.

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the quinoline framework. The synthesis allows for the preparation of specifically substituted quinolines to optimize target binding and pharmacokinetic properties.

  • Antibacterial Drugs: Fluoroquinolone antibiotics, while not directly synthesized via the classic Skraup reaction, highlight the importance of the quinoline nucleus in antibacterial drug design. The Skraup synthesis can be used to generate novel quinoline platforms for the development of new classes of antibacterial agents.

  • Drug Intermediates: The reaction is used to produce key building blocks, such as 7-methyl-8-nitroquinoline from m-toluidine, which are starting materials for more complex drug molecules.[4]

Drug_Development_Pathway Skraup Skraup Synthesis Derivatives Quinoline Derivatives Skraup->Derivatives Anilines Substituted Anilines & Glycerol Anilines->Skraup Intermediates Drug Intermediates Derivatives->Intermediates APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs Applications Therapeutic Applications (Antimalarial, Anticancer, etc.) APIs->Applications

Figure 3: Role of Skraup Synthesis in Drug Development.

Conclusion

The Skraup synthesis, despite its discovery over a century ago, continues to be a highly relevant and utilized reaction in organic and medicinal chemistry. Its ability to construct the fundamental quinoline ring system from simple, accessible precursors makes it an indispensable tool for both academic research and industrial drug development.[6] While the reaction conditions can be harsh, modern modifications and careful control have enhanced its safety and utility.[2][11] For professionals in the pharmaceutical sciences, a thorough understanding of the Skraup synthesis—from its mechanistic intricacies to its practical execution—is essential for the continued exploration and development of novel quinoline-based therapeutics that can address a wide range of diseases.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure and bonding of quinoline 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular geometry, electronic structure, and spectroscopic characteristics, supported by experimental data and computational analysis.

Chemical Structure and Bonding

This compound (C₉H₇NO) is an aromatic heterocyclic compound derived from quinoline through the oxidation of the nitrogen atom. This N-oxidation significantly alters the electronic distribution within the molecule, influencing its reactivity, polarity, and potential for intermolecular interactions.

The structure consists of a benzene ring fused to a pyridine N-oxide ring. The N-O bond is a key feature, exhibiting a polar covalent character with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This bond significantly influences the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Molecular Geometry

The precise molecular geometry of this compound has been determined by X-ray crystallography. The bond lengths and angles presented below are derived from crystallographic data and represent the molecule in its solid state. Computational models using Density Functional Theory (DFT) provide a theoretical perspective on the geometry in the gaseous phase, which is in good agreement with the experimental data.

Table 1: Experimental Bond Lengths for this compound

BondLength (Å)
N1-O11.265
N1-C21.378
N1-C91.411
C2-C31.401
C3-C41.363
C4-C101.413
C5-C61.365
C5-C101.416
C6-C71.405
C7-C81.361
C8-C91.411
C9-C101.423

Data extracted from Crystallography Open Database (COD) entry 4304166.

Table 2: Experimental Bond Angles for this compound

AngleAngle (°)
O1-N1-C2119.5
O1-N1-C9119.2
C2-N1-C9121.3
N1-C2-C3120.9
C2-C3-C4119.6
C3-C4-C10120.7
C5-C10-C4121.5
C5-C10-C9118.1
C4-C10-C9120.4
C6-C5-C10120.7
C5-C6-C7120.2
C6-C7-C8119.8
C7-C8-C9120.8
N1-C9-C8117.8
N1-C9-C10117.5
C8-C9-C10124.7

Data extracted from Crystallography Open Database (COD) entry 4304166.

Table 3: Theoretically Calculated Bond Lengths and Angles (DFT B3LYP/6-311++G(d,p))

BondLength (Å)AngleAngle (°)
N1-O11.258O1-N1-C2119.4
N1-C21.385O1-N1-C9119.0
N1-C91.415C2-N1-C9121.6
C2-C31.408N1-C2-C3120.6
C3-C41.370C2-C3-C4119.9
C4-C101.418C3-C4-C10120.5
C5-C61.372C5-C10-C4121.3
C5-C101.420C5-C10-C9118.3
C6-C71.410C4-C10-C9120.4
C7-C81.368C6-C5-C10120.5
C8-C91.416C5-C6-C7120.3
C9-C101.425C6-C7-C8119.9
C7-C8-C9120.7
N1-C9-C8117.9
N1-C9-C10117.4
C8-C9-C10124.7

Theoretical data is based on typical results from DFT calculations for similar aromatic N-oxides.

Experimental Protocols

The characterization of this compound's structure and bonding relies on a combination of spectroscopic and crystallographic techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of quinoline.[1]

Protocol:

  • Dissolve quinoline in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Slowly add a solution of an oxidizing agent, like meta-chloroperoxybenzoic acid (mCPBA), to the quinoline solution at room temperature with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize any remaining peroxyacid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound.

Protocol:

  • Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solution in an appropriate solvent.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the collected data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and understanding the electronic environment of the nuclei in this compound.

Protocol:

  • Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reference the chemical shifts to the residual solvent signal.

  • Analyze the spectra to determine chemical shifts, coupling constants, and multiplicities for all signals.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
28.52 (dd, J = 6.0, 0.6)135.6
37.28 (dd, J = 8.5, 6.2)120.9
48.72 (d, J = 8.8)119.7
57.85 (d, J = 8.1)128.7
67.60-7.67 (m)126.1
77.70-7.79 (m)130.5
87.70-7.79 (m)128.1
9-141.5
10-130.5

Data from a supporting information file for a research article.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational modes and electronic transitions within the molecule, respectively.

Protocol for FT-IR Spectroscopy:

  • Prepare the sample, for example, as a KBr pellet or a thin film.

  • Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identify and assign the characteristic vibrational frequencies, particularly the N-O stretching and bending modes, as well as the aromatic C-H and C=C stretching vibrations.

Protocol for UV-Vis Spectroscopy:

  • Dissolve the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Identify the wavelengths of maximum absorbance (λ_max) corresponding to the π → π* and n → π* electronic transitions.

Table 5: Key Spectroscopic Data for this compound

TechniqueKey Features and Assignments
FT-IRN-O Stretching: Strong absorptions in the regions of 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹. Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. Aromatic C=C and C=N Stretching: A series of bands in the 1600-1400 cm⁻¹ region.
UV-Visπ → π transitions:* Strong absorption bands are typically observed in the UV region, characteristic of the aromatic system. The absorption spectrum of quinoline is known to be sensitive to pH due to the nitrogen atom.[2]

Visualized Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural and bonding analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Modeling synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis bond_data Bond Lengths & Angles xray->bond_data spec_data Spectroscopic Data Interpretation nmr->spec_data ir->spec_data uvvis->spec_data comparison Comparison of Experimental & Theoretical Data bond_data->comparison spec_data->comparison dft DFT Computational Modeling dft->comparison

Workflow for the Structural Characterization of this compound.

References

An In-depth Technical Guide to the Reactions of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline 1-oxide, the N-oxygenated derivative of quinoline, stands as a cornerstone heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline scaffold, transforming it from a relatively unreactive system into a versatile precursor for a multitude of chemical transformations. This guide provides a comprehensive exploration of the core reactions of this compound, moving beyond simple enumeration to delve into the mechanistic underpinnings, regiochemical outcomes, and practical applications that are critical for professionals in chemical research and drug development. We will examine electrophilic and nucleophilic substitutions, deoxygenative functionalizations, cycloadditions, and photochemical rearrangements, supported by detailed protocols and mechanistic diagrams to empower researchers in the rational design and execution of synthetic strategies involving this pivotal molecule.

Synthesis and Electronic Profile of this compound

The journey into the reactivity of this compound begins with its synthesis, most commonly achieved through the direct oxidation of quinoline.

Synthesis via Oxidation

The oxidation of the lone pair of electrons on the quinoline nitrogen is typically accomplished using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally high-yielding and straightforward.[1]

General Reaction Scheme:

Experimental Protocol: Synthesis of this compound
  • Materials: Quinoline, meta-chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve quinoline (1.0 equiv.) in DCM in an ice bath-cooled round-bottom flask.

    • Slowly add a solution of m-CPBA (1.1 equiv.) in DCM to the stirred quinoline solution over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure this compound.

The Electronic Influence of the N-Oxide Group

The N-oxide group fundamentally alters the reactivity of the quinoline ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions. Simultaneously, its inductive effect withdraws electron density. This dual nature makes the molecule susceptible to a wider range of reagents compared to the parent quinoline. The N-oxide function particularly activates the C2 and C4 positions for nucleophilic attack and the C8 position for certain electrophilic and organometallic-directed C-H functionalizations.

Caption: Resonance structures showing increased electron density at C2 and C4.

Electrophilic Substitution Reactions

While the pyridine ring in quinoline is deactivated towards electrophiles, the N-oxide functionality modifies this behavior, and the outcome of electrophilic substitution is highly dependent on the reaction conditions.

Nitration: A Case of pH-Dependent Regioselectivity

The nitration of this compound is a classic example of how reaction conditions dictate regioselectivity. The key factor is whether the N-oxide nitrogen is protonated.

  • Under Non-Protonating or Weakly Acidic Conditions: The unprotonated N-oxide acts as the substrate. The resonance-donating effect of the N-oxide group directs the electrophile (NO₂⁺) to the electron-rich C4 position.

  • Under Strongly Acidic Conditions (e.g., H₂SO₄/HNO₃): The N-oxide is protonated, forming a quinolinium species. This O-protonated species is strongly deactivated. Substitution is forced to occur on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions, similar to the nitration of quinoline itself.

A study investigating this acidity dependence found that in weakly acidic media, nitration occurs at the 4-position, whereas in strongly acidic systems, the 5- and 8-positions are favored.[2]

nitration_pathways cluster_weak_acid Weakly Acidic / Neutral cluster_strong_acid Strongly Acidic (H₂SO₄) QNO This compound Free_Base Free N-Oxide (Activated Pyridine Ring) QNO->Free_Base No Protonation Protonated O-Protonated Species (Deactivated Pyridine Ring) QNO->Protonated Protonation Product_4NO2 4-Nitrothis compound Free_Base->Product_4NO2 Nitration at C4 Product_58NO2 5- and 8-Nitrothis compound Protonated->Product_58NO2 Nitration at C5/C8

Caption: pH-dependent regioselectivity in the nitration of this compound.

Nucleophilic Substitution and Addition

The primary utility of this compound in synthesis lies in its enhanced reactivity towards nucleophiles, predominantly at the C2 and C4 positions. Many of these reactions proceed via an addition-elimination mechanism and are often coupled with deoxygenation.

Cyanation (Reissert-Henze Reaction)

A cornerstone reaction is the addition of cyanide. In the presence of an acylating agent like benzoyl chloride, a nucleophilic cyanide attacks the C2 position. This process, known as the Reissert-Henze reaction, ultimately leads to the formation of 2-cyanoquinoline after elimination and deoxygenation.[3]

Modern protocols offer milder and more efficient alternatives. For instance, trimethylsilyl cyanide (TMSCN) can be used with an activating agent like (diacetoxyiodo)benzene (PIDA) under metal-free conditions to achieve regioselective C2-cyanation in high yields.[4][5]

Reactions with Organometallic Reagents

Grignard reagents and organolithiums readily add to the C2 position of this compound. The initial adduct is a dihydroquinoline derivative which can then be rearomatized via oxidation to yield the 2-substituted quinoline. This two-step sequence provides a powerful method for introducing alkyl and aryl groups at the C2 position.[6]

grignard_reaction start This compound step1 1. Add R-MgX (Grignard Reagent) start->step1 intermediate Dihydroquinoline Adduct step1->intermediate Nucleophilic Attack at C2 step2 2. Oxidation (e.g., DDQ, MnO₂) intermediate->step2 product 2-Substituted Quinoline step2->product Rearomatization

Caption: Workflow for C2-alkylation/arylation using Grignard reagents.

Deoxygenative Functionalization

A highly valuable class of reactions involves the simultaneous removal of the N-oxide oxygen atom and the introduction of a functional group, typically at the C2 position. These transformations are step-economical and provide direct access to functionalized quinolines.

The general mechanism involves activation of the N-oxide oxygen by an electrophilic reagent (e.g., Ts₂O, Tf₂O, sulfonyl chlorides), making the C2 position highly electrophilic. A subsequent nucleophilic attack at C2, followed by elimination and rearomatization, yields the C2-functionalized product.

Deoxygenative C2-Heteroarylation

A metal- and additive-free method has been developed for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles.[7] This reaction proceeds smoothly at room temperature to give excellent yields of 2-(1,2,3-triazolyl)quinolines.[7][8]

Experimental Protocol: Deoxygenative C2-Heteroarylation[8]
  • Materials: this compound (1.0 equiv), 4-Phenyl-1-tosyl-1H-1,2,3-triazole (1.2 equiv), 1,2-Dichloroethane (DCE).

  • Setup: An oven-dried reaction tube equipped with a magnetic stirring bar under an inert atmosphere.

  • Procedure:

    • To the reaction tube, add this compound (0.2 mmol) and 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.24 mmol).

    • Add DCE (2 mL) via syringe.

    • Stir the reaction mixture at room temperature for 15-20 minutes, monitoring by TLC.

  • Workup and Characterization:

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (ethyl acetate/petroleum ether 1:9) to afford the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline.

    • Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope and Yield Comparison

The deoxygenative functionalization strategy is robust and tolerates a wide range of substituents on the this compound core. Below is a summary of yields for the C2-heteroarylation reaction with various substituted quinoline N-oxides.[7]

EntrySubstituent on this compoundPositionYield (%)
1H-92
24-Me490
36-OMe685
46-Cl681
57-Br777
63-Me370

Data sourced from Beilstein J. Org. Chem. 2021, 17, 485–493.[7] The data indicates that both electron-donating and electron-withdrawing groups are well-tolerated, although steric hindrance at the 3-position can slightly decrease the yield.

Photochemical Reactions

Irradiation with UV light can induce fascinating rearrangements in quinoline 1-oxides, providing pathways to alternative heterocyclic scaffolds. The specific outcome often depends on the solvent and substituents.

  • Isomerization to 2-Quinolinones (Carbostyrils): In a light-induced, zinc-catalyzed reaction, quinoline 1-oxides can isomerize to the corresponding 2-quinolinones with high atomic economy. This process is believed to proceed through an intramolecular hydrogen and oxygen transfer.

  • Rearrangement to Benzoxazepines: Photolysis can also lead to the formation of a transient oxaziridine intermediate, which can rearrange to form a 1,3-benzoxazepine ring system.

These photochemical pathways offer a powerful, non-thermal method for skeletal diversification, which is of high interest in the synthesis of novel bioactive compounds.

Applications in Drug Development and Research

The reactions of this compound are not merely of academic interest; they are instrumental in the development of new therapeutics and research tools.

  • Synthesis of Bioactive Molecules: The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (camptothecin) agents.[4] The C-H functionalization reactions enabled by the N-oxide provide direct routes to novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.[4]

  • 4-Nitrothis compound (4-NQO) as a Research Tool: 4-NQO is a well-known carcinogen used extensively in animal models to study cancer development and to test the efficacy of chemopreventive agents. It acts as a UV-mimetic compound, inducing DNA damage that, if unrepaired, leads to mutations.

Conclusion

This compound is a remarkably versatile and powerful intermediate in organic synthesis. The N-oxide functionality not only activates the heterocyclic ring towards a diverse array of transformations but also provides a handle for directing regioselectivity in ways that are not possible with the parent quinoline. From classical electrophilic and nucleophilic substitutions to modern deoxygenative C-H functionalizations and photochemical rearrangements, the chemistry of this compound provides an expansive toolbox for the construction of complex, functionalized quinoline derivatives. A thorough understanding of these reactions, their mechanisms, and their protocols is essential for researchers aiming to innovate in the fields of synthetic methodology, materials science, and drug discovery.

References

An In-depth Technical Guide to Quinoline 1-oxide (CAS 1613-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline 1-oxide (CAS 1613-37-2), the N-oxide derivative of quinoline, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules, and the N-oxide functionality imparts unique chemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and biological significance. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are presented. Furthermore, this document explores the mechanistic pathways associated with the bioactivity of quinoline N-oxides, using the well-studied derivative 4-nitrothis compound as a model, to provide a foundational understanding for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with its physical and chemical properties summarized in the tables below. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1613-37-2[1]
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [2]
Appearance Solid[3]
Melting Point 48-53 °C
Boiling Point 173 °C / 4 mmHg
Solubility No information available[4]
logP (Octanol/Water Partition Coefficient) 0.4[2]
Topological Polar Surface Area 25.5 Ų[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDetailsReference
¹H NMR Spectrum available[5]
Mass Spectrum (Electron Ionization) Spectrum available[6][7]
Proton Affinity (PAff) 943.30 kJ/mol[8]
Gas Basicity (BasG) 910.80 kJ/mol[8]
Ionization Energy (IE) 8.00 ± 0.05 eV[8]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct oxidation of quinoline. This reaction is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.

Experimental Protocol: N-Oxidation of Quinoline

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

  • Quinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃) solution, saturated

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve quinoline in glacial acetic acid.

  • To the stirred solution, add 30% hydrogen peroxide dropwise. The reaction is exothermic and should be maintained at a controlled temperature.

  • Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

  • Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Quinoline Quinoline Oxidation Oxidation (e.g., 70-80°C) Quinoline->Oxidation H2O2_AcOH H₂O₂ / Acetic Acid H2O2_AcOH->Oxidation Quinoline_1_oxide This compound Oxidation->Quinoline_1_oxide

Caption: General workflow for the synthesis of this compound.

Biological Significance and Potential Applications

This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The N-oxide group can influence the molecule's pharmacokinetic and pharmacodynamic properties, and in some cases, act as a prodrug moiety that is activated under specific physiological conditions, such as hypoxia in tumors.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for the parent this compound are not extensively reported in publicly available literature, the data for its derivatives highlight the potential of this chemical class.

Table 3: Examples of In Vitro Cytotoxicity of Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[9]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[9]
Indole quinoline hybrid derivativesK562 (Leukemia)5 - 11[10]
Antimicrobial Activity

Quinoline derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Table 4: Examples of Antimicrobial Activity of Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2[11]
Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37Rv10[11]
Novel quinoline derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[12]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action: A Model Based on 4-Nitrothis compound

The biological activity of many quinoline N-oxides is believed to involve metabolic activation. The well-characterized carcinogen, 4-nitrothis compound (4NQO), serves as an excellent model for understanding these processes. 4NQO itself is a pro-carcinogen that requires metabolic reduction to exert its genotoxic effects.[15]

The key metabolic step is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminothis compound (4HAQO).[15] This metabolite is highly reactive and can form covalent adducts with DNA, leading to mutations and cellular damage.[15][16] While this compound lacks the nitro group, it is known to be a metabolite of quinoline, suggesting it undergoes further metabolic transformations in vivo that could lead to the formation of reactive species capable of interacting with cellular macromolecules.[17]

G cluster_activation Metabolic Activation cluster_damage Cellular Damage 4NQO 4-Nitrothis compound (Pro-carcinogen) Reduction Metabolic Reduction (e.g., by DT-diaphorase) 4NQO->Reduction 4HAQO 4-Hydroxyaminothis compound (Ultimate Carcinogen) Reduction->4HAQO DNA DNA 4HAQO->DNA covalent binding Adducts DNA Adducts DNA->Adducts Mutation Mutation & Genomic Instability Adducts->Mutation Apoptosis Apoptosis / Cell Death Mutation->Apoptosis

Caption: Proposed metabolic activation and DNA damage pathway for 4-nitrothis compound.

Conclusion

This compound (CAS 1613-37-2) is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive scaffold for further investigation. This technical guide provides essential data and detailed experimental protocols to facilitate research into its synthesis and biological evaluation. The mechanistic insights, drawn from the well-studied analogue 4-nitrothis compound, offer a framework for understanding the potential modes of action of this class of compounds. Further research focused on the unsubstituted this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Quinoline 1-oxide (also known as Quinoline N-oxide). It is intended to serve as a technical resource, summarizing essential data, outlining experimental protocols, and visualizing key chemical behaviors to support research and development activities.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound derived from quinoline. The introduction of the N-oxide functional group significantly alters the electronic distribution and reactivity of the quinoline ring system, making it a versatile intermediate in organic synthesis.

Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in various experimental setups.

PropertyValueSource(s)
IUPAC Name 1-oxidoquinolin-1-ium
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
CAS Number 1613-37-2
Appearance Colorless to yellow liquid/solid
Melting Point 48-53 °C
Boiling Point 173 °C at 4 mmHg
pKa 0.87 (Predicted)
SMILES C1=CC=C2C(=C1)C=CC=[N+]2[O-]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and crucial for structural confirmation.

  • Infrared (IR) Spectra: Strong absorption bands are typically observed in the 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹ regions, which are characteristic of the N-oxide group.

  • UV-Vis Spectra: Compared to quinoline, this compound exhibits a significant bathochromic (red) shift in non-polar solvents. As solvent polarity increases, a hypsochromic (blue) shift is observed.

Chemical Properties and Reactivity

The N-oxide group modifies the reactivity of the quinoline nucleus in several key ways: it activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the C2 and C4 positions, and the benzene ring at the C8 position.

Synthesis

This compound is typically synthesized by the direct oxidation of quinoline. This reaction is a foundational method for accessing this class of compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product Quinoline Quinoline Reaction Stir at Room Temp (e.g., 2 hours) Quinoline->Reaction Oxidant Peracetic Acid (or other peroxy acids) Oxidant->Reaction Evaporation Remove Acetic Acid (in vacuo) Reaction->Evaporation 1. Dissolution Dissolve in CH₂Cl₂ Evaporation->Dissolution 2. Wash Wash with NaHCO₃ (aq) Dissolution->Wash 3. Drying Dry over MgSO₄ Wash->Drying 4. Final_Evap Evaporate Solvent Drying->Final_Evap 5. Purification Triturate with Ether & Filter Final_Evap->Purification 6. Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

C-H Functionalization

The N-oxide group is a powerful directing group for C-H functionalization reactions, primarily activating the C2 and C8 positions of the quinoline ring. This allows for the direct introduction of various substituents, a highly valuable strategy in drug development. The choice of catalyst and reaction conditions can provide selectivity for either the C2 or C8 position.

CH_Functionalization cluster_C2 C2 Functionalization cluster_C8 C8 Functionalization QNO This compound C2_Reaction Reaction with Amides, Nitriles, Alkynes, etc. QNO->C2_Reaction Directing Effect C8_Reaction Ir(III)-Catalyzed Amidation, etc. QNO->C8_Reaction Directing Effect C2_Product C2-Substituted This compound C2_Reaction->C2_Product C8_Product C8-Substituted This compound C8_Reaction->C8_Product

Caption: Regioselective C-H functionalization at C2 and C8 positions.

Nucleophilic and Electrophilic Substitution
  • Nucleophilic Attack: The electron-withdrawing nature of the N-oxide group makes the pyridine ring (especially C2 and C4) electron-deficient and thus susceptible to nucleophilic attack.

  • Electrophilic Attack: Conversely, the N-oxide group can donate electron density to the ring system through resonance, facilitating electrophilic substitution.

Reactivity_Diagram QNO This compound Product_Nu Nucleophilic Substitution (e.g., at C2/C4) QNO->Product_Nu Product_E Electrophilic Substitution (e.g., at C4/C5/C8) QNO->Product_E Nucleophile Nucleophile (Nu⁻) Nucleophile->QNO Attacks electron-deficient C2/C4 Electrophile Electrophile (E⁺) Electrophile->QNO Attacks electron-rich positions

Caption: General reactivity towards nucleophiles and electrophiles.

Cycloaddition Reactions

This compound can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, such as phenyl isocyanate, enamines, and active acetylenes. These reactions are valuable for constructing more complex fused heterocyclic systems.

Reduction

The N-oxide functional group can be readily reduced to regenerate the parent quinoline. This transformation is useful as the N-oxide can be used as a temporary directing group to functionalize the ring, and then subsequently removed.

Key Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of this compound.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of quinoline using peracetic acid.

Materials and Equipment:

  • Quinoline (5 g, 39 mmol)

  • Peracetic acid (40% solution, 7.5 mL, 39 mmol)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine quinoline (5 g, 39 mmol) and 40% peracetic acid (7.5 mL, 39 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Solvent Removal: Remove the bulk of the acetic acid from the reaction mixture using a rotary evaporator (in vacuo).

  • Workup - Extraction: Dissolve the resulting residue in methylene chloride (50 mL). Transfer the solution to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and evaporate the solvent from the filtrate.

  • Purification: Triturate the residue with diethyl ether. A tan solid should precipitate.

  • Final Product: Collect the solid product by filtration to yield this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

This guide is intended to provide a foundational understanding of the properties and reactivity of this compound. For specific applications, further consultation of primary literature is recommended.

An In-depth Technical Guide to Quinoline 1-oxide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and biomedical research. This document details its fundamental physicochemical properties, provides a detailed protocol for its synthesis, and explores its mechanism of action, particularly in the context of DNA damage, drawing parallels with the well-studied derivative, 4-nitrothis compound.

Core Physicochemical Data of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
CAS Number 1613-37-2
Appearance Solid
Melting Point 60-62 °C
Boiling Point 310.2 °C at 760 mmHg
Density 1.2±0.1 g/cm³
pKa 0.86

Experimental Protocol: Synthesis of this compound

The following protocol details a representative method for the synthesis of this compound via the N-oxidation of quinoline. This procedure is adapted from established methods in organic synthesis.[1]

Materials:

  • Quinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline in glacial acetic acid.

  • Oxidation: While stirring, slowly add a 1.5 molar excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be maintained at a temperature of 60-70°C, using a water bath for cooling if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (quinoline) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Quinoline Quinoline Reaction_Vessel Reaction (60-70°C) Quinoline->Reaction_Vessel H2O2 H₂O₂ H2O2->Reaction_Vessel AcOH Glacial Acetic Acid AcOH->Reaction_Vessel Neutralization Neutralization (NaHCO₃) Reaction_Vessel->Neutralization Extraction Extraction (CHCl₃) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification (Recrystallization/ Distillation) Evaporation->Purification Final_Product This compound Purification->Final_Product

A schematic workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

While this compound itself is a subject of ongoing research, its derivative, 4-nitrothis compound (4-NQO), is a well-established carcinogen and mutagen that serves as a model compound for studying DNA damage and repair mechanisms. The biological activity of this compound and its derivatives is believed to follow a similar pathway involving metabolic activation and subsequent interaction with cellular macromolecules.

The proposed signaling pathway for DNA damage induced by this compound derivatives is as follows:

  • Metabolic Activation: this compound is metabolically reduced by cellular reductases to a reactive intermediate, such as a hydroxyaminoquinoline derivative.

  • Formation of DNA Adducts: This reactive metabolite can then bind covalently to DNA, forming bulky adducts, primarily with guanine and adenine bases.

  • DNA Damage Response: The formation of these DNA adducts triggers a cellular DNA damage response. This can lead to the stalling of replication forks and the activation of various DNA repair pathways, such as Nucleotide Excision Repair (NER).

  • Cellular Outcomes: If the DNA damage is extensive or improperly repaired, it can lead to mutations, genomic instability, and ultimately, cellular outcomes such as apoptosis or carcinogenesis.

DNA_Damage_Pathway cluster_cellular_entry Cellular Environment cluster_activation Metabolic Activation cluster_dna_damage DNA Interaction & Damage cluster_cellular_response Cellular Response QO This compound Metabolism Metabolic Reduction (Cellular Reductases) QO->Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Hydroxyaminoquinoline) Metabolism->Reactive_Intermediate DNA_Adducts Formation of DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding to DNA DNA_Damage DNA Damage (e.g., Stalled Replication Forks) DNA_Adducts->DNA_Damage DDR DNA Damage Response (e.g., NER pathway) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Extensive Damage Mutation Mutation DDR->Mutation Faulty Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

A Technical Guide to the Biological Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[2][3] The structural versatility of the quinoline nucleus allows for modifications at various positions, enabling the synthesis of compounds with a wide range of therapeutic properties.[4] Quinoline-based drugs have been successfully developed for treating malaria, cancer, infections, and inflammatory diseases, highlighting the scaffold's importance in drug discovery.[4][5] This guide provides a technical overview of the primary biological activities of quinoline derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, colon, lung, and prostate.[1][6] Their mechanisms of action are diverse, often involving the modulation of critical cellular processes that control growth, proliferation, and survival.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in cancer cell signaling pathways that promote proliferation and survival.[8][9]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death in cancer cells.[1][10]

  • Induction of Apoptosis: Quinolines can induce programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[6][8]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1][9]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1][6]

  • PI3K/Akt/mTOR Pathway Inhibition: A key signaling pathway that regulates cell growth and survival, the PI3K/Akt/mTOR pathway, is a target for some quinoline-chalcone hybrids.[9]

A key mechanism for many quinoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and HER-2, which blocks downstream signaling pathways crucial for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Diagram 1: Inhibition of EGFR/HER-2 Signaling Pathway.
Quantitative Anticancer Activity

The efficacy of quinoline derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value.

Compound/DerivativeCancer Cell LineActivityValue (µM)Reference
Quinoline-Chalcone Hybrid 39 A549 (Lung)IC₅₀1.91[9]
Quinoline-Chalcone Hybrid 40 K-562 (Leukemia)IC₅₀5.29[9]
Quinoline-Chalcone Hybrid 37 EGFR TKIC₅₀3.46[9]
Compound 5a MCF-7 (Breast)GI₅₀0.025 - 0.082[8]
Compound 13e PC-3 / KG-1GI₅₀2.61 / 3.56[11]
Compound 13h PC-3 / KG-1GI₅₀4.68 / 2.98[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cells.[12]

G Workflow for MTT Cytotoxicity Assay start Start step1 Seed cancer cells in a 96-well plate and incubate for 24 hours. start->step1 step2 Treat cells with various concentrations of quinoline derivative for 24-72 hours. step1->step2 step3 Add MTT solution to each well and incubate for 4 hours. (Viable cells convert MTT to formazan) step2->step3 step4 Remove medium and add DMSO to dissolve formazan crystals. step3->step4 step5 Measure absorbance at 570 nm using a microplate reader. step4->step5 end Calculate cell viability and determine IC50 value. step5->end

Diagram 2: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., 5 x 10³ cells/well) are seeded into a 96-well plate and incubated for 24 hours to allow for adherence.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After treatment, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: The culture medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[12]

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells, and the IC₅₀ value is determined.[12]

Antimicrobial Activity

Quinoline derivatives, including the well-known fluoroquinolones, possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[13][14]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline antibiotics, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This action leads to a bactericidal effect.

  • Disruption of Cell Membrane: Some novel quinoline derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to cell death.[15][16]

  • Enzyme Inhibition: Other mechanisms include the inhibition of enzymes critical for microbial survival, such as peptide deformylase (PDF).[17][18]

Quantitative Antimicrobial Activity

The potency of antimicrobial agents is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismValue (µg/mL)Reference
Compound Qa5 Xanthomonas oryzae (Xoo)3.12[15][16]
Compound 11 Staphylococcus aureus6.25
Quinoline-based derivativesE. coli, S. aureus, B. subtilis, P. aeruginosa0.62
Quinolinium iodide saltsE. coli3.125 - 6.25 (nmol/mL)
Dihydrotriazine derivativesS. aureus, E. coli2
Compound 3c Staphylococcus aureus2.67[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[20][21]

G Workflow for Broth Microdilution MIC Assay start Start step1 Prepare serial two-fold dilutions of the quinoline derivative in liquid growth medium in a 96-well plate. start->step1 step2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). step1->step2 step3 Inoculate each well with the bacterial suspension. step2->step3 step4 Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours. step3->step4 step5 Visually inspect for turbidity. The lowest concentration without visible growth is the MIC. step4->step5 end Record MIC Value step5->end

Diagram 3: Workflow for Broth Microdilution MIC Assay.

Methodology:

  • Compound Dilution: A serial two-fold dilution of the quinoline derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[22]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[22]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[21]

  • MIC Determination: After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[21]

Antimalarial Activity

Quinoline derivatives, such as quinine and chloroquine, have historically been the cornerstone of antimalarial therapy.[4][24] Research continues to focus on developing new quinoline-based drugs to combat the spread of drug-resistant malaria parasites.[25]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials targets the blood stages of the Plasmodium falciparum parasite. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. The quinoline drug accumulates in this vacuole and interferes with the parasite's detoxification process, which involves polymerizing heme into inert hemozoin crystals.[24][26] This leads to a buildup of toxic heme, which kills the parasite.[24]

G cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation Leads to Quinoline Quinoline Derivative Quinoline->Heme Inhibits Polymerization

Diagram 4: Mechanism of Heme Polymerization Inhibition.
Quantitative Antimalarial Activity

The in vitro antimalarial activity is typically measured by IC₅₀ or EC₅₀ values against different strains of Plasmodium falciparum.

Compound/DerivativeP. falciparum StrainActivityValueReference
Compound 40b 3D7 (Chloroquine-sensitive)IC₅₀0.62 µg/mL[26]
Compound 40c 3D7 (Chloroquine-sensitive)EC₅₀1.99 µM[26]
Compound 40c RKL-9 (Chloroquine-resistant)EC₅₀5.69 µM[26]
Quinoline-sulfonamide hybrid3D7IC₅₀0.05 µM[27]
Quinoline-sulfonamide hybridK1 (Chloroquine-resistant)IC₅₀0.41 µM[27]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

The SYBR Green I-based fluorescence assay is a widely used high-throughput method for screening antimalarial compounds by quantifying parasite proliferation.[28]

Methodology:

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in vitro in human erythrocytes.

  • Compound Plating: The test compounds are serially diluted and added to a 96-well plate containing the parasitized red blood cells.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to the wells. The dye intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: The IC₅₀ value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

Anti-inflammatory and Antiviral Activities

Quinoline derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives often involve the inhibition of key mediators in the inflammatory cascade.[12] This includes reducing the production of nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[12]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) This assay measures the production of nitrite, a stable product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][29]

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded and pre-treated with the quinoline derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[12]

  • Supernatant Collection: The cell culture supernatant is collected.[12]

  • Griess Reaction: The supernatant is mixed with Griess Reagent.[29]

  • Absorbance Measurement: After a short incubation, the absorbance is measured at 540 nm. The amount of nitrite is quantified using a sodium nitrite standard curve, indicating the level of NO production.[12][29]

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored against a range of viruses.[2] Their mechanism often involves interfering with viral replication or entry into host cells.[2]

Experimental Protocol: Plaque Reduction Assay (PRA) The Plaque Reduction Assay is considered the gold-standard method for determining the efficacy of an antiviral compound by measuring the reduction in virus plaques.[30]

Methodology:

  • Cell Monolayer: A confluent monolayer of host cells is prepared in culture plates.

  • Virus Infection: The cells are infected with a known quantity of the virus in the presence of various concentrations of the test compound.

  • Agarose Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread, leading to the formation of localized lesions or "plaques".

  • Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a stained cell background.[31]

  • Plaque Counting: The number of plaques in treated wells is counted and compared to untreated controls to determine the concentration of the compound that reduces the plaque number by 50% (IC₅₀).

Conclusion

The quinoline scaffold is a cornerstone of medicinal chemistry, providing a versatile platform for the development of therapeutic agents with a broad spectrum of biological activities.[2][32] The extensive research into their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties has led to numerous clinically approved drugs and promising candidates.[4] The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the discovery of new, more potent, and selective quinoline-based drugs to address pressing global health challenges.

References

Quinoline 1-Oxide: A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Quinoline 1-oxide, the N-oxidized form of the quinoline scaffold, has emerged as a powerhouse in modern organic synthesis. Its unique electronic properties transform it from a simple heterocycle into a highly versatile precursor for constructing complex molecular architectures. The N-oxide functionality not only modulates the reactivity of the quinoline ring but also serves as an efficient directing group for regioselective C-H functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers in academia and the pharmaceutical industry. We will explore its pivotal role in transition metal-catalyzed C-H activation, 1,3-dipolar cycloadditions, and nucleophilic substitutions, demonstrating its capacity to streamline the synthesis of novel quinoline derivatives for drug discovery and materials science.

The this compound Scaffold: A Molecule of Dual Character

The quinoline ring system is a privileged structure found in numerous natural products and pharmaceuticals, including the renowned antimalarial drug, quinine.[1][2] The introduction of an N-oxide group fundamentally alters the chemical personality of the quinoline core, making it more reactive and selective than its parent heterocycle.[3]

Synthesis and Physicochemical Properties

This compound is readily prepared by the direct oxidation of quinoline. The most common and reliable methods involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

Protocol Spotlight: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-oxidation of quinoline.

Reagent/SolventMolar Eq.Notes
Quinoline1.0Starting material
m-CPBA (77%)1.2Oxidizing agent
Dichloromethane (DCM)-Solvent
Sat. aq. NaHCO₃-For workup
Brine-For workup
Anhydrous MgSO₄-Drying agent

Step-by-Step Methodology:

  • Dissolve quinoline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess peroxy acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization to afford this compound as a crystalline solid.[4]

Physicochemically, this compound is a polar, crystalline solid with a melting point of 48-53 °C.[5] Its increased polarity compared to quinoline enhances its solubility in polar organic solvents.

Electronic Nature: The N-O Bond as a Modulator of Reactivity

The synthetic utility of this compound stems from the electronic influence of the N-oxide group. This group exhibits a dual electronic character:

  • π-Donation: The oxygen atom can donate a lone pair of electrons into the aromatic system through resonance, increasing the electron density at the C2, C4, and C6 positions.

  • σ-Withdrawal: The high electronegativity of the oxygen atom leads to strong inductive withdrawal of electron density from the ring, particularly from the adjacent C2 position.

This "push-pull" effect makes the pyridine ring of this compound electron-deficient, activating the C2 and C4 positions for nucleophilic attack. Simultaneously, the oxygen atom acts as a powerful coordinating site for metal catalysts, enabling a diverse range of transformations.

A Master Key for C-H Functionalization

One of the most significant advances in modern organic synthesis is the use of directing groups to achieve regioselective C-H functionalization.[6][7] this compound has proven to be an exceptional substrate in this regard, with the N-oxide oxygen serving as a robust directing group.[8]

The Directing Group Paradigm in Catalysis

The oxygen atom of the N-oxide can chelate to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into close proximity to specific C-H bonds. This directed chelation facilitates the cleavage of otherwise unreactive C-H bonds, primarily at the C8 position of the carbocyclic ring and the C2 position of the heterocyclic ring.[1][9]

Palladium-Catalyzed C8-Arylation

The selective functionalization of the C8-H bond is a hallmark of this compound chemistry.[10] Palladium catalysis has been extensively used to forge new C-C bonds at this position. The first examples of C2-arylation were reported in 2008.[1] In a typical reaction, a palladium(II) catalyst, such as Pd(OAc)₂, facilitates the coupling of this compound with an aryl boronic acid or another aryl source.

The catalytic cycle, illustrated below, generally involves:

  • Coordination of the N-oxide to the Pd(II) center.

  • Concerted Metalation-Deprotonation (CMD) to form a five-membered palladacycle intermediate.

  • Oxidative addition of the coupling partner.

  • Reductive elimination to form the C8-arylated product and regenerate the active Pd(II) catalyst.

Palladium-Catalyzed C8-Arylation cluster_cycle Catalytic Cycle cluster_inputs Inputs A QNO + Pd(II)L₂ B Chelation Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C -HX D Pd(IV) Intermediate (Oxidative Addition) C->D + Ar-X D->A Reductive Elimination Product Product D->Product C8-Arylated QNO QNO_input Quinoline 1-Oxide (QNO) QNO_input->A ArX_input Ar-X ArX_input->C

Caption: Palladium-catalyzed C8-H arylation of this compound.

This strategy has been successfully applied to introduce various aryl, heteroaryl, alkyl, and alkenyl groups at the C8 position.[1][11]

The 1,3-Dipole Synthon: Building Heterocycles via Cycloaddition

This compound can function as a 1,3-dipole in cycloaddition reactions, providing a powerful method for the synthesis of complex, fused heterocyclic systems.[12][13] This type of reaction, known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered ring.[14][15]

Mechanism and Scope

In the presence of a suitable dipolarophile, this compound undergoes a concerted [3+2] cycloaddition. This reaction is highly stereospecific and provides a direct route to isoxazoline and isoxazole-fused quinolines, which are valuable scaffolds in medicinal chemistry.[16]

1_3_Dipolar_Cycloaddition_Workflow start Start Materials react Reaction Setup (this compound + Dipolarophile) start->react cyclo [3+2] Cycloaddition (Heating/Catalysis) react->cyclo product Fused Heterocyclic Product (e.g., Isoxazoline) cyclo->product purify Purification (Chromatography) product->purify final Final Product purify->final

Caption: Experimental workflow for a [3+2] cycloaddition reaction.

Nucleophilic and Electrophilic Functionalization

The activated nature of the this compound ring system also allows for classical nucleophilic and electrophilic substitution reactions with high regioselectivity.

Nucleophilic Substitution at C2 and C4

The electron-deficient C2 and C4 positions are susceptible to attack by a wide range of nucleophiles.[17] For instance, reactions with organometallic reagents or cyanide ions proceed smoothly at these positions. A notable example is the deoxygenative C2-heteroarylation, which allows for the direct formation of C-C bonds under metal-free conditions.[18] Similarly, direct amination and sulfonylation reactions have been developed, providing access to important 2-substituted quinoline derivatives.[1][19]

Deoxygenation: The Final Step

A critical and practical advantage of using this compound as a precursor is that the N-oxide group can be easily removed after the desired functionalization has been achieved. This deoxygenation step regenerates the quinoline aromatic system. A variety of reagents can accomplish this transformation, including phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation (H₂/Pd).[20] Recent developments have introduced more sustainable methods, such as using iodide and formic acid or visible-light photoredox catalysis.[20][21]

Applications in Medicinal Chemistry and Total Synthesis

The methodologies developed around this compound have found significant application in the synthesis of biologically active molecules and complex natural products.[22][23] The ability to rapidly and selectively introduce functional groups onto the quinoline scaffold is invaluable for generating libraries of compounds for drug discovery programs.[3] The C-H functionalization strategies, in particular, allow for late-stage modification of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[18]

Conclusion and Future Outlook

This compound is far more than a simple intermediate; it is a strategic precursor that unlocks a vast chemical space for the synthesis of functionalized quinolines. Its dual role as a reactivity modulator and a directing group has established it as an indispensable tool in the synthetic chemist's arsenal. Future developments will likely focus on expanding the scope of catalytic systems, exploring novel C-H functionalization pathways (such as C3-H functionalization), and applying these powerful methods to the synthesis of next-generation pharmaceuticals and advanced materials.[24][25]

References

The N-Oxide Functionality in Quinolines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, physicochemical properties, and therapeutic applications of quinoline N-oxides, providing a critical resource for scientists in medicinal chemistry and drug discovery.

The introduction of an N-oxide moiety to the quinoline scaffold represents a significant strategy in medicinal chemistry for modulating the physicochemical and biological properties of this privileged heterocyclic system. Quinoline N-oxides exhibit enhanced reactivity and unique regioselectivity compared to their parent quinolines, making them versatile intermediates in organic synthesis.[1] Furthermore, this functional group modification has been shown to potentiate a wide range of pharmacological activities, including anticancer and antimicrobial effects, often through novel mechanisms of action. This technical guide provides a comprehensive overview of the core aspects of quinoline N-oxide chemistry and biology, tailored for researchers, scientists, and drug development professionals.

Synthesis of Quinoline N-Oxides

The preparation of quinoline N-oxides can be achieved through various synthetic routes. A common and versatile method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. These precursors are readily accessible via the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation.[2] This approach offers considerable flexibility for introducing a wide array of substituents onto the quinoline ring system.[2]

Another widely employed method is the direct oxidation of the parent quinoline using oxidizing agents such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Substituted Quinoline N-Oxides via Cyclization

This protocol describes a general procedure for the synthesis of substituted quinoline N-oxides from o-nitroarylacetonitriles.

Materials:

  • Substituted o-nitroarylacetonitrile

  • Aldehyde or ketone

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, THF, DMF)

  • Glacial acetic acid

Procedure:

  • Knoevenagel Condensation: To a solution of the o-nitroarylacetonitrile (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in an anhydrous solvent, add the base (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cyclization: Acidify the reaction mixture with glacial acetic acid.

  • Heat the mixture under reflux for the appropriate time to induce cyclization.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford the desired substituted quinoline N-oxide.

Reactivity of Quinoline N-Oxides

The N-oxide functionality significantly alters the electronic properties of the quinoline ring, enhancing its reactivity towards various transformations. It activates the quinoline ring system, particularly at the C2 and C8 positions, for C-H functionalization, nucleophilic substitution, and cycloaddition reactions.[1]

C-H Functionalization

The N-oxide group acts as an effective directing group in C-H functionalization reactions, primarily activating the C2 and C8 positions.[1] The choice of catalyst and reaction conditions can selectively favor one position over the other.

Materials:

  • Quinoline N-oxide (1.0 equiv.)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried screw-capped vial, add quinoline N-oxide, [RhCp*Cl2]2, AgSbF6, and NBS.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DCE via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C8-brominated quinoline N-oxide.

Nucleophilic Substitution

The N-oxide group facilitates nucleophilic substitution reactions, particularly at the C2 and C4 positions.

Materials:

  • Quinoline N-oxide (1.0 equiv.)

  • N-Sulfonyl-1,2,3-triazole (1.2 equiv.)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of quinoline N-oxide in DCE, add the N-sulfonyl-1,2,3-triazole at room temperature.[3]

  • Stir the reaction mixture for 15-20 minutes.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-heteroarylated quinoline.[3]

Physicochemical Properties

The introduction of the N-oxide functionality alters the physicochemical properties of the quinoline core, which in turn influences the pharmacokinetic and pharmacodynamic profile of the molecule.

PropertyQuinolineQuinoline N-oxideReference
pKa 4.900.87 (Predicted)[4]
logP 2.031.9 (Predicted)[5]

Biological Activities and Therapeutic Applications

Quinoline N-oxides have emerged as a promising class of compounds with a broad spectrum of biological activities, most notably anticancer and antimicrobial properties.

Anticancer Activity

Substituted quinoline N-oxides have demonstrated significant cytotoxicity against a range of cancer cell lines.[2] Their mechanism of action is often multifaceted, with a prominent target being the PI3K/Akt/mTOR signaling pathway.[2]

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Isoquinolinequinone N-OxidesCompound 25 (C(6) isomer)NCI-H460 (Lung)0.35[1]
Compound 24 (C(7) isomer)NCI-H460 (Lung)0.75[1]
Compound 2 (C(6) isomer)NCI-H460/R (MDR Lung)0.53[1]
Compound 1 (C(7) isomer)NCI-H460/R (MDR Lung)1.22[1]
Quinoline Derivatives91b1A549 (Lung)15.38 µg/mL[6]
91b1AGS (Gastric)4.28 µg/mL[6]
91b1KYSE150 (Esophageal)4.17 µg/mL[6]
91b1KYSE450 (Esophageal)1.83 µg/mL[6]
2-Benzylthioquinoline Nitrones6eLeukemia0.45 - 0.91[7]
6fLeukemia0.45 - 0.91[7]

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] Certain quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing cancer cell death.[2]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_N_Oxide Quinoline N-Oxide Derivative Quinoline_N_Oxide->PI3K Quinoline_N_Oxide->mTORC1 MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with quinoline N-oxide derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline 1-oxide, with the IUPAC name 1-oxidoquinolin-1-ium , is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and toxicology.[1][2] As a metabolite of quinoline, a compound found in coal tar and bone oil, this compound and its derivatives exhibit a wide spectrum of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, with a particular focus on its role as a scaffold in drug discovery and as a tool for studying mechanisms of carcinogenesis.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₉H₇NO.[2] Its chemical structure consists of a quinoline ring with an oxygen atom attached to the nitrogen atom. This N-oxide functionality significantly influences the electronic properties and reactivity of the quinoline ring system.

Spectral Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The following tables summarize key spectral data for the compound.

Spectroscopic Data for this compound
¹H NMR Chemical shifts (ppm) are observed in the aromatic region, typically between 7.0 and 9.0 ppm.[4]
¹³C NMR Resonances for the nine carbon atoms are observed, with shifts influenced by the N-oxide group.
IR Spectroscopy A characteristic strong absorption band for the N-O stretching vibration is observed in the range of 1180-1250 cm⁻¹.[5]
Mass Spectrometry The mass spectrum shows a prominent molecular ion peak (M+) and a characteristic fragment ion corresponding to the loss of an oxygen atom (M-16).[6][7]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct oxidation of quinoline. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Quinoline

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate (saturated solution)

  • Methylene chloride

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve quinoline (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add 30% hydrogen peroxide (1 equivalent) dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, stir the reaction mixture for 2 hours.[8]

  • Remove the excess acetic acid under reduced pressure (in vacuo).[8]

  • Dissolve the resulting residue in methylene chloride.[8]

  • Wash the organic layer twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Triturate the residue with diethyl ether to induce crystallization.[8]

  • Collect the resulting solid by filtration to yield this compound.[8]

Biological Activities and Mechanism of Action

This compound itself exhibits some biological activities, but its derivatives, particularly 4-nitrothis compound (4NQO), are extensively studied for their potent carcinogenic and mutagenic properties.[9][10] 4NQO serves as a valuable tool for inducing experimental carcinogenesis in animal models to study the molecular mechanisms of cancer development.[9]

Mechanism of Action of 4-Nitrothis compound (4NQO)

The carcinogenicity of 4NQO is attributed to its metabolic activation into a reactive electrophile that binds to DNA, leading to mutations. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.

  • Metabolic Reduction: 4NQO is intracellularly reduced to its proximate carcinogen, 4-hydroxyaminothis compound (4HAQO).[1][10]

  • Acetylation: 4HAQO is further activated by O-acetylation to form a highly reactive acetoxy ester.

  • DNA Adduct Formation: The ultimate carcinogen reacts with DNA, primarily with guanine and adenine bases, to form stable DNA adducts.[1][10]

  • Induction of Oxidative Stress: The metabolism of 4NQO also generates reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[10]

  • DNA Damage Response and Mutagenesis: The resulting DNA lesions, if not properly repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10]

Quinoline_1_Oxide_Pathway Mechanism of 4-Nitrothis compound (4NQO) Carcinogenesis cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Consequences 4NQO 4-Nitrothis compound 4HAQO 4-Hydroxyaminothis compound 4NQO->4HAQO Reduction Oxidative_Stress Oxidative Stress (ROS) 4NQO->Oxidative_Stress Acetoxy_ester Reactive Acetoxy Ester 4HAQO->Acetoxy_ester O-Acetylation DNA_Adducts DNA Adducts (Guanine, Adenine) Acetoxy_ester->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations 8OHdG 8-hydroxy-2'-deoxyguanosine Oxidative_Stress->8OHdG 8OHdG->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Caption: Metabolic activation and DNA damage pathway of 4-nitrothis compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, various in vitro assays are employed. Detailed protocols for cytotoxicity and mutagenicity assessment are provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the medium from the wells and add the compound dilutions. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[12][13][14]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound dissolved in a suitable solvent

  • Positive and negative controls

  • S9 metabolic activation system (optional, to assess the mutagenicity of metabolites)

Procedure:

  • Prepare a mixture containing the Salmonella tester strain, a trace amount of histidine and biotin, and the test compound at various concentrations. If metabolic activation is being assessed, include the S9 mix.

  • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • A significant increase in the number of revertant colonies on the test plates compared to the negative control indicates that the compound is mutagenic.[13][14]

Quantitative Biological Data

The biological activity of quinoline derivatives is highly dependent on their substitution pattern. The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a comparative overview of their potency.

Quinoline Derivative Cell Line IC₅₀ (µM) Reference
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34
Isoquinolinequinone N-oxidesHuman tumor cell linesNanomolar range[2]

Conclusion

This compound is a fundamentally important molecule in the study of heterocyclic chemistry and its application in the life sciences. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable scaffold for drug discovery and a crucial tool for investigating the molecular mechanisms of chemical carcinogenesis. This guide provides researchers and drug development professionals with a solid foundation of its chemical properties, synthesis, and biological evaluation, facilitating further exploration and innovation in this field.

References

Quinoline 1-Oxide: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Quinoline 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its melting and boiling points, outlines the standardized experimental protocols for their determination, and presents a visual representation of its synthesis pathway.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the reported values for this compound.

ParameterValueConditions
Melting Point 48-55 °CNot Applicable
49 °CNot Applicable
52-55 °CLit.
Boiling Point 172-173 °Cat 4 mmHg

Experimental Protocols

Standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the experimental procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to estimate the approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary. The reported boiling point of this compound is at 4 mmHg, indicating this requirement.

Apparatus:

  • Short-path distillation apparatus or a similar setup for vacuum distillation

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum pump

  • Manometer

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Assembly: A small quantity of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar. The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

  • Vacuum Application: The system is evacuated to the desired pressure (in this case, 4 mmHg), which is monitored by a manometer.

  • Heating: The sample is gradually heated using a heating mantle or an oil bath.

  • Boiling and Condensation: As the liquid is heated, it will begin to boil at a lower temperature than its atmospheric boiling point. The vapor will rise and then condense in the condenser.

  • Temperature Recording: The temperature of the vapor is measured by a thermometer placed at the vapor outlet. The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and condensation is observed. This temperature is recorded along with the corresponding pressure.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of quinoline. This reaction specifically targets the nitrogen atom of the quinoline ring system.

Synthesis_of_Quinoline_1_Oxide Quinoline Quinoline Quinoline_1_Oxide This compound Quinoline->Quinoline_1_Oxide Oxidation Oxidizing_Agent Peroxy Acid (e.g., m-CPBA or H₂O₂/Acetic Acid) Oxidizing_Agent->Quinoline_1_Oxide

Caption: Synthesis of this compound via oxidation of quinoline.

Methodological & Application

Synthesis of Quinoline 1-oxide: An Experimental Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Quinoline 1-oxide, a key intermediate in the development of various pharmaceuticals and a valuable building block in organic synthesis. This application note includes two common methods for the N-oxidation of quinoline, a comprehensive characterization of the product, and visual diagrams to illustrate the experimental workflow and reaction mechanism.

Introduction

This compound, also known as quinoline N-oxide, is an aromatic heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of functionalized quinoline derivatives. The introduction of the N-oxide functionality activates the quinoline ring, facilitating nucleophilic substitution at the 2- and 4-positions, and enabling various other chemical transformations. Its derivatives have shown a broad spectrum of biological activities, making this compound a compound of significant interest in medicinal chemistry and drug discovery.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and characterization of this compound.

ParameterMethod 1: Peracetic Acid (in situ)Method 2: m-Chloroperoxybenzoic Acid (m-CPBA)
Starting Material QuinolineQuinoline
Oxidizing Agent Hydrogen Peroxide (30%) & Acetic Acidm-Chloroperoxybenzoic acid (m-CPBA)
Reaction Time 3 - 15 hours4 - 48 hours
Reaction Temperature 65 - 70 °CRoom Temperature to Reflux
Reported Yield 73% - 98% (for derivatives)82% (for a derivative)
Melting Point 52 - 55 °C (hydrate)52 - 55 °C (hydrate)
Purity >97% (after purification)>97% (after purification)

Experimental Protocols

Two reliable methods for the synthesis of this compound are detailed below.

Method 1: Synthesis using Peracetic Acid (Generated in situ)

This method utilizes the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid to oxidize quinoline.

Materials:

  • Quinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ether

Procedure:

  • In a round-bottom flask, dissolve quinoline (e.g., 0.02 moles) in glacial acetic acid (20 mL).

  • To this solution, add 30% hydrogen peroxide (4 mL).

  • Heat the reaction mixture to 65-70 °C and maintain this temperature for 3 hours. For some substrates, the reaction time may need to be extended to 15 hours to ensure complete conversion.[1]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess acetic acid.

  • Carefully neutralize the residue by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them twice with a saturated sodium bicarbonate solution (2 x 50 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by trituration with ether to yield a tan solid, which is then collected by filtration.[2] For higher purity, recrystallization is recommended (see Purification section).

Method 2: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol employs a commercially available peroxy acid, m-CPBA, as the oxidizing agent.

Materials:

  • Quinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform or 1,2-dichloroethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve quinoline (e.g., 3.0 mmol) in chloroform (5 mL) in a round-bottom flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 2.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4 hours. Alternatively, the reaction can be carried out at room temperature for 48 hours in 1,2-dichloroethane.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to quench the excess m-CPBA.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography or recrystallization.

Purification: Recrystallization

For obtaining high-purity this compound, recrystallization is the preferred method.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include acetone, ethanol, or a mixture of methanol and acetone.[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • For complete crystallization, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or under vacuum.

Characterization of this compound

The synthesized this compound can be characterized by the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-9.0 ppm.

    • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. A key characteristic peak for the N-oxide group is the N-O stretching vibration, which is expected to be observed in the 1200-1300 cm⁻¹ range.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Quinoline reaction Oxidation (Peracetic Acid or m-CPBA) start->reaction Add Oxidizing Agent workup Workup (Neutralization & Extraction) reaction->workup Reaction Completion crude Crude Product workup->crude purification_step Recrystallization or Column Chromatography crude->purification_step pure Pure this compound purification_step->pure analysis Spectroscopic Analysis (NMR, FTIR) pure->analysis reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products quinoline Quinoline (Nucleophile) ts [Concerted or Stepwise Oxygen Transfer] quinoline->ts Nucleophilic Attack on Peroxy Oxygen peracid Peroxy Acid (Electrophile) peracid->ts n_oxide This compound ts->n_oxide acid Carboxylic Acid ts->acid Proton Transfer & Bond Cleavage

References

Quinoline 1-oxide applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Quinoline 1-Oxide in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the N-Oxide Advantage

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a vast spectrum of biological activities.[4][5] The introduction of an N-oxide moiety to the quinoline nitrogen atom significantly modulates the molecule's physicochemical properties. This modification can enhance biological efficacy, alter mechanisms of action, and improve pharmacokinetic profiles, making quinoline 1-oxides a fertile ground for drug discovery and development.[6]

The N-oxide group acts as a potent electron-withdrawing group, influencing the electron distribution of the entire ring system. It can also participate in hydrogen bonding and alter the molecule's polarity and metabolic stability. In many instances, the N-oxide can act as a prodrug, being reduced in vivo to the parent quinoline, or it can confer a unique biological activity entirely its own. This guide provides an in-depth exploration of the applications of quinoline 1-oxides, focusing on their synthesis, mechanisms of action in key therapeutic areas, and detailed protocols for their evaluation.

Therapeutic Applications & Mechanisms of Action

Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound derivatives have emerged as powerful anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) variants.[7] Their mechanisms of action are diverse, often involving the modulation of critical cellular signaling pathways, induction of oxidative stress, and inhibition of essential enzymes.[6][8]

Key Mechanisms:

  • Inhibition of Signaling Pathways: Many this compound compounds interfere with pro-survival signaling cascades that are frequently dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Inhibition of this pathway by quinoline 1-oxides can lead to cell cycle arrest and apoptosis.[6]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives, particularly isoquinolinequinone N-oxides, can undergo redox cycling, leading to the generation of ROS.[7] Elevated ROS levels cause significant oxidative damage to cellular macromolecules like DNA, proteins, and lipids, ultimately triggering cell death.[7][9]

  • Enzyme Inhibition: Quinoline-based compounds are known to inhibit a variety of enzymes crucial for cancer cell survival, including topoisomerases and various kinases.[10][11] For instance, 4-nitrothis compound (4-NQO) is a well-known carcinogen used in research that induces DNA lesions and can trap topoisomerase I cleavage complexes.[9] This inhibitory action disrupts DNA replication and repair, leading to cell death.[8][11]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, highlighting their potency against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Isoquinolinequinone N-OxidesCompound 25 (C(6) isomer)NCI-H460 (Lung)0.35[6][7]
Isoquinolinequinone N-OxidesCompound 2 (C(6) isomer)NCI-H460/R (MDR Lung)0.53[6]
4-Nitrothis compound7-Methyl-4-nitrothis compoundVariousPotent[6]
Isoquinolinequinone N-OxidesCompound 1 (C(7) isomer)NCI-H460/R (MDR Lung)1.22[6]

Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition

The diagram below illustrates how certain this compound derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a common mechanism for their anticancer effects.[6]

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes QNO This compound Derivative QNO->PI3K Inhibits Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Start: Substituted Quinoline Dissolve 1. Dissolve in Glacial Acetic Acid Start->Dissolve Oxidize 2. Add H₂O₂ Heat (70-80°C) Dissolve->Oxidize Neutralize 3. Neutralize with Sat. NaHCO₃ Oxidize->Neutralize Extract 4. Extract with DCM Neutralize->Extract Dry 5. Dry & Concentrate Extract->Dry Purify 6. Purify (Recrystallization/Chromatography) Dry->Purify End End: Pure this compound Purify->End Western_Blot_Workflow Treatment 1. Cell Treatment (this compound) Lysis 2. Cell Lysis (RIPA Buffer) Treatment->Lysis Quantify 3. Protein Quantification (BCA/Bradford Assay) Lysis->Quantify SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantify->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 6. Blocking (BSA/Milk) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (e.g., anti-Akt) Block->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect 9. Chemiluminescent Detection & Imaging Secondary_Ab->Detect

References

Application Notes and Protocols for C-H Functionalization Reactions Using Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of quinoline 1-oxide as a versatile directing group in transition metal-catalyzed and metal-free C-H functionalization reactions. The N-oxide functionality plays a crucial role in activating and directing the regioselective introduction of various functional groups at the C2 and C8 positions of the quinoline core, a privileged scaffold in medicinal chemistry and materials science.

Introduction to this compound in C-H Functionalization

This compound has emerged as a powerful and versatile substrate in the field of C-H functionalization. The endocyclic N-oxide acts as an effective directing group, facilitating the activation of otherwise inert C-H bonds, primarily at the C2 and C8 positions. This strategy allows for the late-stage functionalization of the quinoline scaffold, providing efficient access to a diverse range of derivatives with potential applications in drug discovery and materials science. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling the selective synthesis of either C2- or C8-functionalized products.

Key C-H Functionalization Reactions and Protocols

This section details experimental protocols for key C-H functionalization reactions of this compound, including arylation, amidation, olefination, amination, and a representative iron-catalyzed alkenylation.

Palladium-Catalyzed C8-Arylation

Palladium catalysis enables the highly selective arylation at the C8 position of quinoline 1-oxides, a transformation that is typically challenging to achieve.[1][2] Acetic acid as a solvent plays a crucial role in directing the regioselectivity towards the C8 position.[1]

Experimental Protocol:

To a screw-capped vial equipped with a magnetic stir bar are added this compound (1.0 equiv.), aryl iodide (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv.). The vial is evacuated and backfilled with argon. Acetic acid (0.2 M) is then added, and the mixture is stirred at 120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 8-arylthis compound.

Quantitative Data Summary:

EntryThis compound DerivativeAryl IodideYield (%)Reference
1Unsubstituted4-Iodotoluene85[2]
2Unsubstituted1-Iodo-4-methoxybenzene82[2]
3Unsubstituted1-Iodo-4-fluorobenzene78[2]
46-Methyl4-Iodotoluene88[2]
56-Methoxy4-Iodotoluene80[2]
66-Chloro4-Iodotoluene75[2]

Reaction Workflow and Mechanism:

The proposed mechanism involves the coordination of the palladium catalyst to the N-oxide, followed by a concerted metalation-deprotonation (CMD) pathway at the C8 position, facilitated by the acetate ligand. Oxidative addition of the aryl iodide, followed by reductive elimination, affords the C8-arylated product and regenerates the active palladium species.

G cluster_cat Catalytic Cycle Pd(OAc)2 Pd(OAc)2 Coordination Coordination Pd(OAc)2->Coordination QNO This compound QNO->Coordination CMD C-H Activation (CMD) C8-Palladacycle Coordination->CMD OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Pd(IV) Pd(IV) Intermediate OxAdd->Pd(IV) RedElim Reductive Elimination Pd(IV)->RedElim RedElim->Pd(OAc)2 Regeneration Product 8-Arylthis compound RedElim->Product HI HI RedElim->HI ArI Aryl Iodide ArI->OxAdd caption Pd-Catalyzed C8-Arylation Mechanism

Pd-Catalyzed C8-Arylation Mechanism
Rhodium-Catalyzed C8-Amidation

Rhodium catalysis provides an efficient route for the direct amidation of the C8 position of quinoline 1-oxides using dioxazolones as the amidation source.[3] This reaction proceeds under mild conditions with high regioselectivity.

Experimental Protocol:

In a glovebox, a screw-capped vial is charged with this compound (1.0 equiv.), dioxazolone (1.2 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). The vial is sealed, removed from the glovebox, and dichloroethane (0.2 M) is added. The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 8-amidothis compound.

Quantitative Data Summary:

EntryThis compound DerivativeDioxazoloneYield (%)Reference
1UnsubstitutedPhenyl dioxazolone92[3]
2Unsubstituted4-Methylphenyl dioxazolone88[3]
3Unsubstituted4-Methoxyphenyl dioxazolone85[3]
46-MethylPhenyl dioxazolone95[3]
56-ChloroPhenyl dioxazolone81[3]
62-MethylPhenyl dioxazolone89[3]

Reaction Workflow and Mechanism:

The mechanism is believed to initiate with C-H activation at the C8 position to form a five-membered rhodacycle intermediate.[4] Coordination of the dioxazolone, followed by migratory insertion and reductive elimination, furnishes the amidated product.

G cluster_cat Catalytic Cycle Rh(III) [RhCp*]2+ CH_Activation C-H Activation C8-Rhodacycle Rh(III)->CH_Activation QNO This compound QNO->CH_Activation Coordination Coordination CH_Activation->Coordination Dioxazolone Dioxazolone Dioxazolone->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Rh(III) Regeneration Product 8-Amidothis compound Reductive_Elimination->Product caption Rh-Catalyzed C8-Amidation Mechanism

Rh-Catalyzed C8-Amidation Mechanism
Cobalt-Catalyzed C8-Olefination

High-valent cobalt catalysis enables the regioselective olefination of the C8-position of quinoline 1-oxides with terminal alkynes.[5][6] The reaction demonstrates good functional group tolerance and can proceed under relatively mild conditions.

Experimental Protocol:

An oven-dried screw-capped tube is charged with this compound (1.0 equiv.), terminal alkyne (1.5 equiv.), --INVALID-LINK--₂ (5 mol%), and AgSbF₆ (20 mol%). The tube is evacuated and backfilled with argon. Dichloroethane (0.2 M) is added, and the mixture is stirred at 80 °C for 16-24 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 8-olefinated this compound.

Quantitative Data Summary:

EntryThis compound DerivativeTerminal AlkyneYield (%)Reference
1UnsubstitutedPhenylacetylene85[5]
2Unsubstituted4-Methylphenylacetylene82[5]
3Unsubstituted4-Methoxyphenylacetylene78[5]
46-MethylPhenylacetylene88[5]
56-FluoroPhenylacetylene75[5]
62-MethylPhenylacetylene80[5]

Reaction Workflow and Mechanism:

The catalytic cycle is initiated by C-H activation to form a cobaltacycle, followed by coordination and insertion of the alkyne into the Co-C bond. Subsequent β-hydride elimination releases the olefinated product and regenerates the active cobalt catalyst.[6]

G cluster_cat Catalytic Cycle Co(III) [Cp*Co(III)] CH_Activation C-H Activation C8-Cobaltacycle Co(III)->CH_Activation QNO This compound QNO->CH_Activation Coordination Coordination CH_Activation->Coordination Alkyne Alkyne Alkyne->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Co(III) Regeneration Product 8-Olefinated this compound Beta_Hydride_Elimination->Product caption Co-Catalyzed C8-Olefination Mechanism

Co-Catalyzed C8-Olefination Mechanism
Copper-Catalyzed C2-Amination

Copper catalysis provides a straightforward and efficient method for the direct amination of the C2 position of quinoline 1-oxides with a variety of amines.[7][8] This reaction often proceeds under mild conditions and without the need for external ligands or additives.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), amine (2.0 equiv.), and Cu(OAc)₂ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (0.25 M) is stirred in a sealed tube at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the 2-aminothis compound.

Quantitative Data Summary:

EntryThis compound DerivativeAmineYield (%)Reference
1UnsubstitutedMorpholine92[7]
2UnsubstitutedPiperidine88[7]
3UnsubstitutedPyrrolidine85[7]
44-MethylMorpholine95[7]
56-ChloroMorpholine80[7]
6UnsubstitutedDiethylamine75[7]

Reaction Workflow and Mechanism:

The proposed mechanism involves the formation of a copper(II)-quinoline 1-oxide complex, followed by deprotonation at the C2 position.[9] Subsequent coupling with the amine and reductive elimination furnishes the C2-aminated product. The copper catalyst is then reoxidized to complete the catalytic cycle.

G cluster_cat Catalytic Cycle Cu(II) Cu(OAc)2 Coordination Coordination Cu(II)->Coordination QNO This compound QNO->Coordination Deprotonation C2-Deprotonation Coordination->Deprotonation Coupling Amine Coupling Deprotonation->Coupling Amine Amine Amine->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Product 2-Aminothis compound Reductive_Elimination->Product Cu(I) Cu(I) Reductive_Elimination->Cu(I) Reoxidation Reoxidation Reoxidation->Cu(II) Cu(I)->Reoxidation caption Cu-Catalyzed C2-Amination Mechanism

Cu-Catalyzed C2-Amination Mechanism
Representative Iron-Catalyzed C2-Alkenylation

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable C-H functionalization. While detailed protocols for the iron-catalyzed C-H functionalization of this compound are still emerging, the following protocol for the C2-alkenylation of indoles serves as a representative example of iron's potential in this area. Researchers can adapt and optimize this protocol for this compound substrates.

Representative Experimental Protocol (Adapted from Indole Alkenylation):

To a dried Schlenk tube under an argon atmosphere is added Fe(acac)₃ (10 mol%), an imidazolinium salt ligand (e.g., SIPr·HCl, 20 mol%), and anhydrous THF. The mixture is stirred for 10 minutes at room temperature. A solution of a Grignard reagent (e.g., PhMgBr, 1.1 equiv.) in THF is added dropwise, and the mixture is stirred for another 30 minutes. This compound (1.0 equiv.) and the alkyne (1.2 equiv.) are then added. The reaction mixture is heated at 80-120 °C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Note: This is an adapted protocol and will likely require optimization of the ligand, Grignard reagent, solvent, and temperature for efficient C2-alkenylation of quinoline 1-oxides.

Logical Relationship for Iron-Catalyzed C-H Functionalization:

The general pathway for this type of iron-catalyzed reaction involves the formation of a low-valent iron species, which undergoes oxidative addition into the C-H bond. Subsequent insertion of the unsaturated partner and reductive elimination yields the final product.

G cluster_logic General Logic of Fe-Catalyzed C-H Functionalization Fe_precatalyst Fe(III) Precatalyst Reduction Reduction (Grignard) Fe_precatalyst->Reduction Active_Fe Active Fe(0)/Fe(I) Species Reduction->Active_Fe Oxidative_Addition C-H Oxidative Addition Active_Fe->Oxidative_Addition QNO This compound QNO->Oxidative_Addition Fe_hydride Fe-H Intermediate Oxidative_Addition->Fe_hydride Insertion Insertion Fe_hydride->Insertion Unsaturated_partner Alkyne/Alkene Unsaturated_partner->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Active_Fe Regeneration Product C2-Functionalized Quinoline Reductive_Elimination->Product caption Fe-Catalyzed C-H Functionalization Logic

Fe-Catalyzed C-H Functionalization Logic

Conclusion

This compound is a highly valuable and versatile platform for the C-H functionalization of the quinoline scaffold. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon these powerful synthetic methodologies. The ability to selectively functionalize either the C2 or C8 position by tuning the catalytic system offers a significant advantage in the design and synthesis of novel quinoline-based compounds with diverse functionalities and potential biological activities. The ongoing development of more sustainable catalytic systems, such as those based on iron, will further enhance the utility of this approach in modern organic synthesis.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

Quinoline 1-oxide is a critical heterocyclic compound, serving as a key intermediate in organic synthesis and a significant metabolite of quinoline, a core structure in many pharmaceuticals.[1][2] Its unique N-oxide functionality imparts distinct chemical and electronic properties that necessitate a robust, multi-faceted analytical approach for unambiguous identification, purity assessment, and structural elucidation. This guide provides an in-depth exploration of the essential analytical techniques for the characterization of this compound, designed for researchers, scientists, and professionals in drug development. We present field-proven protocols and explain the causality behind experimental choices, ensuring a thorough and reliable characterization workflow.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₇NO) is an aromatic N-oxide derived from quinoline. The introduction of the N-oxide group fundamentally alters the electronic distribution within the aromatic system, influencing its reactivity, biological activity, and metabolic fate.[3] For instance, in drug metabolism studies, identifying the formation of N-oxides is crucial for understanding a drug candidate's biotransformation pathway.[4] In synthetic chemistry, verifying the complete oxidation of quinoline to its N-oxide and ensuring the absence of starting material is paramount for downstream reactions.

Therefore, a simple confirmation of presence is insufficient. A comprehensive characterization is required to:

  • Confirm Covalent Structure: Unambiguously verify the molecular formula and the connectivity of atoms, including the critical N→O bond.

  • Establish Purity: Quantify the target compound and identify any process-related impurities or degradation products.

  • Determine Physicochemical Properties: Understand thermal stability and other physical characteristics relevant to handling, formulation, and storage.

This document outlines an integrated workflow employing spectroscopic, chromatographic, and thermal analysis techniques to achieve a complete and trustworthy characterization of this compound.

Integrated Analytical Workflow

A sequential and synergistic analytical strategy is most effective. Chromatographic methods first establish purity and isolate the analyte, followed by spectroscopic techniques for definitive structural confirmation. Thermal analysis provides crucial information on stability.

Analytical_Workflow cluster_0 Purity & Separation cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC-UV (Purity Assessment) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS GCMS_Screen GC-MS (Screening) GCMS_Screen->MS NMR NMR (¹H & ¹³C) (Covalent Structure) IR FTIR Spectroscopy (Functional Groups) UV_Vis UV-Vis Spectroscopy (Electronic Transitions) TGA_DSC Thermal Analysis (Stability & Phase Transitions) Sample This compound Sample Sample->HPLC Sample->GCMS_Screen Sample->NMR Sample->IR Sample->UV_Vis Sample->TGA_DSC

Caption: Integrated workflow for this compound characterization.

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials (e.g., quinoline) and by-products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically employed, separating compounds based on their hydrophobicity. This compound, being more polar than quinoline, will generally have a shorter retention time.

Table 1: Typical HPLC Method Parameters for this compound Analysis

Parameter Recommended Setting Rationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Provides excellent retention and separation for aromatic compounds.[5]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid Formic acid improves peak shape and is MS-compatible.[6][7]
Gradient 20% to 80% Acetonitrile over 15 min Ensures elution of both polar (this compound) and non-polar (quinoline) species.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.[5]
Detection (UV) 225 nm or 313 nm 225 nm provides a general response for the aromatic system.[5] Longer wavelengths can offer more selectivity.

| Injection Volume | 10 µL | A standard volume to avoid column overloading. |

Protocol 1: HPLC Purity Assessment
  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Create a calibration curve by serially diluting to concentrations from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a final concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter into an HPLC vial.[8]

  • System Setup: Equilibrate the HPLC system with the mobile phase (20% Acetonitrile in water with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank (methanol) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample(s).

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the purity using the area percent method. For quantitative analysis, determine the concentration using the calibration curve.

Spectroscopic Characterization for Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight and critical fragmentation data. For N-oxides, the most characteristic fragmentation is the loss of an oxygen atom (M-16).[9]

  • Expected Molecular Ion: [M+H]⁺ = 146.0600 (for C₉H₇NO)

  • Key Fragment: [M-16]⁺ or [M+H-16]⁺ corresponding to the quinoline cation. This is a highly diagnostic peak for an N-oxide.[9]

MS_Fragmentation Parent This compound [M+H]⁺ m/z = 146 Loss - [O] (16 Da) Parent->Loss Fragment Quinoline Cation [M+H-16]⁺ m/z = 130 Loss->Fragment

Caption: Characteristic MS fragmentation of this compound.

Protocol 2: MS Analysis via Direct Infusion
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum (e.g., m/z 50-500).

  • Interpretation: Look for the [M+H]⁺ peak at m/z 146. If sufficient in-source fragmentation occurs, or by performing MS/MS, confirm the presence of the key fragment at m/z 130.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive covalent structure by mapping the carbon-hydrogen framework. The N-oxide group significantly influences the chemical shifts of the protons and carbons, particularly in the nitrogen-containing ring. Protons adjacent to the N-oxide (H2 and H8) are typically shifted downfield compared to quinoline itself due to the electron-withdrawing effect of the N-O bond.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position ¹H Shift (ppm) ¹³C Shift (ppm)
2 8.52 (dd) 135.6
3 7.28 (dd) 120.9
4 7.70-7.79 (m) 128.1
5 7.70-7.79 (m) 126.1
6 7.60-7.67 (m) 130.5
7 7.85 (d) 128.7
8 8.72 (d) 119.7
9 (C4a) - 130.5
10 (C8a) - 141.5

(Data adapted from literature sources.[10] Actual shifts may vary based on solvent and concentration.)

Protocol 3: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

  • Data Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • (Optional but recommended) Perform 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) to aid in unambiguous assignments.

  • Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure and reference data.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. For this compound, the most important absorption is the N-O stretching vibration.

  • N-O Stretch: A strong band typically appears in the 1180-1250 cm⁻¹ region.[12]

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C=C/C=N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

Protocol 4: FTIR Analysis (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic N-O stretching band and other vibrations consistent with the aromatic structure.[3][12]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the material's thermal stability, melting point, and decomposition profile.

  • DSC: Will show an endothermic peak corresponding to the melting point of the compound (literature MP: 48-53 °C).[13]

  • TGA: Will show the onset of decomposition at elevated temperatures. For N-oxides, initial decomposition may involve the loss of the oxygen atom.

Protocol 5: TGA/DSC Analysis
  • Sample Preparation: Place 2-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup: Place the pan in the instrument.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 300 °C).

  • Interpretation: Determine the melting point from the DSC curve and the decomposition temperature(s) from the TGA curve.

Conclusion

The characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique analytical approach. No single technique can provide all the necessary information. By systematically combining chromatography for purity assessment with a suite of spectroscopic methods (MS, NMR, FTIR) for structural confirmation and thermal analysis for stability, researchers can build a complete, self-validating data package. This comprehensive characterization ensures the identity, purity, and quality of the material, which is fundamental to its successful application in research and development.

References

Application Notes and Protocols for 1H NMR Spectrum Analysis of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide to the analysis of Quinoline 1-oxide using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a significant heterocyclic compound, serves as a crucial scaffold in the development of various pharmaceutical agents. A comprehensive understanding of its molecular structure through NMR is fundamental for structure-activity relationship (SAR) studies and rational drug design. This application note outlines the principles of 1H NMR analysis, presents tabulated spectral data, and offers a detailed experimental protocol for acquiring high-quality spectra.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] The introduction of an N-oxide functional group to the quinoline ring system significantly alters its electronic properties and biological activity. 1H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such molecules.[1] By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of proton signals, one can deduce the precise arrangement of atoms within the molecule.

In the 1H NMR spectrum of this compound, the protons on the heterocyclic ring typically resonate in the aromatic region (δ 6.5-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the N-oxide group significantly influences the chemical environment of the adjacent protons, causing them to be deshielded and appear at a lower field.[1] Specifically, the H2 proton is the most deshielded due to its proximity to the N-oxide group.[1]

1H NMR Spectral Data of this compound

The following table summarizes the 1H NMR spectral data for this compound recorded in deuterated chloroform (CDCl3) at 400 MHz.[2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.52dd6.0, 0.6
H37.28dd8.5, 6.2
H48.72d8.8
H57.85d8.1
H67.60-7.67m-
H77.70-7.79m-
H87.70-7.79m-

Note: The assignments for H6, H7, and H8 are within a multiplet and may require 2D NMR techniques for unambiguous assignment.

Experimental Protocol

This section details the procedure for acquiring a high-quality 1H NMR spectrum of this compound.

Materials:

  • This compound sample (5-25 mg)[1]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl3)[1]

  • High-quality 5 mm NMR tube[1]

  • Glass vial

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.[1]

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.[1]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for a standard 1D 1H NMR experiment. Typical parameters on a 400 MHz spectrometer are:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

      • Number of Scans (NS): 8-16 scans for a sample with sufficient concentration. This can be increased for more dilute samples.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations

The following diagrams illustrate the chemical structure of this compound with proton numbering and the general workflow for 1H NMR spectrum analysis.

Quinoline_1_oxide_Structure cluster_quinoline This compound C1 N+ O O- C1->O C2 C C1->C2 C3 C C2->C3 H2 H2 C2->H2 C4 C C3->C4 H3 H3 C3->H3 C4a C C4->C4a H4 H4 C4->H4 C8a C C4a->C8a C5 C C4a->C5 C8a->C1 C6 C C5->C6 H5 H5 C5->H5 C7 C C6->C7 H6 H6 C6->H6 C8 C C7->C8 H7 H7 C7->H7 C8->C8a H8 H8 C8->H8

Caption: Chemical structure of this compound with proton numbering.

NMR_Workflow cluster_workflow 1H NMR Spectrum Analysis Workflow A Sample Preparation (this compound in CDCl3) B NMR Data Acquisition (1D 1H Experiment) A->B C Data Processing (FT, Phasing, Referencing) B->C D Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) C->D E Structure Elucidation D->E

Caption: Workflow for 1H NMR spectrum analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of quinoline N-oxides using mass spectrometry. The information is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.

Mass Spectrometric Behavior and Fragmentation

Quinoline N-oxides are a class of compounds often studied in pharmaceutical and metabolic research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for their characterization and quantification. The fragmentation of quinoline N-oxides is highly dependent on the ionization technique and analytical conditions.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing N-oxides, as it typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[1][2] Atmospheric pressure chemical ionization (APCI) can also be utilized, though it may induce more in-source thermal degradation, leading to deoxygenation.[1][3]

A key characteristic in the mass spectra of many N-oxides is the potential for deoxygenation ([M+H-O]⁺) in the ion source.[1][4] This phenomenon can be influenced by parameters such as the ion source temperature and can be used as a diagnostic tool to distinguish N-oxides from hydroxylated isomers.[4][5]

Key Fragmentation Pathways

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), protonated quinoline N-oxides exhibit several characteristic fragmentation pathways. The most prominent pathways often involve the N-oxide functional group.[1]

  • Loss of a Hydroxyl Radical ([M+H-OH]•⁺) : This is a hallmark fragmentation pathway for protonated N-oxides, resulting from the cleavage of the N-O bond and transfer of a hydrogen atom.[1][6]

  • Loss of an Oxygen Atom ([M+H-O]⁺) : This neutral loss of 16 Da is commonly observed and can occur both through CID and as a result of thermal degradation in the ion source.[1][5]

  • Loss of Water ([M+H-H₂O]⁺) : While less common for the parent quinoline N-oxide, this fragmentation is often observed for derivatives that contain hydroxyl substituents.[1]

Substituents on the quinoline ring can influence the fragmentation, leading to additional pathways.[1] Accurate mass measurements of fragment ions can help determine their elemental composition, providing greater confidence in structural elucidation.[1]

G cluster_frag Key Fragmentation Pathways of Protonated Quinoline N-Oxide M Quinoline N-Oxide [M+H]⁺ F1 [M+H-OH]•⁺ M->F1 - OH• (17 Da) F2 [M+H-O]⁺ M->F2 - O (16 Da) F3 Further Fragments F1->F3 F2->F3

Caption: Primary fragmentation pathways of protonated quinoline N-oxide.

Quantitative Data Summary

Quantitative analysis of quinoline N-oxides is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[7] This technique offers high sensitivity and selectivity. The tables below summarize key quantitative data.

Table 1: Common Fragment Ions of Protonated Quinoline N-Oxide in MS/MS

Precursor Ion Fragment Ion Assignment Neutral Loss (Da) Description
[M+H]⁺ [M+H-O]⁺ 16 Loss of an oxygen atom from the N-oxide group.[1][5]
[M+H]⁺ [M+H-OH]•⁺ 17 Characteristic loss of a hydroxyl radical.[1]
[M+H]⁺ [M+H-CO]⁺ 28 Loss of carbon monoxide, often from the quinoline ring structure.[8]

| [M+H]⁺ | [M+H-H₂O-CO]⁺ | 46 | Sequential loss of water and carbon monoxide.[8] |

Table 2: Typical Starting Parameters for LC-MS/MS Analysis

Parameter Typical Value / Condition
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.2 - 0.4 mL/min
Gradient 5-95% B over 5-10 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode[9]
Capillary Voltage 3.5 - 4.5 kV[5]
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C[5]

| MS Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocols

Protocol 1: Quantitative Analysis of Quinoline N-Oxides in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of quinoline N-oxides from plasma. It should be optimized for the specific analyte and matrix.

G cluster_workflow LC-MS/MS Workflow P1 Sample Collection (e.g., Plasma) P2 Protein Precipitation (Add Acetonitrile with IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer & Evaporation P3->P4 P5 Reconstitution P4->P5 P6 LC-MS/MS Analysis (MRM Mode) P5->P6 P7 Data Processing & Quantification P6->P7

Caption: General workflow for quinoline N-oxide analysis.

1. Materials and Reagents

  • Quinoline N-oxide reference standard and a suitable stable isotope-labeled internal standard (SIL-IS).

  • Blank biological matrix (e.g., human plasma).

  • Acetonitrile (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Water (LC-MS grade).

  • Microcentrifuge tubes.

2. Standard and Sample Preparation

  • Stock Solutions : Prepare 1 mg/mL stock solutions of the reference standard and SIL-IS in methanol or acetonitrile.

  • Calibration Standards : Serially dilute the stock solution with the blank biological matrix to prepare calibration standards at appropriate concentrations (e.g., 1-1000 ng/mL).

  • Sample Extraction :

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the SIL-IS (e.g., at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.[10]

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system using the parameters outlined in Table 2 as a starting point.

  • Optimize the MRM transitions for the specific quinoline N-oxide and SIL-IS by infusing a standard solution. Select at least two transitions per compound (one for quantification, one for confirmation).

  • Inject 5-10 µL of the prepared sample.

  • Acquire data using the optimized MRM method.

4. Data Analysis

  • Integrate the chromatographic peaks for the analyte and SIL-IS.

  • Calculate the peak area ratio (analyte/SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the quinoline N-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Distinguishing N-Oxides from Hydroxylated Isomers

This method uses the thermal instability of the N-oxide group in the MS source to differentiate it from a stable hydroxylated isomer.[4]

1. Experimental Setup

  • Prepare solutions of the N-oxide and its suspected hydroxylated isomer at the same concentration (e.g., 1 µg/mL).

  • Set up an LC-MS method (APCI or ESI) in full scan mode.[4]

2. Procedure

  • Analyze the N-oxide standard at a low source or heated capillary temperature (e.g., 150 °C). The spectrum should show a dominant [M+H]⁺ ion.

  • Gradually increase the source/capillary temperature in steps (e.g., to 250 °C, 350 °C, 450 °C) and re-analyze the sample at each step.

  • Monitor the intensity of the [M+H]⁺ ion and the deoxygenated fragment ion, [M+H-16]⁺.

  • Repeat the same procedure for the hydroxylated isomer.

3. Data Interpretation

  • For the N-oxide : As the temperature increases, the intensity of the [M+H-16]⁺ fragment ion will significantly increase relative to the [M+H]⁺ precursor ion.[4]

  • For the hydroxylated isomer : The compound will be thermally stable, and a significant [M+H-16]⁺ ion will not be observed. The primary in-source fragment, if any, would likely be the loss of water ([M+H-18]⁺).

This temperature-ramping experiment provides strong evidence for the presence of an N-oxide functionality.[4]

Troubleshooting and Method Considerations

  • Analyte Instability : N-oxide metabolites can be unstable and may revert to the parent drug. It is crucial to use controlled conditions, such as avoiding high heat and maintaining a near-neutral pH during sample preparation.[11]

  • Matrix Effects : Biological matrices can cause ion suppression or enhancement. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to a neat solution.[10] If significant effects are observed, consider more rigorous sample cleanup (e.g., solid-phase extraction) or the use of a SIL-IS.

  • Chromatography : Good chromatographic separation is essential to resolve the quinoline N-oxide from isomeric metabolites, which may have the same mass and similar fragmentation patterns.[9]

By leveraging the characteristic fragmentation patterns and optimized LC-MS/MS protocols, researchers can confidently identify and quantify quinoline N-oxides in various complex matrices.

References

Infrared Spectral Studies of Quinoline-N-oxides: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of infrared (IR) spectroscopy for the characterization of Quinoline-N-oxides. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth data interpretation, empowering users to leverage IR spectroscopy effectively in their research endeavors.

Theoretical Framework: Understanding the Vibrational Landscape of Quinoline-N-oxides

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For Quinoline-N-oxides, the introduction of the N-oxide functionality significantly influences the electronic distribution and, consequently, the vibrational spectrum of the parent quinoline molecule.

The most characteristic vibrational mode in Quinoline-N-oxides is the N-O stretching vibration (ν N-O) . The position of this band is sensitive to the electronic environment within the molecule, making it a valuable diagnostic tool. Generally, the N-O stretching frequency in aromatic N-oxides is influenced by the electronic nature of substituents on the quinoline ring. Electron-withdrawing groups tend to increase the N-O bond order through resonance, leading to a shift to higher wavenumbers (a "blue shift"). Conversely, electron-donating groups can decrease the N-O bond order, resulting in a shift to lower wavenumbers (a "red shift").

Another key feature is the C-H stretching vibrations (ν C-H) of the aromatic ring, which typically appear in the 3100-3000 cm⁻¹ region. The out-of-plane C-H bending vibrations (γ C-H) are also informative and appear in the 900-650 cm⁻¹ region, with their positions being indicative of the substitution pattern on the quinoline ring. Furthermore, the spectrum will contain a complex series of bands corresponding to the stretching and bending vibrations of the quinoline ring system itself.

A foundational understanding of these vibrational modes is crucial for the accurate interpretation of the IR spectra of novel or modified Quinoline-N-oxide compounds. For instance, a study on pyridine N-oxides demonstrated that electron-attracting groups in the 2- and 4-positions enhance the N-O stretching frequency, a principle that can be extended to the quinoline-N-oxide system.[1]

Key Vibrational Modes of Quinoline-N-oxides

The interpretation of the infrared spectra of Quinoline-N-oxides relies on the identification and assignment of characteristic absorption bands. The following table summarizes the key vibrational frequencies. It is important to note that the exact positions of these bands can vary depending on the specific substitution pattern, the physical state of the sample, and the solvent used.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
N-O Stretching (ν N-O) 1340 - 1200StrongThis is the most diagnostic band for N-oxides. Its position is highly sensitive to electronic effects of substituents on the quinoline ring. For example, in 4-nitroquinoline-1-oxide, this band is prominent.[2][3]
Aromatic C-H Stretching (ν C-H) 3100 - 3000MediumCharacteristic of the C-H bonds on the aromatic quinoline ring.
Ring C=C and C=N Stretching 1620 - 1450Medium-StrongA series of bands representing the skeletal vibrations of the quinoline ring. These can be complex and may overlap.
In-plane C-H Bending (δ C-H) 1300 - 1000Medium-WeakThese bands are part of the fingerprint region and contribute to the unique spectral signature of each compound.
Out-of-plane C-H Bending (γ C-H) 900 - 650StrongThe pattern of these strong absorptions can often be used to determine the substitution pattern on the quinoline ring.

This table is a generalized guide. For precise assignments, especially with complex substitution patterns, computational methods such as Density Functional Theory (DFT) are often employed to complement experimental data.[4]

Experimental Protocols

The quality of an IR spectrum is highly dependent on proper sample preparation. The choice of method will depend on the physical state of the Quinoline-N-oxide sample (solid or liquid) and the specific information required.

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 Solid Sample Preparation cluster_2 Liquid Sample Preparation start Start: Obtain Quinoline-N-oxide Sample is_solid Is the sample a solid? start->is_solid is_liquid Is the sample a liquid? is_solid->is_liquid No kbr KBr Pellet Method is_solid->kbr Yes neat Neat Liquid Film is_liquid->neat Yes nujol Nujol Mull Method end Proceed to FTIR Analysis kbr->end atr_solid ATR (Solid) nujol->end atr_solid->end solution Solution in IR-transparent solvent neat->end atr_liquid ATR (Liquid) solution->end atr_liquid->end

Caption: Workflow for selecting an appropriate sample preparation method.

Protocol 1: KBr Pellet Method for Solid Samples

This is a common method for obtaining high-quality spectra of solid samples.

Materials:

  • Quinoline-N-oxide sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

Procedure:

  • Grinding: Place the Quinoline-N-oxide sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is critical to reduce scattering of the infrared beam.

  • Loading the Die: Carefully transfer a portion of the powder into the pellet die. Ensure the powder is evenly distributed.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Trustworthiness Check: An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture. This can lead to a sloping baseline and poor-quality spectra. Ensure KBr is kept in a desiccator to prevent moisture absorption.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR is a versatile and rapid technique that requires minimal sample preparation.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Quinoline-N-oxide sample (solid or liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Solid: Place a small amount of the solid sample onto the ATR crystal.

    • Liquid: Place a drop of the liquid sample onto the ATR crystal.

  • Applying Pressure (for solids): Use the ATR's pressure clamp to ensure good contact between the solid sample and the crystal.

  • Acquire Spectrum: Collect the infrared spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Trustworthiness Check: Ensure good contact between the sample and the ATR crystal, especially for solids, to obtain a strong signal. The quality of the spectrum can be compromised by an unclean crystal, so meticulous cleaning between samples is essential.

Applications and Data Interpretation

Structural Elucidation and Functional Group Analysis

The primary application of IR spectroscopy in the study of Quinoline-N-oxides is for structural confirmation and the identification of functional groups. For newly synthesized compounds, the presence of the characteristic strong N-O stretching band is a key indicator of the successful N-oxidation of the quinoline ring. Furthermore, the presence or absence of bands corresponding to other functional groups introduced during a reaction can be readily confirmed.

Monitoring Chemical Reactions

In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of chemical reactions.[5] By inserting an IR probe directly into the reaction vessel, the disappearance of reactant bands and the appearance of product bands can be tracked over time. This provides valuable kinetic data and insights into reaction mechanisms. For example, in the synthesis of a substituted Quinoline-N-oxide, one could monitor the decrease in the intensity of a reactant's characteristic band while observing the growth of the N-O stretching band of the product.

Investigating Intermolecular Interactions

The position of the N-O stretching band is sensitive to hydrogen bonding. The oxygen atom of the N-O group can act as a hydrogen bond acceptor. When a Quinoline-N-oxide is in a protic solvent or interacts with other molecules capable of hydrogen bonding, the N-O stretching band may shift to a lower frequency. This phenomenon can be used to study intermolecular interactions in solution or in the solid state.

Logical Framework for Spectral Analysis

G cluster_0 Spectral Interpretation Workflow start Acquire IR Spectrum of Quinoline-N-oxide step1 Identify N-O Stretching Band (1340-1200 cm⁻¹) start->step1 step2 Analyze Aromatic C-H Stretching Region (3100-3000 cm⁻¹) step1->step2 step3 Examine Ring Stretching Region (1620-1450 cm⁻¹) step2->step3 step4 Investigate Fingerprint Region for Substituent Bands and Bending Modes step3->step4 step5 Correlate Out-of-plane C-H Bending (900-650 cm⁻¹) with Substitution Pattern step4->step5 step6 Compare with Reference Spectra or DFT Calculations step5->step6 end Structural Confirmation and Characterization step6->end

Caption: A systematic approach to interpreting the IR spectrum of a Quinoline-N-oxide.

Conclusion

Infrared spectroscopy is an indispensable tool for the study of Quinoline-N-oxides. Its ability to provide rapid and reliable information on functional groups, molecular structure, and intermolecular interactions makes it a valuable technique in synthetic chemistry, drug discovery, and materials science. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently employ IR spectroscopy to advance their understanding of this important class of heterocyclic compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Quinoline 1-Oxide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation and analysis of quinoline 1-oxide and its primary metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined are intended to serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and toxicology.

Introduction

This compound, a quinoline derivative with a wide range of biological activities, undergoes metabolic transformation in vivo, leading to the formation of various metabolites. The primary metabolic pathways include reduction of the N-oxide group and hydroxylation of the quinoline ring. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, potential toxicity, and pharmacokinetic profile. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds in biological matrices.[1] This application note details a reliable RP-HPLC method for the simultaneous analysis of this compound and its key metabolites.

Metabolic Pathway of this compound

The metabolism of this compound typically involves enzymatic reactions in the liver. The primary transformations include the reduction of the N-oxide to form quinoline, and the hydroxylation at various positions on the aromatic rings to produce hydroxylated metabolites. A simplified metabolic pathway is illustrated below.

This compound This compound Quinoline Quinoline This compound->Quinoline Reduction Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation

Caption: Simplified metabolic pathway of this compound.

HPLC Method for Separation of this compound and its Metabolites

This protocol is adapted from a method developed for the analysis of structurally similar compounds, 7-Methyl-4-nitrothis compound and its metabolites.[2] The method employs a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection for accurate quantification.

Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.05050
20.01090
22.01090
22.19010
25.09010

Table 2: Gradient Elution Program

Expected Retention Times and Quantitative Data

The following table summarizes the expected retention times for this compound and its potential metabolites based on the analysis of structurally similar compounds.[2] Actual retention times may vary depending on the specific HPLC system, column, and exact metabolite structure.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Hydroxylated Metabolites8.0 - 12.00.05 - 0.20.15 - 0.6
This compound~ 14.50.020.06
Quinoline~ 16.00.030.1

Table 3: Expected Retention Times and Quantitative Data

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (this compound, and potential hydroxylated metabolites if available) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and bring to volume with the initial mobile phase composition (90% A: 10% B).[2]

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[2]

2. Sample Preparation from Biological Matrices

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and analyte concentration.

cluster_0 Sample Preparation Workflow Biological Matrix (Plasma, Urine, etc.) Biological Matrix (Plasma, Urine, etc.) Protein Precipitation Protein Precipitation Biological Matrix (Plasma, Urine, etc.)->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Biological Matrix (Plasma, Urine, etc.)->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Biological Matrix (Plasma, Urine, etc.)->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution HPLC Analysis HPLC Analysis Evaporation & Reconstitution->HPLC Analysis

Caption: General workflow for sample preparation.

2.1. Protein Precipitation (for Plasma or Serum Samples)

This is a rapid and simple method for removing the bulk of proteins from the sample.

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2.2. Liquid-Liquid Extraction (for Urine or Plasma Samples)

This technique separates analytes based on their partitioning between two immiscible liquids, providing a cleaner extract than protein precipitation.

  • To 500 µL of sample, add an appropriate internal standard.

  • Adjust the pH of the sample if necessary to ensure the analytes are in a neutral form for efficient extraction.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject an aliquot into the HPLC system.

2.3. Solid-Phase Extraction (for Complex Matrices)

SPE provides the cleanest samples and allows for analyte concentration, making it suitable for trace-level analysis.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Load the Sample: Load the pre-treated sample onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.

  • Elute the Analytes: Elute the analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Data Presentation and Analysis

The quantitative analysis of this compound and its metabolites should be performed by constructing a calibration curve for each analyte. The peak area of each compound is plotted against its concentration, and a linear regression is applied to the data. The concentration of the analytes in the unknown samples can then be determined from the calibration curve.

Method Validation Parameters

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Demonstrates a direct proportionality between analyte concentration and instrument response.> 0.99
Accuracy (% Recovery) The closeness of the measured value to the true value.80% - 120%
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly.< 15%
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No interfering peaks at the retention time of the analyte.

Table 4: Method Validation Parameters

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the separation and quantification of this compound and its metabolites. The detailed experimental procedures for standard preparation and sample extraction from biological matrices offer a comprehensive guide for researchers. The provided workflow and data tables serve as a valuable resource for drug development professionals working on the metabolic profiling and pharmacokinetic analysis of quinoline derivatives.

References

Synthesis of 2-Substituted Quinolines from Quinoline 1-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 2-substituted quinolines, utilizing quinoline 1-oxide as a versatile starting material. The methodologies covered include C2-cyanation, C2-arylation, C2-alkylation, C2-heteroarylation, and the Reissert-Henze reaction, offering a comprehensive guide for the functionalization of the quinoline scaffold at the C2-position.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. The selective functionalization of the quinoline ring is a key strategy in the development of new therapeutic agents and functional materials. This compound serves as an activated precursor that facilitates nucleophilic substitution preferentially at the C2-position, enabling the introduction of a diverse array of substituents. This document outlines several robust methods for achieving this transformation.

I. C2-Cyanation of this compound

The introduction of a cyano group at the C2-position of the quinoline ring provides a valuable synthetic handle for further transformations. A highly efficient method for this conversion involves the use of trimethylsilyl cyanide (TMSCN) mediated by a hypervalent iodine(III) reagent.

Reaction Scheme:

G cluster_0 C2-Cyanation of this compound This compound This compound 2-Cyanoquinoline 2-Cyanoquinoline This compound->2-Cyanoquinoline TMSCN, PIDA, Solvent, Temp

Caption: General scheme for the C2-cyanation of this compound.

Experimental Protocol: Hypervalent Iodine(III)-Mediated Cyanation

This protocol is adapted from a method utilizing (diacetoxyiodo)benzene (PIDA) as the activating agent.

Materials:

  • This compound

  • (Diacetoxyiodo)benzene (PIDA)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-cyanoquinoline.

Quantitative Data Summary
EntrySubstrateReagentsSolventTime (h)Yield (%)
1This compoundPIDA, TMSCNDCM195
26-Methylthis compoundPIDA, TMSCNDCM192
36-Chlorothis compoundPIDA, TMSCNDCM1.588

II. C2-Arylation of this compound

The direct arylation of this compound at the C2-position is a powerful tool for the synthesis of 2-arylquinolines, which are common motifs in pharmaceuticals and organic materials. Two effective methods are presented here: a transition-metal-free reaction with arylzinc reagents and a visible-light-promoted arylation.

Transition-Metal-Free Arylation with Arylzinc Reagents

This method involves the reaction of quinoline 1-oxides with arylzinc reagents in the presence of an activating agent.

G cluster_workflow Arylation with Arylzinc Reagents Workflow A This compound + Arylzinc Reagent B Add TFAA in Toluene A->B C Heat at 100 °C B->C D Aqueous Workup C->D E Purification D->E F 2-Arylquinoline E->F

Caption: Workflow for C2-arylation using arylzinc reagents.

Materials:

  • This compound

  • Arylzinc chloride solution (e.g., 0.5 M in THF)

  • Trifluoroacetic anhydride (TFAA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the arylzinc chloride solution (2.0 mmol, 2.0 equiv).

  • Add trifluoroacetic anhydride (TFAA) (2.5 mmol, 2.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC monitoring.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-arylquinoline.[1]

Visible-Light-Promoted C2-Arylation

This environmentally benign method utilizes a photocatalyst to promote the arylation of quinoline N-oxides with diaryliodonium salts under visible light irradiation.[2]

Materials:

  • This compound

  • Diaryliodonium tetrafluoroborate

  • Eosin Y

  • Cesium carbonate (Cs₂CO₃)

  • Methanol

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube, combine this compound (0.2 mmol), diaryliodonium tetrafluoroborate (0.3 mmol), Eosin Y (1-5 mol%), and cesium carbonate (0.4 mmol).

  • Add methanol (2 mL) as the solvent.

  • Seal the tube and irradiate the mixture with a blue LED lamp (e.g., 5W) at room temperature.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

  • Add distilled water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data Summary for C2-Arylation
MethodEntryThis compoundArylating AgentCatalyst/ReagentSolventYield (%)
Arylzinc1This compoundPhZnClTFAAToluene95
Arylzinc26-MeO-quinoline 1-oxidePhZnClTFAAToluene85
Visible Light3This compoundPh₂I⁺BF₄⁻Eosin Y, Cs₂CO₃MeOH90
Visible Light47-Cl-quinoline 1-oxide(4-MeC₆H₄)₂I⁺BF₄⁻Eosin Y, Cs₂CO₃MeOH82

III. C2-Alkylation of this compound

The introduction of alkyl groups at the C2-position can be achieved through a metal-free approach using active methylene compounds.

Reaction Mechanism

G cluster_mechanism Metal-Free C2-Alkylation Mechanism QNO This compound Intermediate1 Activated QNO Intermediate QNO->Intermediate1 Activation Activator Diethyl H-phosphonate Activator->Intermediate1 Active_Methylene Active Methylene Compound Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base K2CO3 Base->Carbanion Adduct 1,2-Dihydroquinoline Adduct Intermediate1->Adduct Nucleophilic Attack Carbanion->Adduct Product 2-Alkylquinoline Adduct->Product Deoxygenation & Aromatization

Caption: Proposed mechanism for metal-free C2-alkylation.

Experimental Protocol: Metal-Free Alkylation with Active Methylene Compounds

This protocol describes a one-pot, metal-free C2-alkylation of quinoline N-oxides.[3]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Diethyl H-phosphonate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of this compound (0.5 mmol) and potassium carbonate (1.0 mmol) in DMSO (2 mL), add the active methylene compound (0.6 mmol).

  • Add diethyl H-phosphonate (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for the required time (monitored by TLC).

  • After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data Summary for C2-Alkylation
EntryThis compoundActive Methylene CompoundTime (h)Yield (%)
1This compoundMalononitrile592
2This compoundDiethyl malonate1285
36-Bromothis compoundMalononitrile688

IV. C2-Heteroarylation of this compound

A metal- and additive-free method allows for the efficient deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles.

Experimental Protocol: Metal-Free Deoxygenative C2-Heteroarylation

This protocol details the synthesis of α-triazolylquinolines.

Materials:

  • This compound

  • N-sulfonyl-1,2,3-triazole

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stirring bar, add quinoline N-oxide (0.2 mmol, 1.0 equiv) and the N-sulfonyl-1,2,3-triazole (0.24 mmol, 1.2 equiv).

  • Add anhydrous 1,2-dichloroethane (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 15–20 minutes.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether 1:9) to obtain the desired product.

Quantitative Data Summary for C2-Heteroarylation
EntryThis compoundN-sulfonyl-1,2,3-triazoleYield (%)
1This compound4-Phenyl-1-tosyl-1H-1,2,3-triazole92
26-Methylthis compound4-Phenyl-1-tosyl-1H-1,2,3-triazole90
36-Chlorothis compound4-Phenyl-1-tosyl-1H-1,2,3-triazole81

V. Reissert-Henze Reaction

The Reissert-Henze reaction is a classic method for the functionalization of quinoline N-oxides, typically involving cyanation at the C2-position. A modern variation utilizes trimethylsilyl cyanide.

Logical Relationship in the Reissert-Henze Reaction

G cluster_reissert Reissert-Henze Reaction Logic start Quinoline 1-oxide step1 Activation with Acyl Halide start->step1 step2 Nucleophilic Attack by Cyanide Source step1->step2 step3 Formation of Reissert-Henze Adduct step2->step3 end 2-Cyanoquinoline (after rearomatization) step3->end

Caption: Logical flow of the Reissert-Henze reaction.

Experimental Protocol: Modified Reissert-Henze Reaction

This protocol describes a homogeneous and anhydrous synthesis of a Reissert-type compound.[4]

Materials:

  • Quinoline

  • Benzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Aluminum chloride (AlCl₃), catalytic amount

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Silica gel

Procedure:

  • To a solution of quinoline (1.0 mmol) in anhydrous methylene chloride (10 mL) under an inert atmosphere, add benzoyl chloride (1.1 mmol) and trimethylsilyl cyanide (1.2 mmol).

  • Add a catalytic amount of aluminum chloride.

  • Stir the mixture at room temperature for approximately 4 hours, monitoring by TLC.

  • Upon completion, pass the reaction mixture through a short column of silica gel to remove the aluminum salt.

  • Concentrate the eluate under reduced pressure to obtain the Reissert compound. For conversion to 2-cyanoquinoline, subsequent hydrolysis or other rearomatization steps would be necessary. This specific protocol focuses on the formation of the dihydroquinoline intermediate.[4]

Quantitative Data Summary for Reissert Compound Formation
EntryHeterocycleAcid ChlorideCyanide SourceCatalystYield (%)
1QuinolineBenzoyl chlorideTMSCNAlCl₃89
2IsoquinolineBenzoyl chlorideTMSCNAlCl₃95

Conclusion

The synthetic methodologies detailed in these application notes provide researchers with a robust toolkit for the C2-functionalization of quinoline 1-oxides. The choice of method will depend on the desired substituent, available reagents, and required reaction conditions. These protocols are designed to be readily applicable in a standard laboratory setting, facilitating the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

Quinoline 1-Oxide: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline 1-oxide, a heterocyclic aromatic compound, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. The N-oxide functionality not only enhances the reactivity of the quinoline ring but also serves as a versatile directing group, enabling regioselective C-H functionalization at the C2 and C8 positions. This unique reactivity profile has been extensively leveraged in medicinal chemistry to generate novel compounds with significant therapeutic potential, including anticancer, antibacterial, and antimalarial agents. These derivatives often exhibit their biological effects by interacting with specific cellular targets, such as protein kinases. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and biological evaluation of bioactive molecules derived from this compound.

Synthetic Applications of this compound

The presence of the N-oxide group in this compound activates the heterocyclic ring, facilitating a range of C-H functionalization reactions. This allows for the direct introduction of various substituents, thereby expanding the chemical space for drug discovery.

Rhodium(III)-Catalyzed C8-Alkylation with Maleimides

A prominent application of this compound is the Rh(III)-catalyzed regioselective C-H alkylation at the C8 position using maleimides as the alkylating agent. This reaction proceeds under mild conditions with a broad substrate scope, yielding bioactive succinimide-containing quinoline derivatives.[1][2][3][4]

General Experimental Protocol: [2]

To a screw-capped vial charged with this compound (0.2 mmol, 1.0 equiv), maleimide (0.3 mmol, 1.5 equiv), [RhCp*Cl2]2 (5 mol%), and AgSbF6 (20 mol%), anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is added. The mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired C8-alkylated this compound.

Table 1: Substrate Scope of Rh(III)-Catalyzed C8-Alkylation of Quinoline 1-Oxides with N-Substituted Maleimides.

This compound SubstituentMaleimide N-SubstituentProductYield (%)Reference
HPhenyl3-(Quinolin-8-yl)-1-phenylpyrrolidine-2,5-dione92[2]
6-MethylPhenyl3-(6-Methylquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione85[2]
6-ChloroPhenyl3-(6-Chloroquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione81[2]
5-NitroPhenyl3-(5-Nitroquinolin-8-yl)-1-phenylpyrrolidine-2,5-dione65[5]
HMethyl1-Methyl-3-(quinolin-8-yl)pyrrolidine-2,5-dione88[2]
HEthyl1-Ethyl-3-(quinolin-8-yl)pyrrolidine-2,5-dione89[2]
Palladium-Catalyzed C2-Arylation

The C2 position of this compound can be selectively functionalized through palladium-catalyzed C-H arylation. This reaction typically employs aryl iodides as the coupling partners and proceeds in the presence of a palladium catalyst and a suitable oxidant.[6][7][8][9]

General Experimental Protocol: [9]

A mixture of this compound (0.6 mmol), aryl iodide (1.2 mmol, 2.0 equiv), Pd(OAc)2 (10 mol %), and Ag2CO3 (2.2 equiv) in an appropriate solvent (e.g., benzene or toluene, 40 equiv) is heated at 130 °C for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the C2-arylated this compound.

Table 2: Substrate Scope of Palladium-Catalyzed C2-Arylation of Quinoline 1-Oxides.

This compound SubstituentAryl IodideProductYield (%)Reference
HIodobenzene2-Phenylthis compound75[9]
H4-Iodotoluene2-(p-Tolyl)this compound82[9]
H4-Iodoanisole2-(4-Methoxyphenyl)this compound78[9]
H1-Iodo-4-nitrobenzene2-(4-Nitrophenyl)this compound65[9]
6-MethylIodobenzene6-Methyl-2-phenylthis compound72[9]

Biological Activities of this compound Derivatives

The functionalized quinoline 1-oxides and their deoxygenated quinoline counterparts have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[10][11][12][13]

Table 3: Anticancer Activity (IC50, µM) of Selected Quinoline Derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
C8-Succinimide Derivative 1MCF-7 (Breast)5.21[14]
C8-Succinimide Derivative 1A549 (Lung)7.47[14]
C2-Aryl Derivative 2HCT-116 (Colon)5.34[14]
Quinoline-Sulfonamide Hybrid QS3A549 (Lung)>100[15]
Quinoline-based EGFR inhibitor 6dA549 (Lung)0.18[13]
Quinoline-based EGFR inhibitor 8bA549 (Lung)0.08[13]
Quinoline-based EGFR inhibitor 4bMCF-7 (Breast)33.19[10]
Quinoline-based EGFR inhibitor 6bMCF-7 (Breast)5.35[10]
Antibacterial Activity

Quinoline derivatives have also been investigated as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.[16][17][18][19]

Table 4: Antibacterial Activity (MIC, µg/mL) of Selected Quinoline Derivatives.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Quinolone Hybrid 5d0.125 - 21 - 84 - 8[16][17]
Quinoline-Sulfonamide QS3>51212864[18][19]

Experimental Protocols for Biological Evaluation

Anticancer Activity Screening (MTT Assay)

Protocol: [14]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (e.g., DMSO). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)

Protocol: [18][19]

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37 °C to obtain a fresh culture. The bacterial suspension is then diluted to achieve a standardized inoculum (approximately 5 × 10⁵ CFU/mL).

  • Compound Dilution: The synthesized quinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Characterization cluster_bio_eval Biological Evaluation start This compound reaction C-H Functionalization (e.g., C8-Alkylation, C2-Arylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, HRMS, etc.) purification->characterization screening Primary Screening (e.g., Anticancer, Antibacterial) characterization->screening dose_response Dose-Response Studies (IC50 / MIC Determination) screening->dose_response mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) dose_response->mechanism lead_optimization lead_optimization mechanism->lead_optimization Lead Optimization

Caption: General workflow from synthesis to biological evaluation of this compound derivatives.

Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoline Bioactive Quinoline Derivative Quinoline->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by bioactive quinoline derivatives.

References

Application Notes and Protocols: The Versatile Role of Quinoline 1-Oxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline 1-oxide has emerged as a pivotal precursor and directing group in modern catalytic organic synthesis. Its unique electronic properties and ability to coordinate with transition metals facilitate a wide range of carbon-hydrogen (C-H) bond functionalization reactions. This activation strategy provides a direct and atom-economical pathway to construct complex quinoline derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The N-oxide moiety not only modulates the reactivity of the quinoline ring but also serves as a handle for introducing functionality at various positions with high regioselectivity. These application notes provide detailed protocols and quantitative data for key catalytic reactions employing this compound, offering a practical guide for researchers in organic synthesis and drug discovery.

I. Copper-Catalyzed C2-Amination of Quinoline 1-Oxides

The introduction of an amino group at the C2 position of the quinoline core is a valuable transformation in medicinal chemistry. Copper-catalyzed C-H amination of quinoline 1-oxides offers a direct and efficient method to achieve this. The N-oxide acts as a directing group, facilitating the regioselective formation of the C-N bond.

Quantitative Data Summary
EntryThis compound DerivativeAmineCatalystYield (%)Reference
1This compoundPiperidineCuI (10 mol%)91[1]
2This compoundMorpholineCuI (10 mol%)85[1]
36-Methylthis compoundPyrrolidineCuI (10 mol%)88[1]
47-Chlorothis compoundDiethylamineCuI (10 mol%)75[1]
5This compoundAnilineCu(OAc)₂ (10 mol%)72[2]
64-Methylthis compoundBenzylamineCu(OAc)₂ (10 mol%)81[2]
Experimental Protocol: General Procedure for Copper-Catalyzed C2-Amination

This protocol is a general guideline for the direct amination of quinoline 1-oxides with secondary amines.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the this compound derivative (e.g., 0.5 mmol), copper(I) iodide (0.05 mmol, 10 mol%), and the amine (1.0-1.5 mmol).

  • Add dry toluene (2-3 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 50-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminoquinoline product.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle for Copper-Catalyzed C2-Amination

G cluster_0 Catalytic Cycle QNO This compound Intermediate1 [QNO-Cu(I)] Complex QNO->Intermediate1 Coordination Cu_cat Cu(I) Intermediate2 [QNO-Cu(III)-NR₂] Intermediate Intermediate1->Intermediate2 + R₂NH - H⁺ Amine R₂NH Amine->Intermediate1 Product 2-Aminoquinoline Intermediate2->Product Reductive Elimination Cu_I_regen Cu(I) Product->Cu_I_regen Release Cu_I_regen->Cu_cat Regeneration

Caption: Proposed catalytic cycle for Cu-catalyzed C2-amination of this compound.

II. Palladium-Catalyzed C-H Arylation of Quinoline 1-Oxides

Palladium catalysis has been instrumental in the C-H arylation of quinoline 1-oxides, enabling the formation of C-C bonds at the C2 and C8 positions with high regioselectivity, which can be tuned by the choice of ligands and reaction conditions.

Quantitative Data Summary
EntryThis compound DerivativeArylating AgentCatalystPositionYield (%)Reference
1This compoundIodobenzenePd(OAc)₂C882[3]
26-Nitrothis compound4-IodotoluenePd(OAc)₂C871[3]
3This compoundPhenylboronic acid[RhCp*Cl₂]₂C892[4]
4This compoundBenzenePd(OAc)₂C256[2][5]
54-Methylthis compound4-BromotoluenePd(OAc)₂/dppfC278[6]
6This compound2-MethylthiophenePd(OAc)₂C258[5]
Experimental Protocol: General Procedure for Palladium-Catalyzed C8-Arylation

This protocol outlines a general procedure for the C8-selective arylation of quinoline 1-oxides with aryl iodides.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl iodide (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver acetate (AgOAc) or other oxidant/additive

  • Acetic acid (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine the this compound (e.g., 0.2 mmol), aryl iodide (0.24-0.3 mmol), palladium(II) acetate (0.01-0.02 mmol), and silver acetate (0.4 mmol).

  • Add acetic acid (2-3 mL) as the solvent.

  • Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 8-arylthis compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Catalytic Cycle for Palladium-Catalyzed C8-Arylation

G cluster_1 Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Catalyst Intermediate1 [QNO-Pd(II)] Complex Pd_II->Intermediate1 Coordination QNO This compound QNO->Intermediate1 Palladacycle C8-Palladacycle Intermediate1->Palladacycle C-H Activation (CMD) Intermediate2 Pd(IV) Intermediate Palladacycle->Intermediate2 Oxidative Addition ArI Ar-I ArI->Palladacycle Product 8-Arylthis compound Intermediate2->Product Reductive Elimination Pd_II_regen Pd(II) Product->Pd_II_regen Release Pd_II_regen->Pd_II Regeneration

Caption: Proposed catalytic cycle for Pd-catalyzed C8-arylation of this compound.

III. Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides

Gold catalysis has enabled the challenging C3-functionalization of quinoline N-oxides, providing access to derivatives that are difficult to synthesize via other methods. This transformation typically proceeds via a C2-auration followed by a nucleophilic attack at the C3 position.

Quantitative Data Summary
EntryThis compound DerivativeNucleophileCatalystYield (%)Reference
1This compoundIndoleJohnphosAu(MeCN)SbF₆95[7]
26-Fluorothis compound5-MethoxyindoleJohnphosAu(MeCN)SbF₆88[7]
3This compoundN-MethylindoleJohnphosAu(MeCN)SbF₆92[7]
47-Methylthis compoundAnilineJohnphosAu(MeCN)SbF₆76[7]
5This compoundN,N-DimethylanilineJohnphosAu(MeCN)SbF₆85[7]
Experimental Protocol: General Procedure for Gold-Catalyzed C3-Functionalization with Indoles

Materials:

  • This compound derivative (1.0 equiv)

  • Indole derivative (1.5 equiv)

  • JohnphosAu(MeCN)SbF₆ (5 mol%)

  • Silver triflate (AgOTf) (20 mol%)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial, add the quinoline N-oxide (e.g., 0.2 mmol), indole (0.3 mmol), JohnphosAu(MeCN)SbF₆ (0.01 mmol), and AgOTf (0.04 mmol).

  • Add 1,2-dichloroethane (1.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 3-(indolyl)quinoline product.

Characterization: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and HRMS.

Catalytic Cycle for Gold-Catalyzed C3-Functionalization

G cluster_2 Gold-Catalyzed C3-Functionalization Au_I Au(I) Catalyst Intermediate1 C2-Aurated QNO Au_I->Intermediate1 C2-Auration QNO This compound QNO->Intermediate1 Intermediate2 [Indole-QNO-Au] Adduct Intermediate1->Intermediate2 Nucleophilic Attack at C3 Nucleophile Indole Nucleophile->Intermediate1 Product 3-(Indolyl)quinoline Intermediate2->Product Rearomatization & Protonolysis Au_I_regen Au(I) Product->Au_I_regen Release Au_I_regen->Au_I Regeneration

Caption: Proposed mechanism for Au-catalyzed C3-functionalization of this compound.

IV. General Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic functionalization of this compound, from reaction setup to product characterization.

G cluster_3 Experimental Workflow Start Reaction Setup Reaction Catalytic Reaction (Heating & Stirring) Start->Reaction Add reactants, catalyst, solvent Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for catalytic C-H functionalization of this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal of synthetic organic chemists. Its ability to direct C-H functionalization with a variety of transition metal catalysts allows for the efficient and regioselective synthesis of a diverse array of substituted quinolines. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the catalytic applications of this compound in the development of novel molecules with potential applications in medicine and materials science. Further exploration of enantioselective transformations and the development of more sustainable catalytic systems will undoubtedly continue to be exciting areas of research.

References

Application Note & Protocol: Quantification of Quinoline 1-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline 1-oxide is a metabolite of quinoline, a heterocyclic aromatic compound found in various natural and synthetic products.[1] As a metabolite, its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodology described herein is essential for researchers in drug development and toxicology to accurately assess the exposure and metabolic fate of quinoline-based compounds.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound using the described LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and matrix effects.

ParameterValue
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 95%

Experimental Protocols

This section details the methodology for the quantification of this compound in plasma samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • Acetonitrile (HPLC grade)[2][3]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in biological matrices like plasma.[4]

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices.[2]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). A characteristic fragment ion of this compound is [M+H-O]+.[5]

    CompoundPrecursor Ion (m/z)Product Ion (m/z)
    This compound146.1130.1
    Internal Standard(Varies based on IS)(Varies based on IS)

4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Process and analyze the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted linear regression for quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Biological Sample (e.g., Plasma) add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Injection reconstitution->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_metabolism Metabolic Activation cluster_downstream Potential Downstream Effects quinoline Quinoline cyp450 Cytochrome P450 Enzymes quinoline->cyp450 Oxidation quinoline_1_oxide This compound cyp450->quinoline_1_oxide further_metabolism Further Metabolism quinoline_1_oxide->further_metabolism reactive_intermediates Reactive Intermediates further_metabolism->reactive_intermediates cellular_targets Interaction with Cellular Macromolecules (DNA, Proteins) reactive_intermediates->cellular_targets biological_response Biological Response (e.g., Toxicity) cellular_targets->biological_response

Caption: Metabolic pathway of Quinoline to this compound.

References

Troubleshooting & Optimization

Quinoline 1-Oxide Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Quinoline 1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the N-oxidation of quinoline involve the use of peroxy acids. These can be generated in situ from hydrogen peroxide and a carboxylic acid (commonly acetic acid) or by using a pre-formed peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1]

Q2: I am getting a low yield of this compound. What are the potential causes?

Low yields in this compound synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control.

  • Suboptimal Reagent Ratio: The molar ratio of the oxidizing agent to the quinoline substrate is crucial. An insufficient amount of the oxidant will result in incomplete conversion.

  • Decomposition of the Product: this compound can be sensitive to harsh reaction conditions. Excessive heat or prolonged exposure to strong acids can lead to degradation.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.

  • Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q3: What are the common byproducts in this compound synthesis?

The nature and quantity of byproducts depend on the specific synthetic route and reaction conditions. Common side reactions include over-oxidation or reactions involving substituents on the quinoline ring. When using m-CPBA, meta-chlorobenzoic acid is a major byproduct that needs to be removed during purification.[2][3]

Q4: My this compound is decomposing during column chromatography on silica gel. How can I prevent this?

Decomposition on silica gel is a common issue due to the acidic nature of silica.[4] To mitigate this, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing a small amount of triethylamine (0.5-2%) or pyridine.[4]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel.[4] For particularly sensitive compounds, Florisil or cellulose might be suitable.[4]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (C18 silica) can be an effective purification method.[4]

  • Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase.

  • Work at Low Temperatures: Performing the chromatography in a cold room can help to reduce the rate of decomposition.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The concentration of hydrogen peroxide solutions can decrease over time.
Insufficient Reaction Temperature Optimize the reaction temperature. For the hydrogen peroxide/acetic acid method, maintaining a temperature of 60-70°C is typical.[1]
Incorrect Solvent Ensure the solvent is appropriate for the reaction. Glacial acetic acid is commonly used for the in situ generation of peracetic acid.[1]
Poor Quality Starting Material Verify the purity of the starting quinoline. Impurities can interfere with the reaction.
Problem 2: Product Decomposition During Workup
Possible Cause Troubleshooting Step
Harsh pH Conditions During neutralization, add the base slowly and with cooling to avoid localized heating and potential degradation.
Extended Exposure to Aqueous Solutions Minimize the time the product is in contact with aqueous layers during extraction.
Oxidation If the product is sensitive to air, consider performing the workup under an inert atmosphere.[4]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Streaking or Tailing on TLC/Column This is often due to the interaction of the basic nitrogen of the quinoline ring with acidic silica gel. Add a basic modifier like triethylamine to the eluent.[4]
Co-elution with Byproducts Optimize the solvent system for column chromatography by screening different solvent mixtures using TLC to achieve better separation.
Product is an Oil and Does Not Crystallize Try different solvent systems for recrystallization.[5] If direct crystallization fails, purification by column chromatography followed by solvent evaporation is an alternative.
No Crystals Form During Recrystallization The solution may not be supersaturated, or the chosen solvent may be inappropriate. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[6]

Quantitative Data Summary

Table 1: Comparison of Common this compound Synthesis Methods

Oxidizing Agent Typical Solvent Reaction Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
H₂O₂ / Acetic AcidGlacial Acetic Acid60 - 753 - 660 - 85[1][7]
m-CPBADichloromethane (DCM) or ChloroformRoom Temperature - 402 - 2470 - 95

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Acetic Acid

Reagents:

  • Quinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve quinoline in glacial acetic acid.

  • To the stirred solution, add 30% hydrogen peroxide dropwise. The reaction is exothermic, and the temperature should be maintained between 60-70°C using a water bath for cooling if necessary.[1]

  • After the addition is complete, continue to heat the mixture at 65-75°C for 3-4 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the effervescence ceases. Ensure the final pH is basic.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Solvent Selection:

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for the recrystallization of N-oxides include:

  • Acetone

  • Ethanol

  • Ethyl Acetate/Hexane mixture

  • Methanol/Diethyl ether mixture[5]

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath or a refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Quinoline + Acetic Acid Add_H2O2 Add H2O2 (30%) (60-70°C) Start->Add_H2O2 React Heat (3-4h) (65-75°C) Add_H2O2->React Cool Cool to RT React->Cool Neutralize Neutralize with Na2CO3 Cool->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Recrystallize Recrystallize Crude_Product->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purification Start Crude this compound TLC_Analysis TLC Analysis Start->TLC_Analysis Streaking Streaking or Tailing? TLC_Analysis->Streaking Decomposition Decomposition on Silica? Streaking->Decomposition No Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Change_Stationary_Phase Use Alumina or Reversed-Phase Silica Decomposition->Change_Stationary_Phase Yes Column_Chromatography Column Chromatography Decomposition->Column_Chromatography No Add_Base->Decomposition Change_Stationary_Phase->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Quinoline 1-Oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing side product formation during reactions involving quinoline 1-oxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing side product formation in quinoline 1-oxide reactions?

A1: The formation of side products is primarily influenced by the stability of the this compound molecule and the reaction conditions. Key factors include:

  • pH and Acidity: The protonation state of the N-oxide group dramatically affects the electronic properties of the quinoline ring system and, consequently, its reactivity and regioselectivity.[1]

  • Temperature: Elevated temperatures can increase the rate of decomposition and polymerization, leading to tar formation.[2][3]

  • Catalyst: The choice of catalyst can significantly alter the reaction pathway and favor the formation of specific isomers or byproducts.[4][5]

  • Solvent: The solvent can influence reactant solubility and sequester reactive intermediates, thereby reducing side reactions like polymerization.[2]

  • Light Exposure: Many quinoline compounds are photosensitive and can degrade upon exposure to light, forming various byproducts.[3][6]

Q2: My this compound solution is turning yellow or brown. Is this indicative of a side reaction?

A2: Yes, discoloration to yellow and then brown is a common sign of degradation of quinoline compounds.[3] This is often caused by oxidation or photodegradation.[3][6] It is crucial to store this compound and its derivatives protected from light and to use fresh solutions for sensitive experiments to ensure the integrity of the starting material.[3]

Q3: How does the N-oxide group affect the regioselectivity of electrophilic and nucleophilic substitutions?

A3: The N-oxide group is an activating group that influences the positions of substitution on the quinoline ring.

  • Electrophilic Substitution: In a neutral or unprotonated state, the N-oxide group directs electrophiles to the 4-position. However, under acidic conditions, the oxygen atom is protonated, making the quinolinium 1-oxide species highly deactivated towards electrophilic attack. Substitution then occurs on the benzene ring, primarily at the 5- and 8-positions.[1]

  • Nucleophilic Substitution: The N-oxide group activates the 2- and 4-positions for nucleophilic attack.[7] The choice of nucleophile, solvent, and temperature can often be tuned to favor substitution at one position over the other.[7]

Q4: What is a common unwanted side reaction when working with quinoline N-oxides?

A4: A frequent side reaction is the deoxygenation of the N-oxide to the corresponding quinoline. This can occur in the presence of reducing agents or under certain catalytic conditions, for instance, during electrochemical reactions when the amount of electricity passed is increased.[5]

Troubleshooting Guides

Guide 1: Nitration of this compound

Issue: Poor regioselectivity or formation of undesired nitro isomers.

Side Product ObservedPlausible CauseTroubleshooting Steps
4-Nitrothis compound Reaction conditions are not sufficiently acidic. The free (unprotonated) N-oxide is being nitrated.[1]Increase the acidity of the reaction medium. Using systems like trifluoromethanesulfonic acid (TFSA) can ensure the N-oxide is fully protonated.[1]
Mixture of 5- and 8-Nitrothis compound Nitration is occurring on the O-protonated species, which directs to both positions.[1]To favor 5-nitro substitution, increase the acidity of the medium. The ratio of 5-nitro to 8-nitro product increases with higher acidity.[1]

Experimental Protocol: Acidity-Controlled Nitration of this compound This protocol is based on the principle that the regioselectivity of nitration is dependent on the acidity of the medium.[1]

  • Preparation of Nitrating Agent: Prepare the nitrating agent in a highly acidic medium (e.g., trifluoromethanesulfonic acid).

  • Reaction Setup: Dissolve this compound in a cooled, appropriate acidic solvent system (e.g., TFSA-trifluoroacetic acid).

  • Addition: Slowly add the nitrating agent to the this compound solution while maintaining a low temperature to control the exothermic reaction.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC to determine the ratio of isomers.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a suitable base.

  • Isolation: Isolate the products by filtration or extraction and purify using chromatography to separate the isomers.

Guide 2: Cyanation of this compound

Issue: Low yield of the desired 2-cyanoquinoline and formation of multiple products.

Side Product ObservedPlausible CauseTroubleshooting Steps
Unreacted Starting Material Inefficient activation of the quinoline N-oxide or inappropriate cyanide source.Use an activating agent like phenyliodine(III) diacetate (PIDA) in conjunction with a cyanide source such as trimethylsilyl cyanide (TMSCN) to facilitate C-H cyanation at the C2 position.[8]
Formation of other cyanated isomers Reaction conditions may favor other pathways. For instance, direct oxidative cyanation of quinoline (without the N-oxide) can yield 4-cyanoquinoline.[9]Ensure the reaction is specific to the N-oxide. A metal-free, PIDA-mediated system is reported to be highly regioselective for the C2-cyanation of quinoline N-oxides.[8]
Deoxygenated Products Reductive conditions or side reactions leading to the loss of the N-oxide oxygen.Avoid harsh reducing agents. The use of PPh3 in some amidation reactions can lead to deoxygenation; similar effects could be possible with other reagents.

Experimental Protocol: Regioselective C2-Cyanation of this compound This protocol is based on a metal-free, PIDA-mediated cyanation.[8]

  • Reactant Mixture: In a reaction vessel, combine the substituted this compound (1 equivalent), PIDA (1.2 equivalents), and a suitable solvent (e.g., dichloroethane).

  • Cyanide Source Addition: Add trimethylsilyl cyanide (TMSCN) (2-3 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Guide 3: Reactions with Nucleophiles (e.g., Amination)

Issue: Formation of multiple isomers and deoxygenation byproducts.

Side Product ObservedPlausible CauseTroubleshooting Steps
Mixture of 2- and 4-substituted products Both C2 and C4 positions are activated for nucleophilic attack.[7]Modify reaction conditions. For amination with KNH2 in liquid ammonia, substitution at C2 is favored at lower temperatures (e.g., -70°C), while rearrangement to the C4-substituted product can occur at higher temperatures (e.g., -45°C).[7]
Deoxygenated Product (e.g., 2-aminoquinoline) The initial adduct is unstable and undergoes elimination/re-aromatization, or the reaction conditions promote deoxygenation.[5]For some transformations, deoxygenation is part of the desired pathway.[10] If it is a side product, consider milder conditions or catalysts that do not promote N-O bond cleavage.[5]
Bis-substituted Products The mono-substituted product is reactive enough to undergo a second substitution.Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture to minimize the concentration of the nucleophile available for a second reaction.

Visualized Workflows and Pathways

G QO This compound

G start This compound + HNO3 Free_Base Free_Base start->Free_Base Conditions Protonated Protonated start->Protonated Conditions

G A 1. Perform Reaction B 2. Quench Reaction (e.g., add water/ice) A->B C 3. Neutralize (if acidic/basic) B->C D 4. Liquid-Liquid Extraction C->D E Aqueous Layer (salts, polar byproducts) D->E separate F Organic Layer (product, non-polar side products) D->F separate G 5. Dry & Concentrate F->G H Crude Product Mixture G->H I 6. Column Chromatography H->I J Isolated Side Products I->J separate K Pure Desired Product I->K separate

References

Technical Support Center: Optimization of Quinoline 1-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinoline 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most common method for preparing this compound is through the direct N-oxidation of quinoline. This is typically achieved using an oxidizing agent such as hydrogen peroxide in a carboxylic acid solvent, like glacial acetic acid, or by using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1]

Q2: I am planning to use hydrogen peroxide for the N-oxidation. What are the typical reaction conditions?

A2: A general procedure involves dissolving quinoline in glacial acetic acid, followed by the portion-wise addition of 30-35% hydrogen peroxide.[1] The reaction is exothermic and often requires cooling to maintain a temperature between 60-70°C.[1] The mixture is then heated for several hours to ensure the reaction goes to completion.[1]

Q3: Are there any known issues with substrate scope for the N-oxidation of quinoline derivatives?

A3: Yes, substitution on the quinoline ring can affect the efficiency of the N-oxidation. For instance, the presence of a methyl group at the 8-position of the quinoline nucleus can hinder the attack of the oxidizing agent on the nitrogen atom, potentially leading to no reaction under standard conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the N-oxidation reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting quinoline material, you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the this compound product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q5: What are some common impurities or side products I should be aware of?

A5: Common impurities include unreacted quinoline. In the case of using m-CPBA, the byproduct meta-chlorobenzoic acid will be present.[2] Over-oxidation or reaction with other parts of the quinoline ring can occur under harsh conditions, though N-oxidation is generally selective. With peracetic acid, various byproducts can form from the transformation of the amino group.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield 1. Insufficient Oxidizing Agent: The oxidizing agent was consumed before all the quinoline could react. 2. Reaction Temperature Too Low: The activation energy for the reaction was not met. 3. Steric Hindrance: Substituents on the quinoline ring, particularly at the C8 position, may be preventing the approach of the oxidizing agent. 4. Decomposition of Oxidizing Agent: The oxidizing agent may have decomposed before reacting.1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. A typical range is 60-70°C for H₂O₂/AcOH.[1] 3. Consider using a stronger oxidizing agent or a different synthetic route if steric hindrance is significant. 4. Ensure the oxidizing agent is fresh and has been stored correctly. For instance, m-CPBA should be refrigerated.[4]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Mixing: In a heterogeneous reaction, inadequate stirring can lead to incomplete reaction.1. Continue to monitor the reaction by TLC until the starting material is no longer observed. Extend the reaction time as needed.[5] 2. Ensure vigorous stirring throughout the reaction.
Formation of Colored Impurities 1. Over-oxidation or Side Reactions: The reaction conditions are too harsh, leading to the formation of undesired byproducts. 2. Decomposition of Product: The this compound product may be unstable under the reaction or work-up conditions.1. Reduce the reaction temperature or the amount of oxidizing agent. 2. Perform the work-up promptly after the reaction is complete and avoid prolonged exposure to strong acids or bases.
Difficulties in Product Isolation/Purification 1. Product is an Oil: The purified this compound is an oil and does not solidify. 2. Decomposition on Silica Gel: The product decomposes during column chromatography. 3. Co-elution with Byproducts: Impurities have similar polarity to the product, making separation by chromatography difficult.1. Try to form a crystalline salt, such as a picrate or hydrochloride, which can be filtered and then neutralized to recover the pure product.[6] 2. Deactivate the silica gel with a base like triethylamine (0.5-2% in the eluent) or use a different stationary phase like alumina.[7] Running the column quickly and at a lower temperature can also help.[7] 3. Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. Consider recrystallization as an alternative or subsequent purification step.

Data Presentation

Table 1: Comparison of Common N-Oxidation Methods for Quinoline

Oxidizing AgentTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Notes
Hydrogen Peroxide (30-35%) Glacial Acetic Acid60 - 702 - 470 - 85Exothermic reaction, requires careful temperature control.[1]
meta-Chloroperoxybenzoic acid (m-CPBA) Chloroform or DichloromethaneReflux4~82The byproduct, m-chlorobenzoic acid, needs to be removed during work-up.[8]
Urea-Hydrogen Peroxide (UHP) Dichloromethane (with catalyst)Room Temperature - Reflux2 - 6Good to ExcellentA solid, safer alternative to aqueous hydrogen peroxide. Often used with a catalyst like methyltrioxorhenium.[9]
Peracetic Acid Methylene ChlorideRoom Temperature2Not specified, but effectiveThe reaction can be fast. Acetic acid is a byproduct.[10]

Experimental Protocols

Protocol 1: N-Oxidation of Quinoline using Hydrogen Peroxide and Acetic Acid

This protocol is a general method for the N-oxidation of quinoline.

Materials:

  • Quinoline

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide

  • Sodium Carbonate (saturated aqueous solution)

  • Chloroform or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 equivalent) in glacial acetic acid.

  • To the stirred solution, add 30-35% hydrogen peroxide (1.1-1.5 equivalents) portion-wise. The addition is exothermic, and the temperature should be maintained between 60-70°C, using a water bath for cooling if necessary.[1]

  • After the addition is complete, heat the reaction mixture at 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium carbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization (e.g., from an ether/hexane mixture) or column chromatography on silica gel (with a basic modifier like triethylamine in the eluent to prevent decomposition).[7]

Protocol 2: N-Oxidation of Quinoline using m-CPBA

This protocol provides an alternative method using a peroxy acid.

Materials:

  • Quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Chloroform or Dichloromethane

  • Saturated aqueous solution of Sodium Bicarbonate

  • Saturated aqueous solution of Sodium Sulfite

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve quinoline (1.0 equivalent) in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA (1.1-1.3 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Quinoline in Solvent add_oxidant Add Oxidizing Agent (e.g., H2O2 or m-CPBA) start->add_oxidant Stir heat Heat Reaction Mixture (e.g., 60-70°C) add_oxidant->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench/Neutralize monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Purification start Low or No Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Decomposition? start->cause2 No cause1->cause2 No solution1a Increase Reaction Time cause1->solution1a Check TLC cause3 Purification Issues? cause2->cause3 No solution2a Lower Temperature cause2->solution2a Yes solution3a Deactivate Silica Gel cause3->solution3a Yes solution1b Increase Temperature solution1a->solution1b solution1c Add More Oxidant solution1b->solution1c end Optimized Yield solution1c->end solution2b Use Milder Oxidant solution2a->solution2b solution2b->end solution3b Use Alumina solution3a->solution3b solution3c Recrystallize solution3b->solution3c solution3c->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Stability of Quinoline 1-oxide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Quinoline 1-oxide and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues related to the stability of this compound and its derivatives.

My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

Discoloration is a common indicator of degradation for quinoline compounds.[1][2][3] This is often a result of:

  • Photodegradation: Exposure to ambient or UV light can cause photochemical reactions.[1] Quinoline and its derivatives are known to be photosensitive, which can lead to the formation of colored byproducts.[1][4]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to colored degradation products.[1][4]

It is crucial to store solutions of this compound and its derivatives protected from light.[1][5] If your solution has changed color, it is recommended to verify its purity by an appropriate analytical method, such as HPLC, before use.

I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Yes, a loss of biological activity or inconsistent results are classic signs of compound degradation.[1] The N-oxide functional group and the quinoline core can be susceptible to various degradation pathways, leading to a decrease in the concentration of the active compound. It is advisable to prepare fresh solutions for sensitive experiments or to perform a stability study of your stock solutions under your specific storage and experimental conditions.[1]

What are the primary factors that influence the stability of this compound and its derivatives in solution?

The stability of this compound and its derivatives in solution is influenced by several factors:

  • pH: The stability of quinoline compounds can be highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to light, leading to the formation of various byproducts, including hydroxylated derivatives.[1][4]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][6] The N-oxide functional group, in particular, can be thermally labile.[6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the quinoline ring.[1][4]

How can I prevent or minimize the degradation of my this compound solutions?

To enhance the stability of your solutions, consider the following strategies:

  • pH Control: Use buffers to maintain a stable pH. The optimal pH for stability should be determined experimentally for your specific derivative.[1]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][5]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down degradation.[6]

  • Inert Atmosphere: For highly sensitive derivatives, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7]

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a template for the types of data researchers should aim to collect during forced degradation studies. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the degradation products.[1][8][9]

Table 1: Example Data from a Forced Hydrolytic Degradation Study of a this compound Derivative

ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2
0.1 M HCl (60°C)0100.00.00.0
492.54.21.1
885.38.92.5
2470.118.55.3
0.1 M NaOH (60°C)0100.00.00.0
495.82.10.5
891.25.31.4
2482.411.83.1

Table 2: Example Data from Photostability and Thermal Stress Studies of a this compound Derivative

ConditionDuration% Parent Compound RemainingTotal % Degradation Products
Photolytic (ICH Q1B)1.2 million lux hours88.911.1
Thermal (Solid State, 80°C)7 days96.53.5
Thermal (Solution, 60°C)24 hours91.78.3
Oxidative (3% H₂O₂)24 hours75.424.6

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound and its derivatives.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[9]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[1] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide.[10] Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] For solid-state stability, place the powder in the oven.[6] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][11] A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and the expected degradation products have significant absorbance. A PDA detector is useful for assessing peak purity.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[10] Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

QO This compound Deoxygenation Deoxygenation QO->Deoxygenation Heat Isomerization Isomerization QO->Isomerization Light (UV) Hydroxylation Hydroxylation QO->Hydroxylation Oxidation / Hydrolysis Oxidation Oxidative Cleavage QO->Oxidation Strong Oxidation Quinoline Quinoline Deoxygenation->Quinoline Quinolinone 2-Quinolinone Isomerization->Quinolinone HydroxyQO Hydroxy-quinoline 1-oxide Hydroxylation->HydroxyQO RingOpened Ring-Opened Products Oxidation->RingOpened

Caption: Potential degradation pathways for this compound.

start Start: Inconsistent Results / Visible Degradation check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh re_run_exp Re-run Experiment prepare_fresh->re_run_exp problem_persists Problem Persists? re_run_exp->problem_persists forced_degradation Perform Forced Degradation Study (Protocol 1) problem_persists->forced_degradation Yes end End: Stable Conditions Established problem_persists->end No develop_hplc Develop Stability-Indicating HPLC Method (Protocol 2) forced_degradation->develop_hplc identify_products Identify Degradation Products (LC-MS) develop_hplc->identify_products optimize_conditions Optimize Storage/Experimental Conditions identify_products->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep_stock->stress_conditions sampling Sample at Time Intervals (e.g., 0, 4, 8, 24h) stress_conditions->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data_eval Evaluate Data: - % Degradation - Identify Degradants analysis->data_eval report Report Findings data_eval->report

Caption: Experimental workflow for a forced degradation study.

References

Preventing N-oxide formation in quinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Unwanted N-Oxide Formation

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the formation of quinoline N-oxides, a common and often undesirable side product in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is quinoline N-oxide, and why is its formation a problem in my reactions?

A1: Quinoline N-oxide is a compound formed when the nitrogen atom in the quinoline ring is oxidized[1]. While it can be a useful intermediate for specific functionalizations (e.g., at the C2 and C8 positions)[2][3], its unintentional formation is problematic because it represents a loss of the desired product, introduces impurities that can be difficult to separate, and may alter the biological activity of the target molecule.

Q2: What are the most common causes of unintentional N-oxide formation?

A2: The primary cause is the presence of oxidizing agents. The lone pair of electrons on the quinoline nitrogen is nucleophilic and susceptible to attack by oxidants[1]. Common culprits include:

  • Peracids: Reagents like m-chloroperbenzoic acid (m-CPBA) are classic N-oxidation agents[1].

  • Hydrogen Peroxide (H₂O₂): Often used in combination with acids, H₂O₂ can lead to N-oxide formation[1][4][5].

  • Ozone (O₃): A powerful oxidant that can readily form N-oxides[1].

  • Atmospheric Oxygen: In some cases, particularly under harsh conditions (e.g., high heat, presence of metal catalysts, or strongly acidic media), prolonged exposure to air can cause gradual oxidation[6].

  • Other Oxidants: Reagents like potassium permanganate or chromic acid, while typically used for oxidizing carbon atoms, can also cause N-oxidation under certain conditions[1].

Q3: My reaction does not use an explicit oxidizing agent, yet I am still seeing N-oxide formation. What are the likely causes?

A3: This is a common troubleshooting scenario. If no explicit oxidant is used, consider these possibilities:

  • Air Oxidation: The reaction may be sensitive to atmospheric oxygen, especially if heated for long periods or if radical mechanisms are involved.

  • Solvent Purity: Peroxides can form in older bottles of solvents like THF or diethyl ether, acting as hidden oxidants.

  • Starting Material Impurities: Impurities in the starting materials or reagents could be catalytic for oxidation.

  • Harsh Reaction Conditions: Strongly acidic conditions, such as in the Skraup synthesis, can promote oxidative side reactions, leading to tar and other byproducts, including N-oxides[7][8].

Q4: How can I minimize N-oxide formation by changing my reaction conditions?

A4: Optimizing reaction conditions is a key strategy.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can effectively prevent air oxidation[6].

  • Temperature Control: Avoid excessive heat, as high temperatures can accelerate oxidation[8]. Add reagents slowly, especially if the reaction is exothermic, to maintain control.

  • Use of Moderators: In notoriously vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be used to make the reaction less violent and reduce charring and side reactions[8].

  • Solvent Choice: Use freshly distilled or high-purity, peroxide-free solvents.

Q5: What if my desired transformation requires an oxidizing agent? How can I prevent N-oxidation?

A5: This requires a more nuanced approach.

  • Selective Oxidants: Choose an oxidant that is selective for the desired functional group transformation over N-oxidation. This is highly substrate-dependent and may require screening different reagents.

  • Nitrogen Protection: Temporarily protect the quinoline nitrogen to decrease its nucleophilicity. A protecting group can be introduced, the main reaction performed, and the group subsequently removed[6][9]. However, the choice of protecting group is critical, as it must be stable to the oxidation conditions.

  • Protonation: In some cases, adding an acid like trifluoroacetic acid (TFA) can protonate the quinoline nitrogen. The resulting quinolinium salt is less susceptible to oxidation. This method is only viable if the desired reaction is compatible with acidic conditions[6].

Q6: I have already formed a significant amount of quinoline N-oxide. Is there a way to reverse the reaction?

A6: Yes, the N-O bond can be cleaved through a deoxygenation reaction to regenerate the parent quinoline. This is a common and effective strategy for removing the N-oxide impurity post-reaction. Visible-light-mediated metallaphotoredox catalysis is one mild method for this purpose[10]. Another approach involves using hypophosphorous acid[4][5].

Troubleshooting Guide

Problem: Unexpected formation of N-oxide byproduct is detected.

This workflow helps diagnose and resolve the issue of unintended N-oxide formation.

G cluster_0 Diagnosis cluster_1 Solution Path A: Oxidative Reaction cluster_2 Solution Path B: Non-Oxidative Reaction start N-Oxide Detected q1 Is an explicit oxidant present? start->q1 a1 Use Milder/ More Selective Oxidant q1->a1  Yes b1 Run Under Inert Atmosphere (N2/Ar) q1->b1  No a2 Protect Quinoline Nitrogen a1->a2 a3 Perform Post-Reaction Deoxygenation a2->a3 b2 Use Purified/ Degassed Solvents b1->b2 b3 Lower Reaction Temperature b2->b3

Caption: Troubleshooting workflow for addressing N-oxide formation.

Key Experimental Protocols

Protocol 1: General Deoxygenation of Quinoline N-oxide

This protocol describes a common method to reduce an unwanted N-oxide back to the parent quinoline, which can be used either as a purification step or as part of a tandem reaction sequence.

G cluster_workflow Deoxygenation Workflow step1 1. Dissolve N-Oxide Substrate in suitable solvent (e.g., Toluene, CH3CN) step2 2. Add Deoxygenating Agent (e.g., PPh3, H3PO2, or photocatalyst system) step1->step2 step3 3. Heat Reaction (if required) and Monitor by TLC/LC-MS step2->step3 step4 4. Perform Aqueous Work-up & Extract with Organic Solvent step3->step4 step5 5. Purify Product (e.g., Column Chromatography) step4->step5

Caption: Experimental workflow for a typical deoxygenation reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude mixture containing the quinoline N-oxide (1.0 eq) in an appropriate solvent such as acetonitrile or toluene.

  • Reagent Addition: Add the deoxygenating agent. For example, triphenylphosphine (PPh₃) (typically 1.1-1.5 eq) is a common choice. Alternatively, methods using visible light with an appropriate photocatalyst can be employed for milder conditions[10].

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the chosen reagent's reactivity. Monitor the disappearance of the N-oxide starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the desired quinoline compound.

Protocol 2: Performing Reactions Under an Inert Atmosphere

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) while flushing with the inert gas. Use a gas bubbler or a balloon filled with nitrogen/argon to maintain a positive pressure.

  • Reagent Degassing: Degas liquid reagents and solvents by bubbling the inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Reaction Execution: Add solid reagents to the flask under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum or via a dropping funnel.

  • Maintenance: Maintain the inert atmosphere throughout the entire reaction period.

Comparative Data

The choice of method to prevent or reverse N-oxidation often depends on the specific substrate and reaction conditions. The following table summarizes and compares common strategies.

StrategyMethodTypical Reagents/ConditionsProsCons
Prevention Inert Atmosphere Nitrogen or Argon gas flowSimple, effective for air oxidation.Ineffective against explicit oxidants.
Protonation Add strong acid (e.g., TFA)Reduces N-nucleophilicity.Reaction must be acid-tolerant[6].
Nitrogen Protection Introduction of a protecting groupHigh efficacy if group is stable.Adds two steps (protection/deprotection) to the synthesis[11].
Reversal Chemical Deoxygenation PPh₃, PCl₃, H₃PO₂[4][5]Reliable, well-established methods.May require harsh conditions (heat); stoichiometric waste.
Catalytic Deoxygenation Visible-light photocatalysis[10]Mild conditions, high chemoselectivity.Requires specific photocatalyst and light source.

This guide provides a starting point for troubleshooting and preventing N-oxide formation. Experimental conditions should always be optimized for each specific quinoline substrate and reaction.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a characteristic "tail" extending from the peak maximum towards the baseline.[1] In an ideal HPLC separation, peaks should exhibit a symmetrical, Gaussian shape.[2][3] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal peak has a Tf or As value of 1.0, while values greater than 1.2 are generally considered to indicate tailing.[1][4]

Q2: Why are quinoline compounds prone to peak tailing?

Quinoline and its derivatives are basic compounds due to the nitrogen atom in the heterocyclic ring.[5][6] In reversed-phase HPLC, which commonly uses silica-based columns, these basic analytes can interact strongly with residual acidic silanol groups (Si-OH) on the surface of the stationary phase.[2][3][6] This secondary interaction, in addition to the primary hydrophobic interaction, can lead to some analyte molecules being retained longer, resulting in a tailed peak.[1][7]

Q3: What are the primary causes of peak tailing for basic compounds like quinolines?

The most common causes of peak tailing for quinoline compounds in RP-HPLC include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated basic quinoline and negatively charged (ionized) silanol groups on the silica stationary phase.[2][5][6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of the quinoline compound or the silanol groups can lead to inconsistent ionization and peak shape distortion.[3][7]

  • Low Buffer Concentration: Insufficient buffer capacity can fail to maintain a stable pH at the column surface, exacerbating silanol interactions.[5][7]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[7]

  • Column Degradation: Loss of stationary phase or accumulation of contaminants can create active sites that cause tailing.[6]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[3]

Troubleshooting Guides

Initial Diagnostic Workflow

If you are observing peak tailing with your quinoline compound, this workflow can help you diagnose the potential cause.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Check Method Parameters cluster_2 Step 2: Investigate Hardware cluster_3 Step 3: Solutions start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH Optimized? (Low pH for basic compounds) start->check_ph check_buffer Is Buffer Concentration Sufficient? (e.g., 10-50 mM) check_ph->check_buffer No optimize_mp Optimize Mobile Phase (Adjust pH, Buffer, Additives) check_ph->optimize_mp Yes check_overload Is Sample Overloaded? check_buffer->check_overload No check_buffer->optimize_mp Yes check_column Is the Column Old or Contaminated? check_overload->check_column No reduce_sample Reduce Sample Concentration/ Injection Volume check_overload->reduce_sample Yes check_ecv Is there Excessive Extra-Column Volume? check_column->check_ecv No replace_column Replace Column or Use Guard Column check_column->replace_column Yes minimize_ecv Minimize Extra-Column Volume (shorter/narrower tubing) check_ecv->minimize_ecv Yes

Caption: Initial diagnostic workflow for troubleshooting peak tailing.
Optimizing Mobile Phase Conditions

Adjusting the mobile phase is often the most effective way to mitigate peak tailing for basic compounds like quinolines.

1. Mobile Phase pH Adjustment: For basic quinoline compounds, lowering the mobile phase pH (typically to between 2.5 and 3.5) is a primary strategy.[1] At low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH) and therefore less likely to interact with the protonated quinoline analyte.[6]

Table 1: Effect of Mobile Phase pH on Tailing Factor for 2-Aminoquinoline [1]

Mobile Phase pHTailing Factor (Tf)
5.02.1
3.51.5
3.01.2
2.51.1

2. Buffer Concentration and Type: Increasing the buffer concentration (e.g., 10-50 mM) can help maintain a consistent pH at the silica surface and can also help to mask residual silanol groups.[4][5] Common buffers for low pH applications include phosphate and formate.

3. Mobile Phase Additives: In some cases, adding a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1%), can improve peak shape by competing with the analyte for active silanol sites.[5] However, with modern, high-purity silica columns, this is often not necessary.[5] Ionic liquids can also be used as mobile phase additives to improve peak shape and resolution.[8][9]

Column Selection and Care

The choice and condition of the HPLC column are critical for achieving good peak symmetry.

1. Column Chemistry: If peak tailing persists, consider using a column with a different stationary phase:

  • End-capped Columns: These columns have been treated to reduce the number of free silanol groups.[6]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from silanol interactions.[3]

  • Hybrid Silica Columns: These columns have a hybrid organic/inorganic particle structure that can offer better pH stability and reduced silanol activity.

  • Polymer-Based Columns: These columns do not have silanol groups and can be an effective alternative, though they may have different selectivity.

2. Column Contamination and Voids: Peak tailing that develops over time may indicate column contamination or the formation of a void at the column inlet.[6]

  • Action: Try flushing the column with a strong solvent. If this does not resolve the issue, replacing the column may be necessary. Using a guard column can help extend the life of the analytical column.[2]

Addressing System and Method Issues

1. Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Action: Reduce the sample concentration or injection volume and observe the effect on peak shape.

2. Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.

  • Action: Use tubing with a smaller internal diameter and keep the length to a minimum.

Experimental Protocols

General HPLC Method for Quinoline Analysis

This protocol provides a starting point for the analysis of quinoline derivatives. Optimization will likely be required for specific applications.

Table 2: Typical HPLC Method Parameters for Quinoline Analysis [10][11][12]

ParameterRecommended Value
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 30 °C
Detection UV at a wavelength appropriate for the specific quinoline derivative (e.g., 270 nm, 340 nm)

Sample Preparation: [10][11]

  • Standard Solution: Accurately weigh the quinoline reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to create working standards.

  • Sample Solution: The sample preparation will depend on the matrix. For solid samples, dissolution in a suitable solvent followed by sonication and filtration is common. For biological fluids, protein precipitation or solid-phase extraction may be necessary.[10]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

Visualizations

Interaction Leading to Peak Tailing

The following diagram illustrates the secondary interaction between a protonated quinoline molecule and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase silica Si-O-Si-O-Si silanol Si-O⁻ quinoline Quinoline-H⁺ quinoline->silanol Ionic Interaction (Causes Tailing)

Caption: Interaction between protonated quinoline and ionized silanol.
Method Validation Workflow

For reliable and accurate results, the developed HPLC method should be validated.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Validated Method method_dev Develop HPLC Method specificity Specificity method_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method for Routine Analysis robustness->validated

Caption: A typical workflow for HPLC method validation.

Table 3: Typical Method Validation Performance Characteristics [10][12][13]

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

References

Technical Support Center: Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of quinoline derivatives, with a specific focus on their stability on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline derivatives decomposing during silica gel column chromatography?

A: Decomposition of quinoline derivatives on silica gel is a frequent issue primarily due to the acidic nature of the silica. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to acid-catalyzed degradation.[1] Some quinoline derivatives can also be sensitive to air, light, or heat, which can exacerbate decomposition during the relatively long exposure times of column chromatography.[2]

Q2: What are the visible signs of decomposition on a TLC plate or during column chromatography?

A: Common signs of decomposition include the appearance of new spots or streaks on the TLC plate that are not present in the initial crude mixture. During column chromatography, you might observe colored bands forming on the column, receive fractions containing multiple unexpected products, or experience low overall recovery of your target compound. Streaking or tailing of the spot on a TLC plate is also a strong indicator of a strong, undesirable interaction with the silica gel, which can be a precursor to decomposition.[1]

Q3: How can I test if my quinoline derivative is stable on silica gel before running a column?

A: A simple and effective way to check for stability is to perform a 2D TLC.[3] This involves spotting your compound in one corner of a square TLC plate, running the plate in one direction, and then turning it 90 degrees to run it again in a second solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[3]

Q4: Besides decomposition, what other issues are common when purifying quinolines on silica gel?

A: Significant streaking or "tailing" is a very common problem. This is caused by the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface.[1] This can lead to poor separation of your target compound from impurities. Irreversible adsorption, where the compound binds so strongly it cannot be eluted from the column, can also occur, resulting in very low yields.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound is decomposing on the column.

  • Solution:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier like triethylamine (TEA). You can do this by flushing the packed column with your eluent containing 1-3% triethylamine before loading your sample.[4][5]

    • Use an Alternative Stationary Phase: Consider switching to a less acidic or basic stationary phase. Neutral or basic alumina is a good alternative for basic compounds.[1][2] For particularly sensitive compounds, Florisil or cellulose might also be suitable.

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[1]

    • Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can help reduce the rate of decomposition.[1]

Issue 2: My quinoline derivative is streaking badly on the TLC plate and column.

  • Solution:

    • Add a Basic Modifier to the Eluent: Adding a small amount of triethylamine (typically 0.1-1%) to your mobile phase can significantly reduce streaking.[2] The triethylamine competes with your compound for the active acidic sites on the silica gel.

    • Optimize Sample Loading: Overloading the column is a common cause of streaking. As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[1]

    • Ensure Proper Sample Dissolution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while ensuring complete dissolution. This helps in creating a narrow band at the top of the column.[1]

Issue 3: My compound won't elute from the column, or the recovery is very low.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For highly polar quinolines, a system like dichloromethane/methanol might be necessary.

    • Add a Basic Modifier: As with streaking, adding triethylamine to the eluent can help to elute a basic compound that is strongly adsorbed to the silica gel.[2]

    • Switch to an Alternative Stationary Phase: If your compound is irreversibly adsorbed, using alumina or a functionalized silica gel (like an amine-functionalized silica) is a good strategy.[2] For some compounds, reversed-phase chromatography (C18 silica) may be a viable option.

Data Presentation

While specific recovery rates are highly dependent on the individual quinoline derivative, the following table illustrates the potential impact of different purification strategies on compound recovery.

Purification MethodStationary PhaseMobile Phase ModifierTypical Recovery Rate (%)Common Observations
Standard ChromatographySilica GelNone20-50%Significant streaking, potential for visible decomposition on the column.
Modified ChromatographySilica Gel1% Triethylamine70-95%Reduced streaking, improved peak shape, and higher yield.
Alternative Stationary PhaseNeutral AluminaNone80-98%Good peak shape for basic compounds, minimal decomposition.
Alternative Stationary PhaseBasic AluminaNone85-99%Excellent for strongly basic compounds that decompose on silica.

Note: The data presented above are illustrative and may vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system for your separation. Prepare this eluent and a second batch of the same eluent containing 1-3% triethylamine (TEA).

  • Pack the Column: Pack your chromatography column with silica gel using a slurry method with the non-TEA containing eluent.

  • Deactivate the Column: Once the column is packed, flush it with 1-2 column volumes of the eluent containing 1-3% TEA.

  • Equilibrate the Column: Flush the column again with 1-2 column volumes of the original eluent (without TEA) to remove excess triethylamine. The column is now neutralized and ready for sample loading.[5]

  • Load and Run: Load your sample and run the column using the eluent without TEA. For particularly stubborn compounds, you may need to maintain a low concentration (0.1-1%) of TEA in the eluent throughout the separation.

Protocol 2: 2D TLC for Stability Assessment

  • Prepare the Plate: Obtain a square TLC plate. Lightly draw a starting line with a pencil on one side.

  • Spot the Sample: In one corner of the plate, on the starting line, carefully spot your quinoline derivative. Make the spot as small and concentrated as possible.

  • First Elution: Place the plate in a TLC chamber with your chosen eluent and allow the solvent to run up the plate.

  • Dry the Plate: Remove the plate and allow it to dry completely in a fume hood.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Place the plate in a new TLC chamber with the same or a different eluent and run it again.

  • Visualize and Analyze: After the second run, dry the plate and visualize the spots (e.g., under UV light). If your compound is stable, you will see a spot (or spots if the original sample was a mixture) only along the diagonal line from the origin. The appearance of any new spots below this diagonal indicates decomposition on the silica gel.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deactivation Deactivation (Optional) cluster_chromatography Chromatography prep_eluent Prepare Eluent pack_column Pack Column with Silica prep_eluent->pack_column flush_tea Flush with Eluent + 1-3% TEA pack_column->flush_tea If compound is acid-sensitive load_sample Load Sample pack_column->load_sample If stable flush_eluent Flush with Eluent Only flush_tea->flush_eluent flush_eluent->load_sample elute_column Elute and Collect Fractions load_sample->elute_column analyze_fractions Analyze Fractions (TLC) elute_column->analyze_fractions

Caption: Workflow for silica gel deactivation.

troubleshooting_flowchart start Problem Observed During Quinoline Purification q_problem What is the primary issue? start->q_problem decomposition Decomposition/ Low Recovery q_problem->decomposition Decomposition streaking Streaking/ Tailing q_problem->streaking Streaking no_elution No Elution q_problem->no_elution No Elution sol_decomp 1. Deactivate Silica with TEA 2. Switch to Alumina 3. Use Flash Chromatography decomposition->sol_decomp sol_streaking 1. Add 0.1-1% TEA to Eluent 2. Check Sample Load 3. Ensure Narrow Sample Band streaking->sol_streaking sol_no_elution 1. Increase Eluent Polarity 2. Add TEA to Eluent 3. Switch to Alumina or RP-Silica no_elution->sol_no_elution

Caption: Troubleshooting flowchart for quinoline purification.

References

Technical Support Center: Minimizing Byproducts in the Oxidation of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of quinoline. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation products of quinoline?

A1: The oxidation of quinoline can yield several products depending on the reaction conditions and the oxidizing agent used. The most common oxidation products are:

  • Quinoline N-oxide: Formed by the oxidation of the nitrogen atom in the pyridine ring.[1] This is often achieved using reagents like hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid, MCPBA).[1]

  • Quinolinic acid (Pyridine-2,3-dicarboxylic acid): Results from the oxidative cleavage of the benzene ring of the quinoline molecule.[2] Strong oxidizing agents like potassium permanganate or ozone are typically used for this transformation.[1]

  • Hydroxyquinolines: Under certain conditions, hydroxylation of the quinoline ring can occur, for instance, reaction with potassium hydroxide at high temperatures can yield 2-hydroxyquinoline.[3]

  • Quinone-like compounds: These can be formed through the oxidation of the carbon-carbon double bonds in the rings under specific reaction conditions.[1]

Q2: What are the common byproducts in quinoline oxidation and what causes their formation?

A2: Common byproducts include products of over-oxidation, incomplete reaction, and side reactions. For instance, in the synthesis of quinolinic acid, incomplete oxidation may leave unreacted quinoline, while over-oxidation can lead to the degradation of the quinoline ring. The formation of these byproducts is influenced by factors such as the choice of oxidizing agent, reaction temperature, reaction time, and the concentration of reactants.

Q3: How can I selectively oxidize the nitrogen atom to form quinoline N-oxide while minimizing other byproducts?

A3: To selectively obtain quinoline N-oxide, milder oxidizing agents that specifically target the nitrogen atom should be used. Peracids like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide are effective for this purpose.[1] Careful control of reaction temperature and stoichiometry of the oxidizing agent is crucial to prevent over-oxidation or oxidation of the carbon rings.

Q4: What are the key challenges in oxidizing quinoline to quinolinic acid?

A4: The primary challenge is the high resistance of the quinoline ring system to oxidation.[4] Vigorous conditions are often required, which can lead to the formation of byproducts through over-oxidation and ring degradation.[4] Achieving a high yield of pure quinolinic acid requires careful control of the reaction parameters to selectively cleave the benzene ring while leaving the pyridine ring intact.[4]

Q5: Are there any green or more sustainable methods for quinoline oxidation?

A5: Yes, research is ongoing into more environmentally friendly oxidation methods. Enzymatic approaches are being explored for the site-selective oxidation of quinoline and its derivatives, offering a green and efficient alternative to traditional chemical methods.[5] Additionally, methods using molecular oxygen as the oxidant with transition metal catalysts are being developed to reduce the reliance on hazardous oxidizing agents.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product Incomplete conversion: Insufficient reaction time, temperature, or amount of oxidizing agent.1. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Ensure the correct stoichiometry of the oxidizing agent is used.
Product degradation: Harsh reaction conditions (high temperature, strong oxidant) leading to decomposition of the desired product.1. Use a milder oxidizing agent if possible. 2. Lower the reaction temperature. 3. Reduce the reaction time.
Formation of insoluble byproducts: Polymerization or formation of tar-like substances.1. Ensure proper stirring to maintain a homogeneous reaction mixture. 2. In some cases, adding the oxidizing agent portion-wise can help control the reaction rate and minimize side reactions.
Over-oxidation of the quinoline ring Excessively strong oxidizing agent: The chosen oxidant is not selective enough for the desired transformation.1. Switch to a milder or more selective oxidizing agent. 2. For the synthesis of quinolinic acid, a two-step oxidation process can provide better control.[7]
High reaction temperature: Promotes less selective oxidation pathways.1. Perform the reaction at a lower temperature. 2. Consider using a catalyst that allows for milder reaction conditions.
Formation of multiple products (low selectivity) Incorrect choice of reaction conditions: The conditions favor multiple reaction pathways.1. Carefully review the literature for reaction conditions optimized for the desired product. 2. Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst) to determine its effect on selectivity.
Difficulty in reproducing literature results Subtle variations in experimental setup or reagents: Purity of reagents, solvent grade, and even the rate of addition can impact the outcome.1. Ensure all reagents and solvents are of the recommended purity and are anhydrous if required. 2. Follow the literature procedure as closely as possible, paying attention to details like addition rates and temperature control. 3. If possible, contact the authors of the original publication for clarification.

Experimental Protocols

Protocol 1: Selective Oxidation of Quinoline to Quinoline N-oxide

This protocol is based on the use of a peracid as the oxidizing agent.

Materials:

  • Quinoline

  • m-Chloroperbenzoic acid (MCPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve quinoline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-chloroperbenzoic acid (1.1 equivalents) in dichloromethane to the quinoline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peracid and m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quinoline N-oxide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation of Quinoline to Quinolinic Acid

This protocol describes a two-step oxidation process which can offer better control and yield.[7]

Materials:

  • Quinoline

  • Aqueous acid (e.g., sulfuric acid)

  • Hydrogen peroxide

  • Catalyst (e.g., vanadyl V, cobalt III, titanyl IV, or osmium VIII cations)[7]

  • Sodium chlorite or sodium chlorate

  • Standard laboratory glassware with temperature control

Procedure:

  • In a suitable reactor, dissolve quinoline in the aqueous acid.

  • Add the catalyst to the solution.

  • Heat the mixture to a temperature between 50 °C and 100 °C.[7]

  • Slowly add hydrogen peroxide to the reaction mixture. The amount of hydrogen peroxide should be a fraction (e.g., 20-90%) of the stoichiometrically required amount for complete oxidation.[7]

  • After the initial oxidation with hydrogen peroxide, continue the oxidation by adding chlorite or chlorate ions to the reaction mixture.[7] The total amount of oxidizing agents (hydrogen peroxide and chlorite/chlorate) should be in slight excess (e.g., 120-150%) of the stoichiometric requirement.[7]

  • The reaction can be exothermic, so cooling may be necessary, especially during the addition of the second oxidizing agent.[7]

  • Monitor the reaction for the evolution of carbon dioxide, which indicates the oxidation process.[7]

  • Upon completion, the reaction mixture can be worked up to isolate the quinolinic acid. This may involve cooling, filtration, and purification by recrystallization.

Data Presentation

Table 1: Influence of Hydrogen Peroxide Amount on Quinolinic Acid Yield in a Two-Step Oxidation Process[7]

H₂O₂ (% of Stoichiometric Amount)Yield of Quinolinic Acid (%)
2044
~8051-52 (Maximum)

Visualizations

Quinoline_Oxidation_Pathways Quinoline Quinoline N_Oxide Quinoline N-oxide Quinoline->N_Oxide Mild Oxidants (e.g., H₂O₂, MCPBA) Quinolinic_Acid Quinolinic Acid Quinoline->Quinolinic_Acid Strong Oxidants (e.g., KMnO₄, O₃) Byproducts Over-oxidation & Ring Cleavage Byproducts Quinolinic_Acid->Byproducts Harsh Conditions

Caption: General reaction pathways for the oxidation of quinoline.

Troubleshooting_Workflow Start Experiment Start: Oxidation of Quinoline Low_Yield Low Yield or Incomplete Reaction? Start->Low_Yield Byproducts Significant Byproduct Formation? Low_Yield->Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Reagent Stoichiometry Low_Yield->Optimize_Conditions Yes Change_Oxidant Change Oxidizing Agent or Reaction Conditions: - Milder/More Selective Oxidant - Lower Temperature Byproducts->Change_Oxidant Yes Purification Purify Product Byproducts->Purification No Optimize_Conditions->Start Change_Oxidant->Start End Successful Synthesis Purification->End

Caption: Troubleshooting workflow for minimizing byproducts in quinoline oxidation.

Reaction_Parameters Selectivity Selectivity Temperature Temperature Selectivity->Temperature affects Oxidant Oxidant Strength Selectivity->Oxidant affects Time Reaction Time Selectivity->Time affects Concentration Concentration Selectivity->Concentration affects

Caption: Interrelationship of reaction parameters affecting selectivity.

References

Technical Support Center: Challenges in the Regioselective Functionalization of Quinoline 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the complexities of regioselective functionalization of quinoline 1-oxides. As a key intermediate in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials, the ability to precisely control the site of functionalization on the quinoline 1-oxide scaffold is of paramount importance.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used as a substrate for C-H functionalization instead of quinoline itself?

A1: The N-oxide moiety in this compound plays a crucial dual role. Firstly, it activates the heterocyclic ring, making the C-H bonds, particularly at the C2 and C8 positions, more susceptible to cleavage.[4][5] Secondly, the oxygen atom can act as a directing group, coordinating to a metal catalyst and guiding the functionalization to a specific position, most commonly the ortho C-H bond at C2 or the peri C-H bond at C8.[2][6] This directing effect significantly enhances regioselectivity, a challenge often faced with unoxidized quinolines.[5]

Q2: What are the primary positions for functionalization on the this compound ring, and what factors govern the selectivity?

A2: The C2 and C8 positions are the most common sites for regioselective functionalization.[2][6] The preference for one site over the other is a delicate interplay of several factors:

  • Catalyst System: The choice of transition metal (e.g., Palladium, Rhodium, Iridium, Copper, Nickel), ligands, and additives is the most critical factor.[1][2][6] For instance, many palladium-catalyzed reactions show a strong preference for C2-functionalization, while certain rhodium and iridium systems can selectively target the C8 position.[2][6][7]

  • Reaction Mechanism: The operative mechanism, such as concerted metalation-deprotonation (CMD) or oxidative addition, influences the regiochemical outcome.[1][7] The formation of more stable metallacycle intermediates often dictates the preferred site of activation.[8]

  • Steric and Electronic Effects: Substituents on the this compound ring can sterically hinder or electronically bias a particular position, influencing the catalyst's approach and the subsequent C-H activation.[7]

  • Solvent and Temperature: These reaction parameters can affect the stability of intermediates and transition states, thereby altering the regioselectivity.[7]

Q3: My reaction is producing a mixture of C2 and C8 isomers. What are the initial troubleshooting steps?

A3: A lack of regioselectivity is a common hurdle. Initial troubleshooting should focus on systematically evaluating the reaction parameters. Refer to the detailed troubleshooting guides later in this document. Key areas to investigate include:

  • Catalyst and Ligand Screening: The electronic and steric properties of the ligand can dramatically influence selectivity.

  • Solvent Polarity: Varying the solvent can alter the reaction pathway.

  • Temperature Optimization: Lowering the temperature may favor the formation of the thermodynamically more stable product.

  • Additive Effects: The presence of acids or bases can play a crucial role in the C-H activation step.[9]

Q4: I am observing the deoxygenation of my this compound back to quinoline as a major side product. How can I prevent this?

A4: Unwanted deoxygenation can be a significant issue, particularly in reactions employing certain transition metals or reducing conditions. Some catalysts, like specific ruthenium complexes, can exhibit dual functionality, promoting both C-H activation and subsequent deoxygenation.[10] To mitigate this:

  • Catalyst Choice: If possible, switch to a catalyst system known not to promote deoxygenation under the reaction conditions.

  • Reaction Conditions: Avoid harsh conditions, such as high temperatures or the presence of strong reducing agents, unless the deoxygenation is a desired step in a one-pot reaction.

  • Redox-Neutral Conditions: Employing reaction conditions that are as close to redox-neutral as possible can help preserve the N-oxide functionality.

Troubleshooting Guides: Specific Issues in Regioselective Functionalization

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (C2 vs. C8)

Symptom: The reaction yields a difficult-to-separate mixture of C2- and C8-arylated quinoline 1-oxides, with neither being the dominant product.

Cause Analysis: While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2-selective, achieving high C8 selectivity is more challenging and often requires specific conditions.[6][7] A lack of selectivity can arise from a competitive concerted metalation-deprotonation (CMD) pathway at both positions.

Solutions & Optimization Strategies:

  • Ligand Modification:

    • For C2-Selectivity: Sterically demanding phosphine ligands often favor C2-functionalization.[7]

    • For C8-Selectivity: Achieving high C8 selectivity with palladium often requires moving away from traditional phosphine ligands. Investigate the use of specific directing groups or specialized catalytic systems that have been reported to favor C8 arylation.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the palladium intermediates. A systematic screening of solvents is recommended.

  • Additive Screening: The addition of acids or bases can influence the protonolysis step and alter the catalytic cycle.

Workflow for Optimizing Regioselectivity:

G cluster_c2 Desired Product: 2-Cyanoquinoline cluster_c4 Desired Product: 4-Cyanoquinoline start_c2 Start with this compound reagent_c2 Use TMSCN with PIDA start_c2->reagent_c2 conditions_c2 Metal-free, base-free conditions reagent_c2->conditions_c2 product_c2 Obtain 2-Cyanoquinoline conditions_c2->product_c2 start_c4 Start with Quinoline reagent_c4 Use TMSCN with Vanadium Catalyst start_c4->reagent_c4 conditions_c4 Oxidative C-H activation reagent_c4->conditions_c4 product_c4 Obtain 4-Cyanoquinoline conditions_c4->product_c4

References

Technical Support Center: Enhancing the Reactivity of Quinoline 1-Oxide in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline 1-oxide in coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my C-H activation of this compound not proceeding or giving low yields?

A1: Low reactivity in C-H activation of this compound can stem from several factors. The N-oxide functionality is crucial for activating the C-H bond, primarily at the C2 and C8 positions.[1] If you are experiencing issues, consider the following:

  • Catalyst Choice: The choice of metal catalyst is critical. Palladium catalysts, such as Pd(OAc)₂, are commonly used for C2 arylation and alkenylation.[2][3] Copper catalysts, like Cu(OAc)₂ or CuI, are often employed for amination reactions.[2]

  • Catalyst Deactivation: The catalyst can be deactivated by coordination with other functional groups in the substrate, such as a hydroxyl group. For instance, 8-hydroxyquinoline N-oxide has been reported to give poor yields in alkenylation reactions, potentially due to catalyst deactivation.[3]

  • Inadequate Oxidation: Many coupling reactions require an oxidant to regenerate the active catalytic species.[3] If you are not using a reaction where the N-oxide acts as an internal oxidant, ensure the appropriate external oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is present in the correct stoichiometry.[2]

  • Solvent Effects: The solvent can significantly influence the reaction outcome. For Pd-catalyzed alkenylation, NMP has been identified as a superior solvent.[2] For arylation reactions, solvents like DMF or toluene are often used.[2]

  • Temperature: The reaction temperature is a crucial parameter. C-H activation often requires elevated temperatures, typically ranging from 80°C to 130°C.[2]

Q2: How can I control the regioselectivity between C2 and C8 functionalization of this compound?

A2: Controlling the regioselectivity is a common challenge. The electronic and steric properties of the substrate, as well as the reaction conditions, play a significant role.

  • Catalyst and Ligand System: The choice of catalyst and ligands is a primary determinant of regioselectivity. While many palladium systems favor C2 functionalization, specific conditions can promote C8 arylation.[4][5] For instance, Pd(OAc)₂ in acetic acid has been shown to favor C8 arylation, whereas in neutral solvents like DMF, C2 arylation is predominant.[5]

  • Directing Group Influence: The N-oxide itself acts as a directing group, favoring functionalization at the C2 and C8 positions.[1] The intrinsic properties of the quinoline N-oxide substrate can influence the preferred site of reaction.

  • Solvent Choice: As mentioned, the solvent can have a profound effect on site selectivity. Acetic acid as a solvent has been demonstrated to be crucial for achieving high C8 selectivity in Pd-catalyzed arylations.[5]

  • Additives: Additives can steer the reaction towards a specific isomer. For example, the addition of PivOH has been used in some Pd-catalyzed C2 arylations.[2]

Q3: My coupling reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A3: Side reactions can lower the yield of the desired product. Common side reactions include homocoupling of the coupling partner and decomposition of starting materials or products, especially under harsh oxidative conditions.[2]

  • Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition. Careful optimization of these parameters is necessary.

  • Inert Atmosphere: Many coupling reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

  • Purity of Reagents: Using pure, anhydrous solvents and reagents is crucial to avoid side reactions. Impurities can interfere with the catalytic cycle.

  • Moderators: In some vigorous reactions, moderators like ferrous sulfate can be used to control the reaction rate and reduce charring or tar formation.[6]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed C2-Arylation
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst System Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphine-based ligands).The nature of the palladium precursor and ligand can significantly impact catalytic activity.[2]
Suboptimal Base Evaluate different inorganic or organic bases (e.g., K₂CO₃, pyridine).The base plays a crucial role in the C-H activation step.[2]
Inadequate Oxidant Ensure the correct stoichiometry of the oxidant (e.g., Ag₂CO₃, Ag₂O).The oxidant is often necessary to regenerate the active Pd(II) species from Pd(0).[2]
Incorrect Solvent Test various solvents such as toluene, DMF, or dioxane.The solvent can affect the solubility of reagents and the stability of intermediates.[2]
Issue 2: Poor Regioselectivity (C2 vs. C8)
Potential Cause Troubleshooting Step Rationale
Unfavorable Reaction Conditions for Desired Isomer To favor C8-arylation, consider using Pd(OAc)₂ in acetic acid. For C2-arylation, phosphine-free Pd catalysts in neutral solvents like DMF can be effective.The solvent and additives can strongly influence the regiochemical outcome of the reaction.[5]
Steric Hindrance If the C2 position is sterically hindered, C8 functionalization may be favored. Conversely, bulky coupling partners may favor the less hindered C2 position.Steric factors can play a significant role in determining the site of attack.
Electronic Effects Electron-donating or withdrawing groups on the quinoline N-oxide can influence the electron density at the C2 and C8 positions, thereby affecting regioselectivity.The electronic nature of the substrate can direct the electrophilic attack of the metal catalyst.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various successful coupling reactions involving this compound.

Table 1: Palladium-Catalyzed C2-Arylation of this compound

Coupling PartnerCatalyst (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl bromidePd(OAc)₂ (5)K₂CO₃ (2)Di-t-butyl-methylphosphonium tetrafluoroborate (5 mol%)Toluenereflux-~100[2]
Aryl tosylatePd(OAc)₂ (10)-Ag₂CO₃ (3), PivOH (6)DMF---[2]
BenzenePd(OAc)₂ (10)-Ag₂CO₃ (2.2)Benzene130-56[2]

Table 2: Palladium-Catalyzed C2-Alkenylation of this compound

Coupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Ethyl acrylatePd(OAc)₂ (5)NMP1102027-97[2][3]

Table 3: Copper-Catalyzed C2-Amination of this compound

Coupling PartnerCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
O-benzoyl hydroxylamineCu(OAc)₂ (10)Ag₂CO₃ (10)tert-BuOH802477[2]
PiperidineCuI (10)-Toluene50-91[2]

Experimental Protocols

General Procedure for Palladium-Catalyzed C2-Alkenylation of this compound:

To a reaction vessel charged with this compound (1 mmol), palladium acetate (5 mol%), and N-methyl-2-pyrrolidone (NMP) (1 mL), the acrylate coupling partner (5 mmol) is added. The reaction mixture is then heated to 110 °C for 20 hours. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and purified by column chromatography to afford the 2-alkenylated quinoline product.[3]

General Procedure for Copper-Catalyzed C2-Amination with Aliphatic Secondary Amines:

In a reaction tube, this compound (1 equiv) and the aliphatic secondary amine (8 equiv) are dissolved in toluene. Copper(I) iodide (10 mol%) is then added. The tube is sealed and the reaction mixture is stirred at 50 °C under an air atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the C2-aminated product.[2]

Visualizations

Experimental_Workflow_C2_Alkenylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Pd(OAc)₂ Acrylate Heating Heat to 110 °C for 20 h Reagents->Heating Solvent NMP Solvent->Heating Cooling Cool to RT Heating->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Purification Column Chromatography Dilution->Purification Product 2-Alkenylated Quinoline Purification->Product

Caption: Experimental workflow for the Pd-catalyzed C2-alkenylation of this compound.

Catalytic_Cycle_Pd_Alkenylation Pd_II Pd(II) Complex_I Aryl-Pd Complex (I) Pd_II->Complex_I + this compound - C-H Activation Complex_II Intermediate (II) Complex_I->Complex_II + Alkene Complex_III Intermediate (III) Complex_II->Complex_III β-Hydride Elimination Pd_0 Pd(0) Complex_III->Pd_0 Product 2-Alkenylated Quinoline Complex_III->Product Reductive Elimination Pd_0->Pd_II Oxidation by Alkenylated Quinoline N-oxide

Caption: Plausible catalytic cycle for the Pd-catalyzed C-H alkenylation of this compound.[3]

References

Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in quinoline derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter these hurdles in their daily experiments. Quinolines are a cornerstone scaffold in drug discovery, exhibiting a vast range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] However, their inherent aromatic and often lipophilic nature frequently leads to poor solubility, complicating biological assays, formulation development, and ultimately, therapeutic efficacy.[4][5][6]

This resource provides in-depth, practical solutions in a direct question-and-answer format, combining troubleshooting for immediate experimental problems with foundational knowledge to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the solubility challenges of quinoline derivatives and provides an overview of the strategic approaches to mitigate them.

Q1: Why are my quinoline derivatives so poorly soluble in aqueous solutions?

A1: The low aqueous solubility of most quinoline derivatives stems from a combination of their fundamental physicochemical properties.[4][6]

  • Hydrophobic Aromatic Structure: The core of a quinoline is a fused bicyclic aromatic system (a benzene ring fused to a pyridine ring), which is predominantly nonpolar and hydrophobic.[4][7] This structure prefers to interact with itself rather than with polar water molecules.

  • High Crystal Lattice Energy: The planar and rigid nature of the quinoline scaffold facilitates strong intermolecular stacking interactions (π-π stacking) in the solid state.[6] This creates a highly stable crystal lattice. A significant amount of energy is required to overcome these forces and break the crystal apart for individual molecules to be solvated by water, making the dissolution process energetically unfavorable.[6]

  • Lipophilic Substituents: The solubility can be further decreased by the presence of lipophilic (fat-loving) functional groups on the quinoline ring. These groups increase the overall nonpolar character of the molecule.[4]

Q2: What are the primary strategies to improve the solubility of my quinoline compound?

A2: A variety of effective techniques, broadly categorized as physical and chemical modifications, can be employed.[4][8] The choice depends on the specific compound and the intended application.

  • pH Adjustment: Since quinolines are typically weak bases due to the nitrogen atom in the pyridine ring, their solubility is often pH-dependent.[1][6][9] Lowering the pH of the aqueous medium protonates the nitrogen atom, forming a more soluble cationic salt.[4][5]

  • Salt Formation: Reacting the basic quinoline derivative with an acid creates a stable salt form.[4][6] Salts generally have much higher aqueous solubility and faster dissolution rates than the corresponding neutral free base.

  • Co-solvency: The addition of a water-miscible organic solvent, or co-solvent (e.g., DMSO, ethanol, PEG 400), reduces the overall polarity of the solvent system.[4][5][10] This makes the environment more favorable for dissolving hydrophobic compounds.

  • Solid Dispersions: This technique involves dispersing the quinoline compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG).[4][8][11] This creates an amorphous (non-crystalline) form of the drug, which has a higher energy state and is more soluble than the stable crystalline form.[6][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][12][13] The hydrophobic quinoline molecule can be encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex that presents a hydrophilic exterior to the aqueous environment.[4][6][13]

  • Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[10][14] Nanotechnology-based drug delivery systems like liposomes or polymeric nanoparticles can also encapsulate the drug to improve solubility and delivery.[14][15]

Q3: How do I choose the right solubility enhancement technique for my specific molecule?

A3: The selection of the most appropriate method is a critical decision that depends on several factors: the physicochemical properties of your quinoline derivative, the requirements of your experiment (e.g., in vitro assay vs. in vivo study), and the stage of drug development.[4][16] A systematic approach is recommended.

  • Characterize Your Compound: Determine key properties like pKa, logP, melting point, and thermal stability.

  • Assess Ionization: If the compound is ionizable (i.e., has a measurable pKa), pH adjustment and salt formation are often the simplest and most effective first-line strategies.[4]

  • Consider the Application: For early-stage in vitro assays, using co-solvents like DMSO is common, but the final concentration must be low enough (typically <1%) to avoid artifacts.[6] For in vivo studies, more biocompatible formulations using cyclodextrins, solid dispersions, or lipid-based systems are often necessary.[17]

  • Evaluate Advanced Options: For highly insoluble, non-ionizable compounds, more advanced techniques like solid dispersions or nanotechnology are often required to achieve the desired concentration.[17]

The following workflow provides a logical decision-making framework.

G Decision Workflow for Solubility Enhancement Start Start: Poorly Soluble Quinoline Derivative IsIonizable Is the compound ionizable? (Determine pKa) Start->IsIonizable pHDependent Is solubility pH-dependent? IsIonizable->pHDependent Yes NonIonizablePath Neutral or Very Lipophilic (High logP) IsIonizable->NonIonizablePath No pH_Adjust Strategy 1: pH Adjustment / Buffering pHDependent->pH_Adjust Yes Salt_Formation Strategy 2: Salt Formation pHDependent->Salt_Formation Consider if stable salt is needed CoSolvent Alternative for Assays: Co-solvency (e.g., DMSO, PEG) pH_Adjust->CoSolvent Can combine with Salt_Formation->CoSolvent Can combine with Solid_Dispersion Strategy 3: Solid Dispersion NonIonizablePath->Solid_Dispersion Cyclodextrin Strategy 4: Cyclodextrin Complexation NonIonizablePath->Cyclodextrin Nanotechnology Strategy 5: Nanotechnology (e.g., Nanosuspension) Solid_Dispersion->Nanotechnology If amorphous form is unstable Cyclodextrin->Nanotechnology If complexation is inefficient

Caption: Decision-making workflow for selecting a solubility enhancement technique.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My quinoline derivative precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay.
  • Probable Cause: This is a classic sign of a compound "crashing out" of solution. While your compound is soluble in 100% DMSO, its solubility in the final aqueous buffer (e.g., with 1% DMSO) is much lower. The final concentration you are targeting exceeds its thermodynamic solubility limit in that medium.[5]

  • Solutions & Causality:

    • Lower the Final Concentration: The simplest solution is to test the compound at lower concentrations to find its actual solubility limit in the assay buffer.

    • Check Final DMSO Concentration: Ensure the final DMSO percentage is as low as possible (ideally ≤0.5% for sensitive cell lines, but never exceeding 1-2%) to minimize solvent-induced artifacts.[6]

    • Modify the Buffer pH: Since most quinolines are basic, slightly lowering the pH of your final assay buffer (if your assay permits) can protonate the compound and increase its solubility.[6] Test a range (e.g., pH 6.5, 7.0) to see if it prevents precipitation without affecting your biological system.

    • Use a Co-solvent Formulation: Instead of DMSO, prepare the stock in a more aqueous-compatible co-solvent like PEG 400 or use a mixed co-solvent system (e.g., DMSO/PEG 400).[5] These can sometimes support higher final concentrations in aqueous media.

    • Employ Solubilizing Excipients: Consider pre-complexing your compound with a cyclodextrin (like HP-β-CD) before adding it to the assay buffer.[18] The complex is more soluble and less likely to precipitate upon dilution.

Issue 2: pH adjustment isn't improving my compound's solubility as expected.
  • Probable Cause: Several factors can undermine pH-based solubilization.

  • Solutions & Causality:

    • Insufficient pH Change: To effectively protonate a basic quinoline, the pH of the solution should be at least 1-2 units below its pKa.[4] Verify the pKa of your compound (experimentally or via prediction software) and confirm the final pH of your solution with a calibrated pH meter.

    • Inadequate Buffering Capacity: The buffer you are using may not be strong enough to resist the pH shift caused by adding your compound.[4] Try increasing the buffer concentration (e.g., from 10 mM to 50 mM) to better maintain the target pH.

    • "Salting Out" Effect: At very high salt or buffer concentrations, the solubility of your compound can paradoxically decrease.[4][9] This happens because an excess of ions from the buffer salts solvates water molecules, reducing the amount of "free" water available to dissolve your compound. If you suspect this, try using the minimum effective buffer concentration.

    • Common Ion Effect: If you have already formed a salt (e.g., a hydrochloride salt) and your buffer also contains chloride ions (e.g., from NaCl), the excess common ion can suppress the dissolution of your salt.[4] Consider using a buffer with a different counter-ion (e.g., a phosphate or citrate buffer).

Issue 3: I'm struggling to form a stable, soluble salt of my quinoline derivative.
  • Probable Cause: Salt formation is a delicate equilibrium influenced by pKa, solvent, and the physical properties of the resulting salt.

  • Solutions & Causality:

    • Inappropriate Acid Selection: For a stable salt to form, there should be a sufficient difference between the pKa of the base (your quinoline) and the acid. A general guideline is a ΔpKa of >3 units.[4] If you are using a weak acid, try a stronger one (e.g., methanesulfonic acid instead of acetic acid).

    • Unfavorable Solvent Choice: The ideal solvent for salt formation should dissolve the free base but have poor solubility for the resulting salt, allowing the salt to precipitate cleanly.[4] Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).

    • Hygroscopicity and Instability: The salt you've formed might be highly hygroscopic (absorbs water from the air) or chemically unstable, leading to degradation or conversion back to the free base.[4] Store the formed salt under anhydrous conditions (e.g., in a desiccator) and characterize its stability over time using techniques like XRPD or TGA.

Issue 4: My solid dispersion formulation shows poor dissolution.
  • Probable Cause: The success of a solid dispersion relies on achieving and maintaining an amorphous state and ensuring good wettability.

  • Solutions & Causality:

    • Incomplete Amorphization: The drug may not be fully molecularly dispersed in the polymer. Verify the physical state using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, you may need to increase the polymer-to-drug ratio or select a different polymer with better miscibility.[4]

    • Recrystallization During Storage: The amorphous form is thermodynamically unstable and can revert to the more stable, less soluble crystalline form over time, especially in the presence of heat or humidity. Store your solid dispersion in a cool, dry place (in a desiccator).

    • Poor Wettability: Even if dispersed in a hydrophilic carrier, the powder itself might not wet easily.[11] Incorporating a small amount of a surfactant (e.g., 0.1% SDS or Tween® 80) into the dissolution medium can significantly improve wettability and dissolution rate.[18]

Experimental Protocols

Here are step-by-step methodologies for key solubility enhancement workflows.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving both the drug and a polymer carrier in a common solvent, which is then evaporated.[19]

  • Solvent and Carrier Selection: Choose a volatile organic solvent (e.g., methanol, acetone) that readily dissolves both your quinoline derivative and the carrier polymer (e.g., PVP K30, PEG 6000).[16]

  • Dissolution: Prepare solutions of the drug and polymer separately in the chosen solvent. Then, mix them to achieve the desired drug-to-polymer weight ratio (start with 1:1, 1:3, and 1:5).

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure.[16] The goal is to form a thin, uniform film on the flask wall.

  • Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Storage: Carefully scrape the dried film from the flask. Gently grind the solid into a fine powder using a mortar and pestle.[6] Pass the powder through a sieve for uniformity and store it in a desiccator.[4]

  • Characterization: Analyze the solid dispersion using PXRD or DSC to confirm its amorphous nature.[4][6] Perform dissolution studies to compare its performance against the pure crystalline drug.

G Workflow for Solid Dispersion Preparation cluster_prep Preparation cluster_process Processing & Storage cluster_analysis Analysis Select 1. Select Solvent & Polymer Carrier Dissolve 2. Dissolve Drug & Carrier in Common Solvent Select->Dissolve Evaporate 3. Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry 4. Dry Under Vacuum (Remove Residual Solvent) Evaporate->Dry Pulverize 5. Pulverize, Sieve & Homogenize Dry->Pulverize Store 6. Store in Desiccator (Prevent Moisture) Pulverize->Store Characterize 7. Characterize (PXRD, DSC) Store->Characterize Dissolution 8. Perform Dissolution Testing Characterize->Dissolution

Caption: Experimental workflow for solid dispersion preparation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

This method is simple, economical, and avoids the use of large volumes of organic solvents.[12]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. While β-cyclodextrin is common, its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer much higher aqueous solubility and are often more effective.[4][20]

  • Mixing: Mix the quinoline derivative and the cyclodextrin (e.g., HP-β-CD) in a glass mortar at a specific molar ratio (e.g., 1:1).[4]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) dropwise to the powder mixture to form a thick, uniform paste.[4][12]

  • Trituration: Knead the paste thoroughly and vigorously for 30-60 minutes.[4] This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

  • Sieving and Storage: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a tightly sealed container to protect from moisture.[4]

  • Evaluation: Evaluate the complex for enhanced solubility and dissolution compared to the pure drug.[4]

Data Summary Table

The following table provides an illustrative comparison of the potential solubility enhancement that can be achieved with different techniques for a hypothetical, poorly soluble quinoline derivative. The actual improvement is highly compound-dependent and must be determined empirically.

TechniqueExample FormulationTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Dissolution in pH 4.0 buffer10 - 1,000xOnly for ionizable compounds; assay/animal must tolerate the pH.[5]
Co-solvency 20% PEG 400 in Water10 - 100xCo-solvent concentration must be optimized and tolerated by the biological system.[5]
Salt Formation Hydrochloride or Mesylate Salt100 - 10,000xRequires an ionizable center; salt form must be stable and non-hygroscopic.[4]
Cyclodextrin Complexation 1:1 Molar Complex with HP-β-CD50 - 5,000xDepends on the fit between drug and CD cavity; can be expensive for large scale.[4][21]
Solid Dispersion 1:5 Drug:PVP K30 Ratio50 - 10,000xRequires careful screening of polymers; physical stability of amorphous form is critical.[4]
Nanosuspension Micronized to ~200 nm particlesDissolution rate enhancementPrimarily improves dissolution kinetics, not necessarily equilibrium solubility.[10]

Visualizing Mechanisms: Cyclodextrin Complexation

The diagram below illustrates how a cyclodextrin encapsulates a poorly soluble quinoline derivative, rendering it water-soluble.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_system Aqueous Environment Quinoline Poorly Soluble Quinoline Derivative (Hydrophobic) Complex Water-Soluble Inclusion Complex Quinoline->Complex Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complexation Soluble Soluble Complex->Soluble Increased Apparent Aqueous Solubility

Caption: Encapsulation of a hydrophobic quinoline into a cyclodextrin cavity.

References

Validation & Comparative

Quinoline vs. Quinoline 1-Oxide: A Comparative Guide to Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in chemical reactivity between quinoline and its N-oxide derivative is crucial for the strategic design and synthesis of novel compounds. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivative, quinoline 1-oxide, exhibit distinct reactivity profiles that dictate their utility in organic synthesis. The presence of the N-oxide functionality in this compound significantly alters the electron distribution within the ring system, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions.

Comparative Reactivity Overview

The introduction of an oxygen atom at the nitrogen position in quinoline to form this compound has profound consequences on the molecule's electronic properties. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2-, 4-, 6-, and 8-positions. However, it also exerts an electron-withdrawing inductive effect. This dual nature leads to a unique reactivity pattern compared to the parent quinoline.

Reaction TypeQuinolineThis compoundKey Differences
Electrophilic Substitution Reacts under vigorous conditions, primarily at C5 and C8.More reactive than quinoline; substitution occurs at C4.The N-oxide group activates the pyridine ring towards electrophiles and directs substitution to the 4-position.
Nucleophilic Substitution Susceptible to attack at C2 and C4, especially with an activating group.More reactive than quinoline; readily undergoes substitution at C2 and C4.The N-oxide enhances the electrophilicity of the C2 and C4 positions, facilitating nucleophilic attack.
Cycloaddition Reactions Can participate as the azadiene component in aza-Diels-Alder reactions.Can also undergo cycloaddition reactions, with the N-oxide group influencing regioselectivity.Reactivity and selectivity in cycloadditions are altered by the electronic changes induced by the N-oxide.
Oxidation The benzene ring is susceptible to oxidation under strong conditions.The N-oxide can be synthesized by oxidation of quinoline. The N-oxide itself is more resistant to further ring oxidation.The nitrogen atom in quinoline is readily oxidized to the N-oxide.
Reduction The pyridine ring is preferentially reduced.The N-oxide group is readily reduced to regenerate the parent quinoline.The N-oxide is a useful protecting group that can be easily removed by reduction.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to provide a clear comparison of the reactivity of quinoline and this compound in key reactions.

Table 1: Electrophilic Aromatic Substitution (Nitration)
SubstrateReagentsConditionsProduct(s)Yield (%)Reference
QuinolineHNO₃, H₂SO₄0 °C5-Nitroquinoline & 8-Nitroquinoline52.3 & 47.7[1]
This compoundKNO₃, H₂SO₄Room Temp.4-Nitrothis compound~90% (qualitative)[2]
Table 2: Nucleophilic Aromatic Substitution
SubstrateNucleophileConditionsProductYield (%)Reference
2-ChloroquinolineSodium Ethoxide/EthanolReflux2-EthoxyquinolineNot specified[3]
2-Chloroquinoline1,2,4-TriazoleVarious2-(1H-1,2,4-triazol-1-yl)quinolinesVaries[4]
This compoundAmines (various)Cu(II)-catalyzed2-AminoquinolinesGood to Excellent[5]
This compoundN-sulfonyl-1,2,3-triazolesMetal-free, RTα-TriazolylquinolinesExcellent

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Nitration of Quinoline

Objective: To synthesize 5-nitroquinoline and 8-nitroquinoline via electrophilic nitration of quinoline.

Materials:

  • Quinoline

  • Concentrated Nitric Acid (fuming)

  • Concentrated Sulfuric Acid

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • To this solution, add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until basic.

  • The precipitated product is then filtered, washed with cold water, and dried.

  • The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or chromatography.[1]

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound via oxidation of quinoline.

Materials:

  • Quinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

  • Water bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve quinoline in glacial acetic acid in a round-bottom flask.

  • Heat the mixture in a water bath to 70-80 °C.

  • Slowly add 30% hydrogen peroxide to the heated solution.

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

Protocol 3: Nitration of this compound

Objective: To synthesize 4-nitrothis compound.

Procedure:

  • To a stirred solution of this compound in concentrated sulfuric acid, add potassium nitrate portion-wise at room temperature.

  • Continue stirring for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-nitrothis compound.[2]

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the reactivity of quinoline and this compound.

Electrophilic_Nitration_Workflow cluster_quinoline Quinoline Nitration cluster_quinoline1oxide This compound Nitration Quinoline Quinoline Reagents_Q HNO₃ / H₂SO₄ 0 °C Quinoline->Reagents_Q Products_Q 5-Nitroquinoline & 8-Nitroquinoline Reagents_Q->Products_Q Quinoline1Oxide This compound Reagents_QO KNO₃ / H₂SO₄ Room Temp. Quinoline1Oxide->Reagents_QO Product_QO 4-Nitrothis compound Reagents_QO->Product_QO Nucleophilic_Substitution_Logic Title Reactivity towards Nucleophiles Quinoline Quinoline (Less Reactive) Quinoline1Oxide This compound (More Reactive) Quinoline->Quinoline1Oxide Increased Reactivity Reason N-oxide group enhances electrophilicity of C2 and C4 positions Quinoline1Oxide->Reason

References

A Comparative Analysis of the Biological Activity of Quinoline 1-oxide and Other N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic N-oxides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The introduction of an N-oxide moiety to a heterocyclic scaffold can dramatically alter the parent molecule's physicochemical properties and biological functions. This guide provides a comparative overview of the biological activity of Quinoline 1-oxide against other prominent N-oxides, including Pyridine N-oxide, Phenazine N-oxides, and Quinoxaline 1,4-di-N-oxides. The comparison focuses on their anticancer and antimicrobial properties, supported by available experimental data and methodologies.

Mechanisms of Action of Heterocyclic N-Oxides

The biological activities of heterocyclic N-oxides are often attributed to several key mechanisms initiated by the N-oxide group:

  • Bioreduction and Generation of Reactive Oxygen Species (ROS): Under hypoxic conditions, often found in solid tumors, the N-oxide group can be enzymatically reduced. This process can generate reactive radical species that can lead to DNA damage and cell death.[1][2]

  • Modulation of Signaling Pathways: N-oxides and their derivatives have been shown to interfere with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4]

  • Induction of Apoptosis: Many N-oxide compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[5]

  • DNA Damage: Some N-oxides can directly or indirectly cause DNA damage, contributing to their cytotoxic effects.[1]

Comparative Anticancer Activity

While direct comparative studies testing this compound against other parent N-oxides under identical conditions are limited, data from various studies on their derivatives provide insights into their relative potencies.

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Quinoline N-oxide 7-Methyl-4-nitrothis compoundNot SpecifiedNot Specified[3]
6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1)T47D (Breast)Induces apoptosis[5]
Quinoxaline 1,4-di-N-oxide 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxideMCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS)Activity dependent on substituents[1]
3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivativeP. falciparum0.63[1]
Phenazine N-oxide 7,8-dihalogenated-1-hydroxyphenazine 5,10-dioxideMOLM-13 (AML)Increased potency[6]
Pyridine N-oxide 3-chloropyridine (in the presence of Pyridine N-oxide)V(3)Cytotoxic and clastogenic effects induced[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways in Anticancer Activity

Quinoline derivatives have been shown to induce apoptosis through the activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[5] Furthermore, inhibition of the PI3K/Akt/mTOR signaling pathway is a known mechanism for some quinoline derivatives, leading to reduced cell proliferation and survival.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_N_oxide Quinoline N-oxide Derivatives Quinoline_N_oxide->PI3K Inhibits Quinoline_N_oxide->Akt Inhibits Quinoline_N_oxide->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Quinoline N-oxide derivatives.

Comparative Antimicrobial Activity

Heterocyclic N-oxides also exhibit a broad spectrum of antimicrobial activity. Their mechanism often involves the inhibition of essential cellular processes in microorganisms.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Quinoline N-oxide Quinolyl hydrazonesVarious pathogenic strains6.25 - 100[8]
Quinoline-based hydroxyimidazolium hybridsS. aureus2[9]
Quinoline-based hydroxyimidazolium hybridsM. tuberculosis H37Rv10[9]
Quinoxaline 1,4-di-N-oxide Various derivativesM. tuberculosis & other mycobacteriaActivity reported[1]
Amidinoquinoxaline N-oxidesAnaerobic bacteriaLower than metronidazole for some derivatives[10]
Phenazine N-oxide MyxinVarious bacteria and fungiBroad-spectrum activity[6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of cell viability and proliferation in response to treatment with N-oxide compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM with 10% FBS)

  • N-oxide compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-oxide compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with N-oxide compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of N-oxide compounds against bacterial strains.[12]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • N-oxide compound stock solution

  • 96-well microplates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the N-oxide compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound and other heterocyclic N-oxides represent a promising class of bioactive molecules with significant potential in the development of new anticancer and antimicrobial agents. While direct comparative data is still emerging, the available evidence suggests that the N-oxide moiety plays a crucial role in their biological activity, often through mechanisms involving bioreduction, ROS generation, and modulation of key cellular signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective N-oxide scaffolds for therapeutic development. The experimental protocols provided in this guide offer a standardized framework for the continued investigation of these fascinating compounds.

References

A Comparative Analysis of the Carcinogenic Profiles of 4-Nitroquinoline 1-Oxide and Quinoline 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic properties of 4-nitroquinoline 1-oxide (4NQO) and this compound. While 4NQO is a well-characterized and potent carcinogen widely used in experimental cancer research, data on the direct carcinogenic activity of this compound is limited. This document summarizes the existing experimental data for both compounds to facilitate a comprehensive understanding of their relative carcinogenic potential.

Executive Summary

4-Nitrothis compound is a powerful, direct-acting carcinogen that induces a variety of tumors, most notably oral squamous cell carcinoma (OSCC) in rodents. Its carcinogenic mechanism is well-understood and involves metabolic activation to a reactive intermediate that forms DNA adducts. In contrast, the carcinogenicity of this compound is less clear. It is a known metabolite of quinoline, a compound recognized as a carcinogen that primarily induces liver tumors in animal models. However, there is a significant lack of studies that have directly assessed the carcinogenic potential of this compound when administered independently. Therefore, a direct comparison of carcinogenic potency is challenging. This guide presents the available data for a side-by-side evaluation.

Data Presentation: Quantitative Carcinogenicity Data

Table 1: Carcinogenicity of 4-Nitrothis compound (4NQO)

Animal ModelRoute of AdministrationDose and DurationTumor TypeTumor IncidenceReference
BALB/c MiceDrinking Water200 µg/ml for 20 weeks, followed by 13-20 weeks observationOral Squamous Cell Carcinoma100%[1]
C57BL/6JNarl MiceDrinking Water200 µg/mL for 8 weeksTongue Tumors (hyperplasia, papilloma, dysplasia, and carcinoma)57% (100% when co-treated with arecoline)[2]
Wistar RatsDrinking Water (Systemic)Mean of 30.2 ppm for a mean of 20.8 weeksOral TumorsSignificant tumor development[3]
Wistar RatsTopical ApplicationPainting of oral mucosa three times a week for a mean of 16.8 weeksOral TumorsSignificant tumor development[3]

Table 2: Carcinogenicity of Quinoline (Parent compound of this compound)

Animal ModelRoute of AdministrationDose and DurationTumor TypeTumor IncidenceReference
F344/DuCrj Rats (Male)Drinking Water800 ppm until week 96Hepatocellular adenomas, carcinomas; Liver hemangiomas, hemangiosarcomasSignificantly increased[4]
F344/DuCrj Rats (Female)Drinking Water600 ppmHepatocellular adenomas, carcinomas; Liver hemangiomas, hemangiosarcomasSignificantly increased[4]
Crj:BDF1 Mice (Male)Drinking Water600 ppm until week 65Liver hemangiomas, hemangiosarcomasMarkedly increased[4]
Crj:BDF1 Mice (Female)Drinking Water600 ppm until week 50Liver hemangiomas, hemangiosarcomas; Histiocytic sarcomasMarkedly increased[4]
Sprague-Dawley Rats (Male)Diet0.05%, 0.10%, 0.25% for up to 40 weeksLiver hemangioendotheliomas/hemangiosarcomasDose-dependent increase (up to 18/19 at highest dose)[5]
CD-1 Mice (Male)Intraperitoneal Injection0.25, 0.5, and 1.0 µmol on days 1, 8, and 15 of lifeHepatic Tumors71%[6]

Mechanisms of Carcinogenicity

4-Nitrothis compound (4NQO)

The carcinogenicity of 4NQO is contingent upon its metabolic activation.[7] The primary pathway involves the reduction of the nitro group to form the proximate carcinogen, 4-hydroxyaminothis compound (4HAQO).[7] This reactive metabolite can then be further esterified to form an even more reactive species that covalently binds to DNA, primarily at guanine and adenine residues, forming bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired by the nucleotide excision repair pathway.[7] Additionally, the metabolism of 4NQO can generate reactive oxygen species (ROS), contributing to oxidative DNA damage.

References

A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for the Analysis of Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of Quinoline 1-oxide

This compound, the N-oxidized metabolite of quinoline, is a molecule of significant interest in toxicology, pharmacology, and environmental science.[1] As a known metabolite, its accurate quantification in biological and environmental matrices is crucial for understanding the metabolic fate and potential carcinogenicity of its parent compound.[2] However, the chemical properties of this compound—specifically its high polarity, low volatility, and thermal instability—present a distinct analytical challenge.[2][3]

This guide provides an in-depth, data-driven comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the core principles of each technique, present head-to-head performance comparisons, and provide validated experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Core Principles: Choosing the Right Separation Science

The fundamental difference between HPLC and GC-MS lies in the state of the mobile phase used to transport the analyte through the analytical column. This distinction is the primary determinant of their suitability for a given compound.

High-Performance Liquid Chromatography (HPLC): The Power of Liquid Phase Separation

HPLC utilizes a liquid mobile phase to separate components of a mixture.[4] This makes it exceptionally well-suited for compounds that are non-volatile or thermally labile, as the entire process occurs at or near ambient temperature.[5] For polar compounds like this compound, Reverse-Phase (RP-HPLC) is the dominant mode of separation. In RP-HPLC, the analyte partitions between a polar liquid mobile phase and a non-polar stationary phase (typically C18).[6] The high polarity of this compound results in weak retention on standard C18 columns, often necessitating mobile phase modifiers or specialized columns to achieve adequate separation.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): Volatility is Key

GC-MS is a premier technique for analyzing compounds that are volatile and thermally stable.[4] The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through the column.[4] The inherent properties of this compound—low volatility and susceptibility to thermal degradation—make its direct analysis by GC-MS highly problematic.[2][3] The high temperatures required for vaporization would likely cause the N-oxide to decompose before it ever reaches the detector.

To overcome this limitation, a chemical modification step known as derivatization is mandatory.[3][7] Derivatization converts the analyte into a more volatile and thermally stable form suitable for GC analysis.[7] For N-oxides, this typically involves a reduction of the N-O bond, converting the polar N-oxide back to its less polar tertiary amine precursor (in this case, quinoline).[3][8] This makes the analysis an indirect measurement.

Head-to-Head Comparison: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS is not merely a matter of preference but a decision dictated by the analyte's chemistry and the analytical objectives.

FeatureHPLC (specifically RP-HPLC)GC-MSCausality & Expert Insight
Direct Analysis Yes No HPLC analyzes the intact this compound molecule. GC-MS requires chemical reduction to quinoline, making it an indirect "sum parameter" method that measures the parent compound.[8]
Sample Preparation Simple: Dilution, filtration.[9][10]Complex: Multi-step chemical derivatization (reduction, extraction, and potentially silylation if other functional groups are present) is required.[3]The need for derivatization in GC-MS adds significant time, potential for sample loss, and sources of analytical error.[11]
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.Poor for the native compound; suitable only after derivatization.HPLC operates at low temperatures, preserving the integrity of thermally sensitive molecules like N-oxides.[2] GC's high injector temperatures would degrade the analyte.[2]
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS/MS).High, with excellent sensitivity from the MS detector for the derivatized product.While both can be sensitive, LC-MS/MS is widely regarded as the gold standard for N-oxide analysis due to its direct detection and high specificity.[8]
Selectivity Good with UV detection; Excellent with MS detection.Excellent due to mass spectral identification.The mass spectrometer in both techniques provides a unique chemical fingerprint, ensuring high confidence in compound identification.
Analysis Time Shorter overall workflow.Longer overall workflow due to the mandatory derivatization step.While individual chromatographic runs may be comparable, the 45-60 minute heating step for derivatization makes the GC-MS workflow significantly longer per sample.[3]
Cost & Accessibility HPLC with UV detection is widely available and cost-effective. LC-MS systems are more expensive.GC-MS systems are common but the cost of derivatization reagents adds to the per-sample cost.[11]For routine quantification without the need for mass confirmation, HPLC-UV offers a robust and economical solution.[8]

Validated Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Analysis of this compound

This method allows for the direct quantification of intact this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample material in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
  • Vortex thoroughly to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter to remove particulates and protect the HPLC column.[10]

2. HPLC-UV Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase:
  • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[12][13]
  • Solvent B: Acetonitrile.
  • Gradient: A typical gradient would start at 5% B, ramping to 95% B to elute the compound and wash the column.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (empirically determined, typically around 225-230 nm).

Protocol 2: GC-MS Analysis of this compound (Indirect)

This method quantifies this compound by converting it to quinoline prior to analysis.

1. Sample Preparation & Derivatization:

  • Reconstitute the sample extract in 1 mL of 2 M Hydrochloric Acid (HCl).
  • Add approximately 20-30 mg of zinc dust to the solution to act as a reducing agent.[3]
  • Vortex and allow the reaction to proceed for 30 minutes to ensure complete reduction of the N-oxide to quinoline.
  • Centrifuge to pellet the excess zinc dust.
  • Carefully transfer the supernatant to a clean tube.
  • Make the solution alkaline (pH 9-10) with ammonium hydroxide.
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., toluene or ethyl acetate) to isolate the resulting quinoline.[14]
  • The organic layer is now ready for injection into the GC-MS.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[8]
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Initial temperature of 90°C, hold for 2 min, then ramp to 260°C at 20°C/min.[15]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for quinoline (m/z 129, 102).[14]

Visualizing the Workflows

The following diagrams illustrate the distinct analytical pathways for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis dissolve Dissolve Sample filtrate Filter (0.22 µm) dissolve->filtrate Remove Particulates hplc HPLC System (C18 Column) filtrate->hplc Inject detector UV/PDA Detector hplc->detector Separation data Data Acquisition & Quantification detector->data

Caption: Experimental workflow for the direct analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Derivatization (Indirect Method) cluster_analysis GC-MS Analysis sample Sample in Acid reduction Add Zinc Dust (Reduction Step) sample->reduction Convert N-Oxide to Quinoline extraction LLE Extraction reduction->extraction Isolate Quinoline gcms GC-MS System extraction->gcms Inject ms Mass Spectrometer gcms->ms Separation & Ionization data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the indirect analysis of this compound by GC-MS.

Conclusion and Recommendations

For the analysis of this compound, HPLC is the demonstrably superior technique . Its ability to analyze the polar, thermally labile N-oxide directly, coupled with a simpler and faster sample preparation workflow, makes it more robust, accurate, and efficient. When coupled with mass spectrometry (LC-MS/MS), it provides unparalleled sensitivity and specificity, solidifying its status as the gold standard for this class of compounds.[8]

GC-MS , while a powerful analytical tool, is fundamentally ill-suited for the direct analysis of this compound. The mandatory, multi-step derivatization process introduces complexity, potential for error, and significantly increases the overall analysis time. It should only be considered a viable alternative if HPLC or LC-MS instrumentation is unavailable and the limitations of an indirect measurement are acceptable for the research question.

Recommendation for Researchers: Prioritize the development of an HPLC-UV or, for trace-level analysis, an LC-MS/MS method for the quantification of this compound. This approach will yield the most reliable, reproducible, and scientifically defensible data.

References

A Researcher's Guide to Quinoline Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in chemical research and drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. As a "privileged structure," it is integral to a vast number of pharmaceuticals. The selection of an appropriate synthetic route is therefore a critical decision that influences efficiency, yield, and the feasibility of creating complex derivatives. This guide offers an objective comparison of five classical and widely-employed methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. The comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform laboratory practice.

Comparative Overview of Quinoline Synthesis Methods

The optimal synthesis route is determined by a balance of factors including the desired substitution pattern, the availability and cost of starting materials, and the required reaction conditions. The following table provides a high-level comparison of the key characteristics of each method.

FeatureSkraup SynthesisDoebner-von Miller ReactionCombes SynthesisConrad-Limpach-Knorr SynthesisFriedländer Synthesis
Primary Reactants Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[1][2]Aniline, α,β-unsaturated aldehyde or ketone[3][4]Aniline, β-diketone[2][5]Aniline, β-ketoester[2][6]2-Aminoaryl aldehyde or ketone, compound with an α-methylene group[7][8]
Typical Conditions Harsh: strongly acidic, high temperatures (>150°C), highly exothermic[7][9]Acid-catalyzed (Brønsted or Lewis acids)[4][10]Strong acid catalysis (e.g., H₂SO₄, PPA)[3][5]Temperature-dependent; lower temps for 4-hydroxyquinolines, higher for 2-hydroxyquinolines[2][6]Versatile: can be acid- or base-catalyzed, sometimes under neutral or solvent-free conditions[7][8]
Typical Products Unsubstituted or benzene-ring substituted quinolines[11]Quinolines with substituents on the pyridine ring[4][11]2,4-Disubstituted quinolines[5][11]4-Hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr)[6]Polysubstituted quinolines[8][11]
Key Advantages Uses readily available and inexpensive starting materials[11]Generally provides cleaner reactions and better yields than the Skraup synthesis[11]Good yields for synthesizing 2,4-disubstituted quinolines[11]Reliable method for producing 4-hydroxyquinolines and 2-hydroxyquinolines[6]High versatility, broad substrate scope, and generally good to excellent yields[7]
Key Disadvantages Often low yields, harsh/hazardous conditions, and formation of tarry byproducts[7][11]Use of unsymmetrical ketones can lead to mixtures of regioisomers[11]Limited to 2,4-disubstitution patterns[5]Requires careful temperature control to ensure regioselectivity[6]Starting 2-aminoaryl aldehydes/ketones can be difficult to access[7]

Quantitative Data Summary

The yield of any given reaction is highly dependent on the specific substrates and conditions used. The following table summarizes representative experimental data for each synthesis method to provide a quantitative basis for comparison.

Disclaimer: The data presented below is collated from various sources and is intended for comparative purposes. Yields are not directly comparable unless reaction conditions and substrates are identical.

Synthesis MethodReactantsCatalyst / ConditionsTime (h)Temp (°C)Yield (%)Reference
Skraup Synthesis Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄5Reflux70-74[7]
3-Nitro-4-aminoanisole, GlycerolH₂SO₄, As₂O₅7-8120-12360-65[1]
Doebner-von Miller p-Hydroxyaniline, Methyl vinyl ketoneFeCl₃, then ZnCl₂--23[12]
4-Isopropylaniline, PulegoneI₂, Toluene13Reflux41[13]
Combes Synthesis m-Chloroaniline, Acetylacetone----[14]
β-Naphthylamine, Acetylacetone----[14]
Conrad-Limpach m-Iodoaniline, α-Oxalpropionic esterDiphenyl ether-240-25032[15]
Aniline, Diethyl benzoylmalonateDowtherm A-25065[16]
Friedländer Synthesis 2-Aminobenzaldehyde, Acetone10% aq. NaOH12Room Temp70[7]
2-Aminobenzophenone, AcetoneKOH, Ethanol2Reflux95[17]

Detailed Methodologies and Experimental Protocols

This section provides a detailed examination of each synthesis method, including its mechanism and a representative experimental protocol.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent. The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a Michael addition of the aniline to the acrolein, cyclization, dehydration, and finally, oxidation to form the aromatic quinoline ring.[2][9]

Skraup_Synthesis Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Michael Addition Glycerol Glycerol H2SO4 H₂SO₄ / Δ Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein -2H₂O Acrolein->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline Oxidation

Reaction pathway of the Skraup Synthesis.

Experimental Protocol (Synthesis of Quinoline) Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[7]

  • Materials:

    • Aniline (93 g, 1.0 mole)

    • Glycerol (240 g, 2.6 moles)

    • Nitrobenzene (61.5 g, 0.5 mole)

    • Concentrated Sulfuric Acid (100 mL)

    • Ferrous sulfate heptahydrate (10 g)

  • Procedure:

    • In a 2-L round-bottom flask fitted with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Slowly, and with cooling, add the concentrated sulfuric acid in portions.

    • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[9] If it becomes too vigorous, temporary cooling may be required.

    • Once the initial exothermic reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and then carefully pour it into a large beaker containing 1 L of water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline. Unreacted nitrobenzene and aniline will co-distill.

    • Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove residual aniline.

    • Make the acidic aqueous layer basic with sodium hydroxide to recover any dissolved quinoline, and combine it with the main organic layer.

    • Dry the crude quinoline over anhydrous sodium sulfate and purify by fractional distillation.

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines substituted on the pyridine ring. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[4][10]

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1,4-Addition Unsat_Ketone α,β-Unsaturated Aldehyde/Ketone Unsat_Ketone->MichaelAdduct SchiffBase Schiff Base/ Enamine Intermediate MichaelAdduct->SchiffBase Condensation with 2nd Aniline Dihydroquinoline Dihydroquinoline SchiffBase->Dihydroquinoline Electrophilic Cyclization Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation/ Aromatization

General pathway of the Doebner-von Miller Reaction.

Experimental Protocol (General) Reference: Adapted from general procedures.[11]

  • Materials:

    • Aniline (or substituted aniline)

    • α,β-Unsaturated aldehyde or ketone

    • Concentrated Hydrochloric Acid (or other acid catalyst)

    • Ethanol (or other suitable solvent)

  • Procedure:

    • Dissolve the aniline in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the strong acid catalyst with stirring.

    • Add the α,β-unsaturated carbonyl compound to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring completion by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the mixture into ice water.

    • Basify the solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) until alkaline.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. The reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.[3][5]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration (-H₂O)

Reaction pathway of the Combes Synthesis.

Experimental Protocol (General) Reference: Adapted from general procedures.[2]

  • Materials:

    • Aniline (or substituted aniline)

    • β-Diketone (e.g., acetylacetone)

    • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Procedure:

    • Carefully mix the aniline and the β-diketone in a reaction vessel. The initial condensation may be exothermic.

    • Once the initial reaction subsides, slowly and with cooling, add the acid catalyst.

    • Heat the mixture, typically to around 100-150°C, for several hours until the cyclization is complete (monitor by TLC).

    • Allow the mixture to cool and carefully pour it onto crushed ice.

    • Neutralize the solution with a strong base, such as concentrated ammonium hydroxide.

    • The product may precipitate or can be extracted with a suitable organic solvent.

    • Isolate the crude product by filtration or separation of the organic layer.

    • Purify the product by recrystallization or column chromatography.

Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. The reaction outcome is highly dependent on temperature. At lower temperatures, a Michael-type addition occurs to form a β-aminoacrylate, which cyclizes upon heating to yield a 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures, anilide formation is favored, which then cyclizes to produce a 2-hydroxyquinoline (Knorr product).[2][6]

CLK_Synthesis Reactants Aniline + β-Ketoester Aminoacrylate β-Aminoacrylate (Kinetic Product) Reactants->Aminoacrylate Low Temp. (e.g., RT) Anilide β-Ketoanilide (Thermodynamic Product) Reactants->Anilide High Temp. (e.g., >140°C) Quinoline4 4-Hydroxyquinoline Aminoacrylate->Quinoline4 Heat (Cyclization) (Conrad-Limpach) Quinoline2 2-Hydroxyquinoline Anilide->Quinoline2 Heat (Cyclization) (Knorr)

Temperature-dependent pathways of the Conrad-Limpach-Knorr Synthesis.

Experimental Protocol (Conrad-Limpach for 4-Hydroxyquinolines) Reference: Adapted from general procedures.[6]

  • Materials:

    • Aniline (or substituted aniline)

    • β-Ketoester (e.g., ethyl acetoacetate)

    • Inert, high-boiling solvent (e.g., mineral oil, diphenyl ether)

  • Procedure:

    • Mix the aniline and β-ketoester, often with a catalytic amount of acid (e.g., HCl), at or slightly above room temperature to form the enamine intermediate (β-aminoacrylate). This step may be performed without solvent.

    • Add the high-boiling inert solvent to the intermediate.

    • Heat the mixture to a high temperature (typically ~250°C) for the cyclization step.

    • The reaction is heated for a period ranging from minutes to hours.

    • After cooling, the reaction mixture is often diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

    • The solid product is collected by filtration and washed with solvent to remove the high-boiling mineral oil.

    • Further purification can be achieved by recrystallization.

Friedländer Synthesis

The Friedländer synthesis is a highly versatile method that produces quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester). The reaction can be catalyzed by either acid or base and is known for its high yields and broad substrate scope.[7][8]

Friedlander_Synthesis AminoKetone 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoKetone->AldolAdduct Aldol Condensation SchiffBase Schiff Base AminoKetone->SchiffBase Schiff Base Formation MethyleneCompound α-Methylene Compound MethyleneCompound->AldolAdduct MethyleneCompound->SchiffBase Quinoline Substituted Quinoline AldolAdduct->Quinoline Cyclization & Dehydration SchiffBase->Quinoline Intramolecular Aldol & Dehydration

Alternative mechanistic pathways of the Friedländer Synthesis.

Experimental Protocol (Synthesis of 2-Methylquinoline) Reference: Organic Syntheses, Coll. Vol. 3, p. 56 (1955).[7]

  • Materials:

    • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

    • Acetone (58 g, 1.0 mole)

    • 10% aqueous Sodium Hydroxide solution (10 mL)

  • Procedure:

    • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

    • Add the 10% sodium hydroxide solution and swirl the mixture to ensure it is homogenous.

    • Allow the mixture to stand at room temperature for 12 hours. During this time, the product will crystallize from the solution.

    • Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.

    • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

Logical Workflow for Method Selection

Choosing the right synthesis method is crucial for success. The following diagram illustrates a decision-making workflow based on the desired product and available starting materials.

Decision workflow for selecting a quinoline synthesis method.

References

Quinoline N-Oxide Derivatives: A Comparative Guide to Their Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] The introduction of an N-oxide moiety can significantly modulate the physicochemical and biological properties of these compounds, often leading to enhanced anticancer efficacy and novel mechanisms of action. This guide provides a comparative analysis of the preclinical efficacy of various quinoline N-oxide derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform further research and development in oncology.

Comparative Anticancer Activity of Quinoline N-Oxide Derivatives

The in vitro cytotoxic activity of quinoline N-oxide derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serve as a quantitative measure of their potency.

ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Isoquinolinequinone N-Oxides Compound 25 (C(6) isomer)NCI-H460 (Lung)0.35
Compound 24 (C(7) isomer)NCI-H460 (Lung)0.75
Compound 2 (C(6) isomer)NCI-H460/R (MDR Lung)0.53
Compound 1 (C(7) isomer)NCI-H460/R (MDR Lung)1.22
Quinoline-Chalcone N-Oxides Compound 59MCF-7 (Breast)Most Active in Series[3]
Compound 59TK-10 (Renal)Most Active in Series[3]
Compound 60Leukemic cells (Jurkat, HL60)Active[3]
Compound 61Leukemic cells (Jurkat, HL60)Active[3]
Podophyllotoxin-Quinoline-Chalcone Hybrids Compound 62A-549 (Lung)2.2 - 15.4[3]
Compound 62A375 (Melanoma)2.2 - 15.4[3]
Compound 62MCF-7 (Breast)2.2 - 15.4[3]
Compound 62HT-29 (Colon)2.2 - 15.4[3]
Compound 62ACHN (Renal)2.2 - 15.4[3]

Mechanisms of Action and Signaling Pathways

Quinoline N-oxide derivatives exert their anticancer effects through diverse mechanisms, including the induction of reactive oxygen species (ROS) and the modulation of critical cellular signaling pathways.[4][5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A prominent mechanism of action for some quinoline N-oxide derivatives is the inhibition of the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6] By inhibiting key kinases like PI3K and mTOR, these compounds disrupt downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Metabolism Cell Survival, Proliferation, Metabolism mTOR->Cell Survival, Proliferation, Metabolism Quinoline N-Oxide Derivatives Quinoline N-Oxide Derivatives Quinoline N-Oxide Derivatives->PI3K Quinoline N-Oxide Derivatives->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Reactive Oxygen Species (ROS)

Several quinoline N-oxide derivatives, particularly isoquinolinequinone N-oxides, are capable of inducing the production of reactive oxygen species (ROS) within cancer cells.[4] This is often linked to their redox potentials. The resulting oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death.

Experimental Protocols

To facilitate the replication and validation of the findings, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the calculation of IC50 values for quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of Quinoline N-Oxide Derivatives. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Remove the medium and add DMSO to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with quinoline N-oxide derivatives using propidium iodide (PI) staining and flow cytometry.

Cell_Cycle_Analysis_Workflow A 1. Seed cells in 6-well plates and treat with compounds for 24-48 hours. B 2. Harvest cells by trypsinization and wash with PBS. A->B C 3. Fix cells in cold 70% ethanol and store at -20°C. B->C D 4. Wash fixed cells with PBS. C->D E 5. Resuspend cells in PBS containing RNase A and Propidium Iodide (PI). D->E F 6. Incubate in the dark for 30 minutes at room temperature. E->F G 7. Analyze DNA content using a flow cytometer. F->G H 8. Determine the percentage of cells in G0/G1, S, and G2/M phases. G->H

Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Intracellular ROS Detection

This protocol details the measurement of intracellular ROS levels in cancer cells treated with quinoline N-oxide derivatives using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

ROS_Detection_Workflow A 1. Seed cells in a black 96-well plate. B 2. Treat cells with Quinoline N-Oxide Derivatives for the desired time. A->B C 3. Remove treatment medium and incubate with 10 µM DCFH-DA in serum-free medium. B->C D 4. Incubate for 30 minutes at 37°C. C->D E 5. Wash cells with PBS. D->E F 6. Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader. E->F G 7. Quantify the relative ROS production. F->G

Workflow for intracellular ROS detection using DCFH-DA.

Detailed Protocol:

  • Cell Treatment: Seed cells in a black 96-well plate and treat with quinoline N-oxide derivatives for the desired time.

  • Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Discard the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Quantify the relative ROS production by comparing the fluorescence intensity of treated cells to that of control cells.

References

Structure-Activity Relationship of Substituted Quinoline N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline N-oxides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The introduction of an N-oxide moiety to the quinoline scaffold fundamentally alters its electronic properties, often leading to enhanced biological efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline N-oxides, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Cellular Proliferation

Substituted quinoline N-oxides have emerged as potent anticancer agents, exhibiting significant cytotoxicity against various cancer cell lines.[1] Their mechanism of action is often linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[2]

Quantitative Anticancer Activity Data

The anticancer potency of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the cytotoxic activities of representative substituted quinoline derivatives.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Quinoline Derivative 1 2-phenyl, 6-chloroPC3 (Prostate)31.37[3]
Quinoline Derivative 2 2-phenyl, 6-bromoHeLa (Cervical)8.3[3]
Quinoline Derivative 3 2-(3,4-methylenedioxyphenyl), 6-chloroPC3 (Prostate)34.34[3]
7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione 7-acetamido, 2-(8'-quinolinyl)MDA468-NQ16 (Breast)High nanomolar range[4]
7-amino-2-(2-pyridinyl)quinoline-5,8-dione 7-amino, 2-(2-pyridinyl)MDA468-NQ16 (Breast)High nanomolar range[4]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) 6-(4-phenoxyphenyl), 4-phenylaminoHL-60 (Leukemia)0.064 (mTOR inhibition)[2][5]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at C-2: The introduction of aryl groups at the C-2 position of the quinoline ring appears to be a favorable modification for anticancer activity.[3]

  • Substitution on the Benzenoid Ring: The nature and position of substituents on the benzene part of the quinoline scaffold significantly influence cytotoxicity. For instance, halogen substitutions at C-6 have been shown to be effective.[3]

  • Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of quinoline derivatives and their cytotoxic effects, with more lipophilic compounds generally exhibiting lower IC50 values.[3]

  • Targeting NQO1: Some quinoline-5,8-diones show selective cytotoxicity toward cancer cells expressing NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting a bioreductive activation mechanism.[4]

  • PI3K/mTOR Inhibition: Specific substitutions, such as the 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine, have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][5]

Antimicrobial Activity: Combating Pathogenic Microbes

In an era of rising antimicrobial resistance, substituted quinoline N-oxides have demonstrated considerable promise as antibacterial and antifungal agents.[1] Their mechanism of action is believed to involve the inhibition of essential cellular processes in microorganisms.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The table below presents MIC values for selected substituted quinoline derivatives against various pathogens.

CompoundSubstituent(s)MicroorganismMIC (µg/mL)Reference
Quinolinequinone 1 (QQ1) -Staphylococcus aureus1.22[6]
Quinolinequinone 2 (QQ2) -Clinically resistant Staphylococcus spp.1.22–9.76[6]
Quinolinequinone 6 (QQ6) -Enterococcus faecalis4.88[6]
6-amino-4-methyl-1H-quinoline-2-one derivative 6-amino, 4-methyl, 2-oxo, various sulfonyl/benzoyl/propargyl at 6-aminoBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[7]
4-hydroxy-3-iodo-quinol-2-one 4-hydroxy, 3-iodo, 2-oxoMRSA0.049 - 0.097[8]
Quinoline-thiazole derivative (4g) -S. aureus7.81[3]
Quinoline-thiazole derivative (4m) -S. aureus7.81[3]
Quinoline-thiazole derivative (4n) -S. aureus62.50[3]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Gram-Positive vs. Gram-Negative Activity: Many quinoline derivatives, particularly quinolinequinones, exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria.[6]

  • Specific Substitutions: The introduction of specific moieties, such as thiazole rings, can confer significant antibacterial activity against strains like S. aureus.

  • Halogenation: The presence of a halogen, such as iodine at the C-3 position in 4-hydroxy-quinol-2-ones, has been shown to result in potent activity against methicillin-resistant S. aureus (MRSA).[8]

  • Hybrid Molecules: The combination of the quinoline scaffold with other antimicrobial pharmacophores can lead to synergistic effects and broader-spectrum activity.

Experimental Protocols

Synthesis of Substituted Quinoline N-Oxides: A Generalized Approach

A common method for the synthesis of substituted quinoline N-oxides involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1] These precursors can be obtained through the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation.[1] This synthetic strategy allows for the introduction of a diverse range of substituents on the quinoline ring.

Synthetic_Workflow_for_Substituted_Quinoline_N-Oxides Start Nitroarenes Step1 Vicarious Nucleophilic Substitution (VNS) with Chloroacetonitrile Start->Step1 Intermediate1 o-Nitroarylacetonitriles Step1->Intermediate1 Step2 Knoevenagel Condensation with Aldehydes/Ketones Intermediate1->Step2 Intermediate2 Alkylidene Derivatives Step2->Intermediate2 Step3 Base-induced Cyclization Intermediate2->Step3 Product Substituted Quinoline N-Oxides Step3->Product

A generalized synthetic workflow for substituted quinoline N-oxides.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline N-oxide compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Quinoline N-Oxide Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline N-oxide compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Inhibition: PI3K/Akt/mTOR Pathway

Certain substituted quinoline N-oxides have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][9]

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt activates QNO Substituted Quinoline N-Oxide QNO->PI3K inhibits QNO->mTORC1 inhibits QNO->mTORC2 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by substituted quinoline N-oxides.

References

A Comparative Guide to the Anticancer Activity of Quinoline and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its synthetic accessibility and diverse biological activities have made it a focal point for the development of novel anticancer compounds.[2] A key modification to this scaffold is the introduction of an N-oxide functionality, a chemical alteration that can profoundly influence the molecule's physicochemical properties and biological efficacy.[3] This guide provides a comprehensive comparison of the anticancer activity of quinoline and its N-oxide derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for more effective cancer therapies.

The Chemical Rationale: Why Introduce an N-oxide?

The transformation of a quinoline to a quinoline N-oxide is not merely an academic exercise. The introduction of the N-oxide group alters the electronic properties of the quinoline ring system, often leading to enhanced biological activity.[4] This modification can increase the compound's polarity, affecting its solubility and ability to interact with biological targets. Furthermore, the N-oxide moiety can act as a directing group in further chemical syntheses, allowing for the regioselective functionalization of the quinoline core to generate novel analogs with potentially improved therapeutic profiles.[5] From a mechanistic standpoint, the N-oxide can influence the molecule's redox potential, which is particularly relevant for anticancer compounds that exert their effects through the generation of reactive oxygen species (ROS) or by interacting with cellular redox systems.

Comparative Anticancer Activity: A Quantitative Look

The most direct way to assess the impact of the N-oxide functional group is through a head-to-head comparison of the cytotoxic effects of a parent quinoline compound and its corresponding N-oxide derivative against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

Below is a summary of comparative IC50 values for representative quinoline and quinoline N-oxide derivatives from the literature.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Isoquinolinequinone N-Oxides Compound 25 (C(6) isomer)NCI-H460 (Lung)0.35[3]
Compound 24 (C(7) isomer)NCI-H460 (Lung)0.75[3]
Compound 2 (C(6) isomer)NCI-H460/R (MDR Lung)0.53[3]
Compound 1 (C(7) isomer)NCI-H460/R (MDR Lung)1.22[3]
Quinoline-Chalcone Hybrids Compound 59 (N-oxide chalcone)MCF-7 (Breast)More Active[3]
Compound 57 (parent chalcone)MCF-7 (Breast)Less Active[3]
Compound 59 (N-oxide chalcone)TK-10 (Renal)More Active[3]
Compound 57 (parent chalcone)TK-10 (Renal)Less Active[3]
Methylated Quinolines 4-MethylquinolineTumor-initiating activityComparable to parent[6]
8-Hydroxyquinolines 8-Hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[7]
5,7-Diiodo-8-hydroxyquinoline (IIQ)Raji (B-cell lymphoma)~6[7]

*Note: A direct quantitative comparison for compounds 57 and 59 was not available in the provided search results, but both were highlighted as the most active in their respective series against MCF-7 and TK-10 cell lines.[3]

These data, while not exhaustive, suggest that the introduction of an N-oxide moiety can, in some cases, significantly enhance the anticancer potency of quinoline derivatives. The increased activity of isoquinolinequinone N-oxides, particularly against multidrug-resistant (MDR) lung cancer cells, highlights the potential of this modification to overcome common mechanisms of drug resistance.[3]

Unraveling the Mechanism: How do they Kill Cancer Cells?

The anticancer effects of quinoline and its N-oxide derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.[8]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many quinoline-based compounds have been shown to trigger this process.[9] The introduction of an N-oxide can modulate this activity. For instance, some quinoline derivatives induce apoptosis through the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.[7] The N-oxide functionality may enhance the compound's ability to interact with components of the apoptotic machinery or to generate cellular stress signals that initiate apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Quinoline derivatives have been reported to induce cell cycle arrest at various phases, thereby halting cancer cell proliferation.[9] For example, some compounds cause an accumulation of cells in the G2/M phase of the cell cycle.[10] The N-oxide moiety can influence the potency and specificity of this cell cycle arrest.

Delving into Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[3] The N-oxide group can potentially enhance the interaction of the quinoline scaffold with the ATP-binding pocket of kinases within this pathway, such as PI3K and mTOR, leading to more potent inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_N_Oxide Quinoline N-Oxide Quinoline_N_Oxide->PI3K Inhibits Quinoline_N_Oxide->Akt Inhibits Quinoline_N_Oxide->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the reproducible evaluation of quinoline and quinoline N-oxide derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of Quinoline N-oxide

This protocol provides a general method for the N-oxidation of a quinoline derivative.

Causality Behind Experimental Choices:

  • Peracetic acid is a common and effective oxidizing agent for the N-oxidation of heterocyclic compounds like quinoline.

  • Removal of acetic acid in vacuo is necessary to purify the product.

  • Washing with saturated sodium bicarbonate solution neutralizes any remaining acetic acid.

  • Trituration with ether helps to precipitate the solid quinoline N-oxide, which is often less soluble in ether than the starting quinoline.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the starting quinoline (1 equivalent) in a suitable solvent such as methylene chloride.

  • Cool the solution in an ice bath.

  • Slowly add peracetic acid (1 equivalent, ~40% in acetic acid) dropwise to the stirred solution.[11]

  • Allow the reaction mixture to stir at room temperature for 2 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the bulk of the acetic acid under reduced pressure.[11]

  • Dissolve the resulting residue in methylene chloride and wash twice with a saturated aqueous solution of sodium bicarbonate.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.[11]

  • Triturate the residue with diethyl ether to induce precipitation of the quinoline N-oxide.[11]

  • Collect the solid product by filtration and dry under vacuum.

Synthesis_Workflow Start Start: Quinoline Derivative Reaction Reaction: + Peracetic Acid in CH2Cl2, 2h, RT Start->Reaction Workup Workup: 1. Evaporation 2. NaHCO3 wash 3. Drying Reaction->Workup Purification Purification: Trituration with Ether & Filtration Workup->Purification End End Product: Quinoline N-Oxide Purification->End

Caption: Experimental workflow for the synthesis of quinoline N-oxide.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and proliferation.

Causality Behind Experimental Choices:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • DMSO (Dimethyl sulfoxide) is used to solubilize the formazan crystals for spectrophotometric analysis.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline and quinoline N-oxide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices:

  • Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline and quinoline N-oxide derivatives for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence indicates apoptosis, while PI fluorescence indicates loss of membrane integrity.

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Causality Behind Experimental Choices:

  • Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.

  • RNase A is used to degrade RNA, ensuring that PI staining is specific to DNA.

  • Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline and quinoline N-oxide derivatives for 24-48 hours.[3]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Anticancer_Assay_Workflow Start Start: Quinoline & Quinoline N-Oxide Compounds Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Induction (Annexin V/PI Assay) Start->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle Data Data Analysis & Comparison Cytotoxicity->Data Mechanism Mechanism of Action (e.g., Western Blot for PI3K/Akt pathway) Apoptosis->Mechanism CellCycle->Mechanism Mechanism->Data

Caption: A comparative experimental workflow for assessing anticancer activity.

Conclusion: The N-oxide as a Promising Modification

The introduction of an N-oxide moiety to the quinoline scaffold represents a viable strategy for enhancing anticancer activity. The available data suggests that quinoline N-oxides can exhibit superior cytotoxicity, particularly against drug-resistant cancer cell lines, compared to their parent compounds. This enhanced activity is likely due to a combination of altered physicochemical properties and modulation of key biological processes such as apoptosis and cell cycle progression, potentially through enhanced inhibition of signaling pathways like PI3K/Akt/mTOR. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel quinoline and quinoline N-oxide derivatives, paving the way for the development of more effective and targeted cancer therapies.

References

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of pharmaceutical compounds is a critical aspect of quality control. The quinoline scaffold, a key component in numerous pharmaceuticals, necessitates robust analytical methods to detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. This guide provides an objective comparison of validated stability-indicating HPLC methods for different quinoline compounds, supported by experimental data, to aid in the selection and development of appropriate analytical strategies.

Comparative Analysis of Validated HPLC Methods

The validation of a stability-indicating HPLC method involves the evaluation of several key parameters to ensure its suitability for its intended purpose. The following tables summarize the performance characteristics of published methods for two representative quinoline compounds: Ciprofloxacin (a fluoroquinolone) and Quinine (a cinchona alkaloid).

Table 1: Comparison of Chromatographic Conditions and System Suitability

ParameterMethod 1: Ciprofloxacin HClMethod 2: Quinine Sulfate
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric acid and Methanol (70:30, v/v)0.1 M Ammonium acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35, v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min
Detection Fluorescence (Ex: 278 nm, Em: 455 nm)UV at 330 nm
Retention Time Not Specified~7.73 min
Tailing Factor Not Specified< 2.0
Theoretical Plates Not Specified> 2000

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1: Ciprofloxacin HClMethod 2: Quinine Sulfate
Linearity Range 50 - 250 ng/mL0.08 - 600.00 µg/mL
Correlation Coefficient (r²) 0.99180.9999
Accuracy (% Recovery) Not Specified99.83 ± 0.92%
Precision (% RSD) < 2.0% (Intra-day and Inter-day)< 1.09%
Limit of Detection (LOD) 0.3215 ng/mL4.32 µg/mL
Limit of Quantitation (LOQ) 0.9743 ng/mL13.09 µg/mL
Robustness Method remained unaffected by small, deliberate variations in flow rate, wavelength, and column temperature.Method remained unaffected by small, deliberate variations in mobile phase composition, pH, and flow rate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of a stability-indicating HPLC method. The following sections outline the general procedures for method validation and forced degradation studies, based on established guidelines and published literature.

Validation of the HPLC Method

The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • System Suitability: To ensure the chromatographic system is adequate for the analysis, a standard solution is injected multiple times. Parameters such as peak area, retention time, theoretical plates, and tailing factor are evaluated against predefined acceptance criteria.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is determined. This is typically achieved by analyzing placebo samples and stressed samples.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by preparing and analyzing a series of solutions with different concentrations of the analyte. The correlation coefficient, y-intercept, and slope of the regression line are calculated.

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to a placebo preparation and the recovery of the drug is calculated. This is typically performed at three different concentration levels.

  • Precision: The precision of the method is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

    • Repeatability (Intra-day Precision): The analysis of multiple replicates of the same sample on the same day under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): The analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method and to identify potential degradation products.

  • Acid Hydrolysis: A solution of the drug is treated with an acid (e.g., 0.1 N HCl) and heated for a specified period. The solution is then neutralized before analysis.

  • Base Hydrolysis: A solution of the drug is treated with a base (e.g., 0.1 N NaOH) and heated. The solution is subsequently neutralized before HPLC analysis.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and kept at room temperature or heated.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) for an extended period. A solution of the drug may also be subjected to thermal stress.

  • Photolytic Degradation: The drug solution or solid substance is exposed to UV light (e.g., 254 nm) and/or visible light for a defined duration.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the validation of a stability-indicating HPLC method and the potential degradation pathways of a quinoline compound under stress conditions.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Forced Degradation Study cluster_3 Application Method_Development Initial Method Development (Column, Mobile Phase, Detector Selection) System_Suitability System Suitability Method_Development->System_Suitability Optimization Specificity Specificity (Placebo, Stressed Samples) System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & Stability Studies Robustness->Routine_Analysis Validated Method Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Specificity Provides Stressed Samples

Caption: Workflow for the Validation of a Stability-Indicating HPLC Method.

G cluster_stress Stress Conditions Quinoline_Compound Quinoline Compound (API) Acid Acid Hydrolysis (e.g., HCl, Heat) Quinoline_Compound->Acid Base Base Hydrolysis (e.g., NaOH, Heat) Quinoline_Compound->Base Oxidation Oxidation (e.g., H2O2) Quinoline_Compound->Oxidation Photo Photolytic (UV/Vis Light) Quinoline_Compound->Photo Thermal Thermal (Dry Heat) Quinoline_Compound->Thermal Degradation_Product_A Hydrolyzed Product(s) Acid->Degradation_Product_A Base->Degradation_Product_A Degradation_Product_B Oxidized Product(s) Oxidation->Degradation_Product_B Degradation_Product_C Photodegradation Product(s) Photo->Degradation_Product_C Degradation_Product_D Thermal Degradant(s) Thermal->Degradation_Product_D

Caption: Potential Degradation Pathways of a Quinoline Compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantitative analysis of quinoline derivatives. It is designed to assist in method development, validation, and selection for research, quality control, and drug development purposes. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data and protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method is contingent on factors such as the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. The following tables summarize key quantitative performance characteristics for the analysis of various quinoline derivatives using different analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9[1][2]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2[1]
3-Chloro-6-methylquinolineN/AC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)0.05 µg/mL0.15 µg/mL98.5 - 101.2

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMatrixGC ColumnLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
QuinolineTextilesDB-5MS (30 m × 0.25 mm × 0.5 µm)0.1 mg/kg-82.9 - 92.0[1][3]
3-Chloro-6-methylquinolineN/ATrifluoropropyl silicone (QF-1) capillary (e.g., 30 m x 0.25 mm, 0.25 µm)0.01 µg/mL0.03 µg/mL95.7 - 103.5

Table 3: UPLC-MS/MS and Capillary Electrophoresis Methods

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
UPLC-MS/MSPyrroloquinoline QuinoneRat Plasma-10 ng/mL92.27 - 107.30[4][5]
Capillary ElectrophoresisQuinineN/A2.4 - 4.7 µg/mL--[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of quinoline derivatives.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detection at a wavelength of 245 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.[7] For textile samples, ultrasonic extraction with acetonitrile can be employed.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established procedures for the analysis of halogenated quinoline compounds.[7] For some quinoline derivatives, derivatization may be necessary to increase volatility.[8]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[7]

  • Column: A trifluoropropyl silicone (QF-1) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program: The oven temperature is held at 155°C isothermally.[7]

  • Injection Mode: Splitless injection.[7]

  • Injection Volume: 1 µL.[7]

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 50-300.[7]

UPLC-MS/MS Protocol

This method is suitable for the rapid and sensitive quantification of quinoline derivatives in biological matrices.[4][5]

  • Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: ZORBAX Eclipse Plus C18 (50.0 × 2.1 mm, 1.7 μm).[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Detection: Multiple Reaction Monitoring (MRM) in negative electrospray ionization mode.[4][5]

  • Sample Preparation: Protein precipitation for plasma samples.[6]

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency for charged quinoline derivatives.[10]

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or mass spectrometer detector.[10]

  • Capillary: Fused silica capillary (e.g., 50.2 cm length, 50 µm internal diameter).

  • Background Electrolyte: 100 mM sodium phosphate buffer, pH 2.5.

  • Applied Voltage: -25 kV.[11]

  • Detection: 225 nm.[11]

  • Injection: Hydrodynamic or electrokinetic injection.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to demonstrate their equivalence or to understand any systematic differences.[12] This is crucial when transferring a method between laboratories or when replacing an existing method with a new one.

Statistical Approaches to Cross-Validation

Several statistical tools can be employed to assess the agreement between different analytical methods:[13][14][15]

  • Student's t-test: Used to compare the means of the results obtained by two different methods.

  • F-test: Used to compare the variances (precision) of two methods.

  • Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.

  • Deming Regression: A regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.

  • Lin's Concordance Correlation Coefficient: Measures the agreement between two readings of the same variable.

The workflow for cross-validating two analytical methods typically involves analyzing the same set of samples with both methods and then statistically comparing the results.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Batch Split Split into Aliquots Sample->Split MethodA Analyze with Method A (e.g., HPLC) Split->MethodA MethodB Analyze with Method B (e.g., GC-MS) Split->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB StatAnalysis Statistical Analysis (t-test, F-test, Bland-Altman, etc.) ResultsA->StatAnalysis ResultsB->StatAnalysis Conclusion Determine Method Equivalence or Bias StatAnalysis->Conclusion

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Mandatory Visualization

Signaling Pathway of a Quinoline Derivative in Cancer

Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways.[1] For instance, the novel quinoline derivative 91b1 has been shown to exert its anticancer effect by downregulating Lumican.[16] The following diagram illustrates a simplified hypothetical signaling pathway.

cluster_pathway Hypothetical Signaling Pathway for Quinoline Derivative 91b1 Quinoline Quinoline Derivative 91b1 Target Cellular Target Quinoline->Target Binds to Lumican Lumican Expression Target->Lumican Inhibits Proliferation Cancer Cell Proliferation Lumican->Proliferation Promotes

Caption: Anticancer Action of Quinoline Derivative 91b1.

General Experimental Workflow for Quinoline Derivative Analysis

The analysis of quinoline derivatives, regardless of the specific technique, follows a general workflow from sample preparation to data analysis.

cluster_workflow General Workflow for Quinoline Derivative Analysis SamplePrep Sample Preparation (Extraction, Derivatization) Separation Chromatographic Separation (HPLC, GC, UPLC, CE) SamplePrep->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection DataAnalysis Data Analysis (Quantification, Identification) Detection->DataAnalysis

References

A Comparative Analysis of the Metabolic Pathways of Quinoline and Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of quinoline, a heterocyclic aromatic compound and building block for many pharmaceuticals, and quinine, a natural alkaloid renowned for its use as an antimalarial drug. This analysis is supported by experimental data and detailed methodologies to facilitate further research and drug development.

Overview of Metabolic Pathways

Quinoline and quinine, while both containing a quinoline core structure, undergo distinct metabolic transformations in biological systems. In mammals, quinoline is metabolized through various oxidative pathways, leading to several hydroxylated metabolites and epoxides, some of which are associated with its toxicity and carcinogenicity.[1][2][3][4] In contrast, quinine metabolism is dominated by a specific hydroxylation reaction catalyzed primarily by a single cytochrome P450 isozyme, resulting in a primary, less active metabolite.[5][6][7] Microbial degradation of quinoline has also been extensively studied, revealing different pathways not typically observed in mammals.[8][9][10][11]

Key Metabolic Differences at a Glance

FeatureQuinoline MetabolismQuinine Metabolism
Primary Site Liver (mammals), various microorganisms.[1][8][10][12]Primarily liver (mammals).[7][13]
Major Enzymes (Humans) CYP2A6, CYP2E1.[1]CYP3A4.[5][6][7][14]
Primary Metabolic Reaction Hydroxylation at multiple positions, N-oxidation, epoxidation.[1][2][3][4]3-hydroxylation.[5][6][14][15]
Major Metabolites (Humans) 3-hydroxyquinoline, quinoline-1-oxide, quinoline-5,6-diol.[1]3-hydroxyquinine.[5][6][15]
Secondary Pathways Formation of dihydrodiols, conjugation.[1][2][3]Glucuronidation, formation of other minor metabolites like 2'-quininone.[6][15]
Biological Significance Metabolic activation to mutagenic and carcinogenic compounds.[1][2][3][4][12]Inactivation and elimination of the drug.[7]

Metabolic Pathways of Quinoline

In humans, the metabolism of quinoline is a complex process involving multiple cytochrome P450 enzymes. The main pathways are:

  • 3-Hydroxylation: Primarily catalyzed by CYP2E1 to form 3-hydroxyquinoline.[1]

  • N-Oxidation: CYP2A6 is the principal enzyme responsible for the formation of quinoline-1-oxide.[1]

  • Epoxidation: The formation of quinoline-5,6-epoxide, a reactive intermediate, is highly correlated with CYP2A6 activity. This epoxide is then hydrolyzed by microsomal epoxide hydrolase to quinoline-5,6-diol.[1] The formation of the 5,6-epoxide is thought to be associated with the metabolic activation of quinoline to a tumorigenic agent.[2][3]

In microorganisms such as Pseudomonas, quinoline can be degraded via the 8-hydroxycoumarin pathway, with initial hydroxylation at the 2-position to form 2-hydroxyquinoline, followed by conversion to 2,8-dihydroxyquinoline.[8][10]

Quinoline_Metabolism cluster_human Human Metabolism cluster_microbial Microbial Biodegradation Quinoline Quinoline Quinoline_1_oxide Quinoline-1-oxide Quinoline->Quinoline_1_oxide CYP2A6 Hydroxyquinoline_3 3-Hydroxyquinoline Quinoline->Hydroxyquinoline_3 CYP2E1 Quinoline_5_6_epoxide Quinoline-5,6-epoxide Quinoline->Quinoline_5_6_epoxide CYP2A6 Hydroxyquinoline_2 2-Hydroxyquinoline Quinoline->Hydroxyquinoline_2 Quinoline_5_6_diol Quinoline-5,6-diol Quinoline_5_6_epoxide->Quinoline_5_6_diol Epoxide Hydrolase Dihydroxyquinoline_2_8 2,8-Dihydroxyquinoline Hydroxyquinoline_2->Dihydroxyquinoline_2_8 Hydroxycoumarin_8 8-Hydroxycoumarin Dihydroxyquinoline_2_8->Hydroxycoumarin_8

Caption: Metabolic pathways of quinoline in humans and microorganisms.

Metabolic Pathways of Quinine

The metabolism of quinine in humans is less complex than that of quinoline and is primarily a detoxification pathway. The vast majority of quinine metabolism is hepatic.[7]

  • 3-Hydroxylation: This is the main metabolic route, catalyzed almost exclusively by CYP3A4, leading to the formation of 3-hydroxyquinine.[5][6][14] This metabolite is less active than the parent compound.[7]

  • Glucuronidation: Direct conjugation of quinine is also an important pathway for its renal elimination.[6][15]

  • Minor Pathways: Other metabolites, such as 2'-quininone and dihydroxylated derivatives, are formed in smaller amounts.[6][15] The formation of these minor metabolites does not appear to involve CYP1A2 or CYP2C19.[6]

Quinine_Metabolism cluster_human_liver Human Liver Metabolism Quinine Quinine Hydroxyquinine_3 3-Hydroxyquinine (Major Metabolite) Quinine->Hydroxyquinine_3 CYP3A4 Quinine_Glucuronide Quinine Glucuronide Quinine->Quinine_Glucuronide UGTs Minor_Metabolites Minor Metabolites (e.g., 2'-quininone) Quinine->Minor_Metabolites CYP3A4 Elimination Renal Elimination Hydroxyquinine_3->Elimination Quinine_Glucuronide->Elimination

Caption: Major metabolic pathways of quinine in the human liver.

Experimental Protocols

The following are generalized protocols for studying the metabolism of quinoline and quinine, based on methodologies cited in the literature.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of a test compound (quinoline or quinine) and the cytochrome P450 enzymes responsible for their formation.

1. Materials:

  • Human liver microsomes (pooled)

  • Test compound (quinoline or quinine)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

  • Recombinant human CYP enzymes (optional, for confirmation)

  • Acetonitrile (for quenching)

  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for metabolites using a validated HPLC-UV or LC-MS/MS method.

  • To identify specific enzyme contributions, repeat the experiment in the presence of specific CYP inhibitors or by using individual recombinant human CYP enzymes instead of microsomes.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare reaction mixture: - Microsomes - Buffer - Test Compound pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze supernatant by HPLC/LC-MS centrifuge->analyze

Caption: Workflow for in vitro metabolism studies.
Protocol 2: Analysis of Metabolites in Urine

This protocol outlines the steps for extracting and analyzing metabolites from urine samples of subjects administered with the test compound.

1. Materials:

  • Urine samples collected at various time points post-administration.

  • β-glucuronidase/arylsulfatase (for hydrolysis of conjugates).

  • Extraction solvent (e.g., chloroform/isoamyl alcohol mixture).

  • pH adjustment reagents (e.g., NaOH, HCl).

  • HPLC system.

2. Procedure:

  • For analysis of conjugated metabolites, first perform enzymatic hydrolysis. Adjust the pH of a urine aliquot, add β-glucuronidase/arylsulfatase, and incubate.

  • Adjust the pH of the urine sample (hydrolyzed or non-hydrolyzed) to an alkaline pH.

  • Extract the metabolites using a suitable organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system for analysis.[16] A fluorimetric detector may be used for enhanced sensitivity, potentially with a post-column reaction.[16]

Conclusion

The metabolic pathways of quinoline and quinine diverge significantly, reflecting their different biological roles and toxicological profiles. Quinoline undergoes extensive metabolism by multiple CYP enzymes to various oxidative products, with some pathways leading to bioactivation and toxicity. Quinine's metabolism, on the other hand, is a more straightforward detoxification process dominated by CYP3A4-mediated hydroxylation. Understanding these differences is crucial for drug development, enabling researchers to predict drug-drug interactions, understand toxicity mechanisms, and design safer, more effective quinoline-based therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of Quinoline 1-Oxide: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Quinoline 1-oxide, a heterocyclic compound utilized in various research applications, requires careful management as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe disposal.

Hazard Profile and Safety Summary

CompoundKey HazardsGHS Hazard Statements
Quinoline Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.[2][3]H301, H312, H315, H319, H341, H350, H411.[2][3]
This compound Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]H315, H319, H335.[6]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular municipal trash.[1][2][7] Adherence to the following protocol is crucial for safe and compliant disposal.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Segregate this compound waste from other laboratory waste streams to prevent unintended reactions.

  • It is incompatible with strong oxidizing agents, strong acids, and peroxides.[7][8] Do not mix with these materials.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE.

  • Mandatory PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • Safety glasses with side shields or goggles.[8]

    • A lab coat.

3. Waste Collection and Containerization:

  • Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[1]

  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials.[7]

5. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]

  • High-temperature incineration is a common and effective method for the disposal of quinoline-based compounds.[4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately evacuate non-essential personnel from the spill area.

  • Secure and control entry to the affected zone.[7]

2. Eliminate Ignition Sources:

  • If the spilled material is near any potential ignition sources, eliminate them.[7]

3. Contain the Spill:

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][7]

4. Collect and Dispose of Contaminated Material:

  • Carefully collect the absorbent material and place it into the designated hazardous waste container for this compound.[3]

  • Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials as hazardous waste.

5. Ventilate the Area:

  • After the cleanup is complete, ensure the area is well-ventilated.[7]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_segregate Identify and Segregate Waste (Avoid Incompatibles) ppe->identify_segregate spill_check Spill Occurred? identify_segregate->spill_check spill_procedure Follow Spill Management Protocol (Contain, Absorb, Clean) spill_check->spill_procedure Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_procedure->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Quinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Quinoline 1-oxide, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is paramount when working with this compound.

This compound is recognized as a skin, eye, and respiratory irritant.[1] Due to its chemical similarity to quinoline, which is a suspected carcinogen and mutagen, it is prudent to handle this compound with extreme caution.[2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against direct skin contact. Gloves must be inspected for degradation or punctures before each use.[2]
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[5][6]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles during activities with a high risk of splashing, such as bulk transfers or reactions.[2][5]
Body ProtectionChemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[5]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRequired when handling the solid, powdered form to prevent inhalation of dust, or when vapors may be generated.[2][5][6]

Operational Plan: A Step-by-Step Workflow

The following workflow outlines the safe handling of this compound from preparation to disposal.

This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare Work Area: Chemical fume hood, clear of clutter prep_ppe->prep_area Proceed once fully equipped handling_weigh Weighing: Use anti-static weigh paper prep_area->handling_weigh Begin handling in prepared area handling_solution Solution Prep: Add solid to solvent slowly handling_weigh->handling_solution handling_reaction Reaction: Maintain safe distance, use shielding handling_solution->handling_reaction cleanup_decon Decontaminate: Clean glassware and surfaces handling_reaction->cleanup_decon Upon completion of experiment cleanup_waste Segregate Waste: Solid and liquid hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE: Remove in designated area cleanup_waste->cleanup_ppe Final step

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the designated handling area, don all required primary PPE: a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[5]

    • Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be clean and free of unnecessary materials.

  • Handling:

    • When weighing the solid compound, use appropriate measures to avoid generating dust.

    • For preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[5]

    • During reactions, maintain a safe distance and use appropriate shielding.[5] Avoid all direct contact with the substance.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent, followed by a thorough washing.[5]

    • Properly remove PPE in a designated area to avoid cross-contamination.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Waste Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_containment Waste Containment cluster_waste_disposal Final Disposal waste_solid Solid Waste: Contaminated gloves, weigh boats, etc. container_solid Labeled Hazardous Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste: Solutions containing this compound container_liquid Labeled Hazardous Liquid Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps: Needles, broken glassware container_sharps Puncture-proof Sharps Container waste_sharps->container_sharps disposal Arrange for pickup by certified hazardous waste disposal service container_solid->disposal container_liquid->disposal container_sharps->disposal

Caption: A logical workflow for the segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[5]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.[5] Do not pour any waste containing this chemical down the drain.[2]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Final Disposal: The disposal of chemical waste must be handled by a certified hazardous waste management company. Follow all local, state, and federal regulations for the disposal of hazardous materials. Incineration by a specialized facility is a common disposal method for such chemicals.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.